Product packaging for (+)-isononyl acetate(Cat. No.:CAS No. 135835-71-1)

(+)-isononyl acetate

Cat. No.: B1147620
CAS No.: 135835-71-1
M. Wt: 186.29
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Isononyl Acetate (CAS 40379-24-6) is a synthetic ester of high interest in olfactory and chemical research for its distinct chiral profile and versatile scent characteristics . This compound presents a complex odor profile, opening with bright, fruity notes reminiscent of pear and banana, which transition into softer floral nuances of violet and a dry, woody undertone . This makes it a valuable subject for studies in perfume modulation, particularly in reconstituting key natural aromas like lavender and bergamot, to which it contributes functional tea-like, powdery, and orris root nuances . Researchers utilize this compound across various applications. In fine fragrance and functional product development, it serves as a heart note to bridge fresh top notes and stable base notes, enhancing formula complexity and longevity . Its stability in different matrices, including soaps, detergents, shampoos, and candles, allows for investigations into scent retention and performance in challenging environments . The compound is prepared via an acid-catalyzed esterification of isononanol and acetic acid, followed by purification . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for personal consumption. Researchers should consult the Safety Data Sheet (SDS) and adhere to all applicable regulations.

Properties

CAS No.

135835-71-1

Molecular Formula

C11H22O2

Molecular Weight

186.29

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical and Physical Properties

The physical and chemical properties of isononyl acetate are summarized in the tables below for ease of reference.

Table 1: General and Physical Properties

PropertyValueSource(s)
Appearance Clear, colorless liquid[2][3][4]
Odor Sweet, floral, fruity, woody, violet[4][5][6]
Molecular Formula C₁₁H₂₂O₂[3][5][7]
Molecular Weight 186.29 g/mol [3][7]
CAS Number 40379-24-6; 58430-94-7[4][5][7]
EINECS Number 254-898-6; 261-245-9[5][7]

Table 2: Quantitative Physical Properties

PropertyValueConditionsSource(s)
Density 0.863 - 0.869 g/mL@ 20°C[4][5]
~0.9 g/cm³
Boiling Point 213.00 to 215.00 °C@ 760 mmHg[6]
214.2 ± 8.0 °C@ 760 mmHg
Melting Point ~ -26°C(estimate)[7]
Flash Point 71°C (159.8°F)[2][3][5]
82.9 ± 8.3 °C[6]
Refractive Index 1.4200 - 1.4250@ 20°C[4][5]
1.423@ 20°C[3]
Vapor Pressure 0.2 ± 0.4 mmHg@ 25°C
0.158 mmHg@ 25°C (est)[6]
Water Solubility Insoluble[4][5]
12.56 mg/L@ 25°C (est)[6][7]
Log P (o/w) 4.1[3]
4.196(est)[6]

Experimental Protocols

1. Synthesis of Isononyl Acetate via Fischer-Speier Esterification

This protocol details a laboratory-scale synthesis of isononyl acetate from isononyl alcohol and glacial acetic acid using an acid catalyst.[3]

Materials and Equipment:

  • Isononyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Brine (saturated NaCl solution)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine isononyl alcohol (e.g., 14.4 g, 0.1 mol) and glacial acetic acid (e.g., 12.0 g, 0.2 mol).[3]

  • Catalyst Addition: While stirring in a fume hood, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.[3]

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100-110 °C) for 1-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the alcohol.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.[3]

    • Transfer the mixture to a separatory funnel containing 50 mL of cold water.[3]

    • Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution in portions. Vent the funnel frequently to release the evolved CO₂ gas. Continue until the aqueous layer is neutral or slightly basic.[3]

    • Separate and discard the lower aqueous layer.[3]

    • Wash the organic layer with 25 mL of brine.[3]

  • Purification and Analysis:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[3]

    • Filter to remove the drying agent.[3]

    • Purify the crude ester by distillation, collecting the fraction at approximately 214 °C.[8][3]

    • The final product should be a clear, colorless liquid. Characterize the purified product using Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3]

2. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

A general method for the analysis of acetate derivatives by GC-MS is as follows. Specific parameters may need to be optimized for isononyl acetate.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (e.g., Agilent 7890B GC with a 7000 Triple Quadrupole MS).[9]

  • Column: A mid-polarity column such as a Phenomenex ZB-1701 (30 m × 0.25 mm × 0.25 μm) is suitable.[9]

Typical GC Parameters:

  • Injection: 2 µL sample, split mode.[9]

  • Inlet Temperature: 280 °C.[9]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]

  • Oven Program: A temperature gradient is typically used, which would need to be optimized for the specific isomers of isononyl acetate.

  • MS Interface Temperature: 230 °C.[9]

  • Quadrupole Temperature: 200 °C.[9]

Kovats Retention Indices:

  • Standard non-polar: 1161.7, 1162[10]

  • Semi-standard non-polar: 1180[10]

  • Standard polar: 1430[10]

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and purity assessment of isononyl acetate.

  • ¹³C NMR: The ¹³C NMR spectrum is available on SpectraBase. Key resonances are expected for the carbonyl carbon of the ester group (~170 ppm), the carbon of the -CH₂-O- group (~60-70 ppm), and a series of peaks in the aliphatic region for the nonyl chain.[5][11]

  • Infrared (IR): The IR spectrum will show a characteristic strong absorption band for the C=O stretch of the ester group around 1735-1750 cm⁻¹. Other prominent peaks include C-O stretching vibrations and C-H stretching and bending vibrations. A vapor phase IR spectrum is available on SpectraBase.[5][10]

  • Mass Spectrometry (MS): The mass spectrum, typically obtained via GC-MS, can be used for identification. The molecular ion peak (M⁺) at m/z 186 may be observed. Common fragmentation patterns for esters include the loss of the alkoxy group and McLafferty rearrangement. The MS (GC) spectrum is available on SpectraBase.[5]

Chemical Reactivity and Stability

  • Reactivity: As an ester, isononyl acetate can react with acids to liberate isononyl alcohol and acetic acid. Strong oxidizing acids may cause a vigorous, exothermic reaction. Heat is also generated upon reaction with caustic solutions. Mixing with alkali metals or hydrides can generate flammable hydrogen gas.[8][10][12]

  • Stability: Isononyl acetate is generally stable under recommended storage conditions.[4] It should be kept in a tightly closed container in a cool, dry place, protected from light.[4] Over time, esters may undergo hydrolysis to their corresponding acid and alcohol.

  • Incompatibilities: It is incompatible with strong acids, strong bases, and strong oxidizing agents.[13]

Visualizations

// Reactants Isononyl_Alcohol [label="Isononyl Alcohol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acetic_Acid [label="Glacial Acetic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Catalyst [label="H₂SO₄ (catalyst)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Process Steps Reaction [label="Reaction Setup\n(Round-bottom flask)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reflux [label="Reflux\n(1-5 hours, 100-110°C)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Workup [label="Work-up\n(Neutralization & Washing)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Drying & Distillation)", shape=octagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Product Product [label="Purified Isononyl Acetate", shape=box, style="filled,rounded", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Isononyl_Alcohol -> Reaction; Acetic_Acid -> Reaction; Catalyst -> Reaction; Reaction -> Reflux [label="Heat"]; Reflux -> Workup [label="Cool"]; Workup -> Purification; Purification -> Product; } }

Figure 1: Synthesis Workflow for Isononyl Acetate

// Core Compound IA [label="Isononyl Acetate\n(C₁₁H₂₂O₂)", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse];

// Property Categories Phys_Props [label="Physical Properties", fillcolor="#FBBC05", fontcolor="#202124"]; Chem_Props [label="Chemical Properties", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Analytical Methods", fillcolor="#FBBC05", fontcolor="#202124"]; Applications [label="Applications", fillcolor="#FBBC05", fontcolor="#202124"];

// Specific Properties & Methods Appearance [label="Appearance:\nColorless Liquid"]; Odor [label="Odor:\nFruity, Floral"]; BP [label="Boiling Point:\n214°C"]; Density [label="Density:\n0.866 g/mL"]; Reactivity [label="Reactivity:\nEster Hydrolysis"]; Stability [label="Stability:\nStable under normal conditions"]; GC_MS [label="GC-MS"]; NMR [label="NMR Spectroscopy"]; IR [label="IR Spectroscopy"]; Fragrance [label="Fragrances & Perfumes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cosmetics [label="Cosmetics", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Relationships IA -> Phys_Props; IA -> Chem_Props; IA -> Analysis; IA -> Applications;

Phys_Props -> {Appearance, Odor, BP, Density}; Chem_Props -> {Reactivity, Stability}; Analysis -> {GC_MS, NMR, IR}; Applications -> {Fragrance, Cosmetics}; } }

Figure 2: Key Relationships of Isononyl Acetate Properties

References

Technical Guide: (+)-Isononyl Acetate (CAS Number 40379-24-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information provided in this technical guide pertains to isononyl acetate, for which the CAS number 40379-24-6 is often used for an unspecified isomer mixture. The IUPAC name for the primary component is generally considered to be 7-methyloctyl acetate. Specific toxicological and biological data for the (+)-enantiomer are not currently available in the public domain. This document summarizes the existing knowledge on the isomer mixture and discusses the potential biological context based on related compounds.

Chemical and Physical Properties

(+)-Isononyl acetate is a branched-chain fatty acid ester. It is a colorless liquid with a characteristic sweet, fruity, and floral odor.[1][2] Its primary application is as a fragrance ingredient in various consumer products, including perfumes, soaps, detergents, and cosmetics.[1][3][4]

Table 1: Physicochemical Properties of Isononyl Acetate (Isomer Unspecified)

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O₂[1][5]
Molecular Weight 186.29 g/mol [1][5]
Appearance Clear, colorless liquid[1][5][6]
Odor Sweet, floral, fruity, woody, violet[2][6]
Density 0.863 - 0.869 g/cm³ at 20°C[2][5]
Boiling Point Approximately 214.2 - 220.8°C[1][4][6]
Flash Point 71 - 82.9°C[4][5][6]
Water Solubility 12.56 mg/L at 25°C (estimated)[6][7]
Refractive Index 1.4200 - 1.4250 at 20°C[2][5]
logP 4.1 - 4.23[5][7]

Synthesis

The most common method for the synthesis of isononyl acetate is the Fischer-Speier esterification of isononyl alcohol with acetic acid, using a strong acid catalyst such as sulfuric acid.[5] To increase the reaction yield, acetic anhydride can be used in place of acetic acid.[5]

Synthesis and Purification Workflow

G Synthesis and Purification of Isononyl Acetate Reactants Isononyl Alcohol + Acetic Acid + H₂SO₄ (catalyst) Reaction Reflux (1-5 hours) Reactants->Reaction Workup Work-up: 1. Cooled Water Quench 2. NaHCO₃ Neutralization 3. Brine Wash Reaction->Workup Drying Drying over Anhydrous MgSO₄ Workup->Drying Purification Distillation Drying->Purification Product Purified Isononyl Acetate Purification->Product

Caption: Workflow for the synthesis and purification of isononyl acetate.

Experimental Protocols

Laboratory-Scale Synthesis of Isononyl Acetate

This protocol is based on the Fischer-Speier esterification method.

Materials:

  • Isononyl alcohol (7-methyloctan-1-ol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine isononyl alcohol and a molar excess of glacial acetic acid.

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux for 1-5 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel containing cold water.

  • Neutralization: Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acid until the aqueous layer is neutral or slightly basic.

  • Extraction: Separate the organic layer and wash it with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Purification: Purify the crude ester by distillation, collecting the fraction at the appropriate boiling point.

Spectroscopic Data

Detailed spectroscopic data, including 1H NMR, 13C NMR, IR, and mass spectra for acetic acid, isononyl ester, are available in commercial databases such as the Wiley Registry of Mass Spectral Data and the KnowItAll NMR Spectral Library.[8][9] This data is essential for the structural confirmation of the synthesized product.

Safety and Toxicology

Isononyl acetate is considered a combustible liquid.[1] Vapors may cause eye and respiratory tract irritation, headaches, and dizziness.[10][11] Prolonged or frequent skin contact may cause irritation and dermatitis.[10][11] Safety data sheets (SDS) provide detailed information on handling, storage, and emergency procedures.[12]

Table 2: Toxicological Profile of Isononyl Acetate (Isomer Unspecified)

EndpointResultReference(s)
Genotoxicity Not genotoxic[7]
Skin Sensitization No concern[7]
Oral LD50 (Rat) 4250 mg/kg[13]

Potential Biological Significance and Future Research Directions

While specific biological activity data for this compound is lacking, the broader class of branched-chain fatty acid esters has garnered interest in the scientific community for its potential therapeutic effects.

Conceptual Signaling Pathway for Branched-Chain Fatty Acid Esters

Research on other branched-chain fatty acid esters, such as palmitic acid esters of hydroxy stearic acids (PAHSAs), has shown that they can exert anti-diabetic and anti-inflammatory effects.[3][6] These effects are, in some cases, mediated through the activation of G-protein coupled receptors like GPR40.[3][6]

G Conceptual Signaling for Branched-Chain Fatty Acid Esters BCFAE Branched-Chain Fatty Acid Ester (e.g., Isononyl Acetate) Receptor G-Protein Coupled Receptor (e.g., GPR40) BCFAE->Receptor Activation Downstream Downstream Signaling Cascades Receptor->Downstream AntiInflammatory Anti-inflammatory Effects Downstream->AntiInflammatory AntiDiabetic Anti-diabetic Effects Downstream->AntiDiabetic

Caption: Hypothetical signaling pathway for branched-chain fatty acid esters.

Given its structural similarity to biologically active lipids, this compound presents an interesting candidate for further investigation. Future research should focus on:

  • Chiral Synthesis and Resolution: Developing methods for the enantioselective synthesis or chiral resolution of isononyl acetate to obtain the pure (+)-enantiomer for biological testing.

  • In Vitro and In Vivo Studies: Screening this compound for biological activities, such as anti-inflammatory, anti-diabetic, and anti-cancer effects, in relevant cell-based assays and animal models.

  • Mechanism of Action Studies: If biological activity is identified, further research will be needed to elucidate the specific molecular targets and signaling pathways involved.

The exploration of the biological properties of this compound could potentially lead to the discovery of a novel bioactive lipid with therapeutic applications.

References

An In-depth Technical Guide to (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthesis of (+)-isononyl acetate. The term "isononyl acetate" typically refers to a mixture of C11H22O2 isomers, with 7-methyloctyl acetate being a prominent component. This document focuses on the dextrorotatory enantiomer, denoted as (+), which arises from the chiral center at the C7 position of the octyl chain. This guide includes a summary of quantitative data, a detailed experimental protocol for its synthesis via Fisher esterification, and a logical workflow diagram to illustrate its preparation and characterization.

Molecular Structure and Identification

Isononyl acetate is an organic compound, specifically an ester, valued in the fragrance and flavor industries.[1][2] While commercially available isononyl acetate is often a mixture of isomers, the specific compound 7-methyloctyl acetate is a key constituent and possesses a stereocenter, leading to the existence of two distinct enantiomers.[3][4]

The designation This compound refers to the dextrorotatory enantiomer, which rotates plane-polarized light in the clockwise direction.[5][6] The corresponding levorotatory enantiomer is denoted as (-)-isononyl acetate.[4] The absolute stereochemical configuration (R or S) for the (+)-enantiomer is not consistently reported in publicly available literature; therefore, the structure below represents one of the two possible enantiomers.

  • IUPAC Name: 7-methyloctyl acetate[1][3]

  • Molecular Formula: C₁₁H₂₂O₂[7][8]

  • Molecular Weight: 186.29 g/mol [1][7]

  • CAS Number: 40379-24-6 (for the isomeric mixture)[2][3][7][8]

  • SMILES: CC(C)CCCCCCOC(=O)C[3]

Below is a 2D representation of one enantiomer of 7-methyloctyl acetate. The chiral center is marked with an asterisk ().

2D Structure of a 7-methyloctyl acetate enantiomer *(Note: This image is a placeholder for the chemical structure of one enantiomer of 7-methyloctyl acetate)

Physicochemical Properties

The following table summarizes the key physicochemical properties of isononyl acetate. It is important to note that these values are typically reported for the mixture of isomers, as data for the pure (+)-enantiomer is scarce.

PropertyValueReference(s)
Appearance Colorless liquid[2][7]
Odor Sweet, fruity, floral, woody[9][10][11]
Density 0.863 - 0.873 g/cm³ at 20°C (estimate)[3][7][8]
Boiling Point 213 - 221 °C at 760 mmHg (estimate)[1][2][8][10]
Melting Point -26 °C (estimate)[2][8]
Flash Point 71 - 83 °C (160 - 181 °F)[1][2][7][10]
Water Solubility 12.56 mg/L at 25 °C (estimate)[2][8][10]
Solubility Soluble in ethanol[9][10]
logP (o/w) 4.1 - 4.22 (estimate)[7][8][10]
Refractive Index 1.420 - 1.425 at 20°C[1][7][9]
Vapor Pressure 0.158 - 0.2 mmHg at 25°C (estimate)[1][10]

Experimental Protocols

Synthesis of this compound via Fisher Esterification

The synthesis of isononyl acetate is typically achieved through the Fisher esterification of isononyl alcohol with acetic acid, using a strong acid catalyst.[7] To produce the specific (+)-enantiomer, the starting material must be the enantiomerically pure (+)-7-methyloctan-1-ol.

Materials:

  • (+)-7-methyloctan-1-ol

  • Glacial Acetic Acid (in excess)

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (for purification)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask, add 0.5 mol of (+)-7-methyloctan-1-ol and 1.0 mol of glacial acetic acid (using a 2:1 molar excess of the acid shifts the equilibrium towards the product).[12] Add a few boiling chips to the flask.

  • Catalyst Addition: While swirling the flask in an ice bath, slowly and carefully add 3-4 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours to allow the reaction to proceed to completion.

  • Work-up and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a 500 mL separatory funnel.

  • Carefully add 100 mL of cold deionized water and shake. Allow the layers to separate and discard the lower aqueous layer.

  • Wash the organic layer sequentially with:

    • 100 mL of saturated sodium bicarbonate solution to neutralize the excess acetic acid and sulfuric acid catalyst. (Caution: CO₂ evolution will cause pressure buildup. Vent the funnel frequently). Repeat until no more gas evolves.

    • 100 mL of saturated sodium chloride solution (brine) to remove residual water and dissolved salts.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate.

  • Purification: Decant or filter the dried liquid to remove the drying agent. Purify the crude this compound by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of the product.[13]

Characterization
  • Identity and Purity: The identity and purity of the synthesized ester can be confirmed using Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatogram will indicate the purity, while the mass spectrum will provide the molecular weight and fragmentation pattern consistent with the structure of isononyl acetate.

  • Optical Activity: The optical rotation of the purified product should be measured using a polarimeter.[13] A positive reading confirms the successful synthesis of the dextrorotatory (+)-enantiomer. The specific rotation can be calculated and compared to literature values if available.

Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.

G Workflow for this compound Synthesis and Analysis cluster_reactants Starting Materials cluster_process Synthesis & Purification cluster_analysis Characterization Reactant1 (+)-7-Methyloctan-1-ol Esterification Fisher Esterification (Reflux) Reactant1->Esterification Reactant2 Acetic Acid Reactant2->Esterification Catalyst H₂SO₄ (catalyst) Catalyst->Esterification Workup Neutralization & Washing Esterification->Workup Purification Fractional Distillation Workup->Purification Product This compound Purification->Product Analysis1 Structural Analysis (GC-MS) Product->Analysis1 Analysis2 Physicochemical Properties Product->Analysis2 Analysis3 Optical Activity (Polarimetry) Product->Analysis3 Data1 Purity & MW Confirmation Analysis1->Data1 Data2 Density, BP, etc. Analysis2->Data2 Data3 Specific Rotation > 0 Analysis3->Data3

Caption: Synthesis and Analysis Workflow for this compound.

References

An In-depth Technical Guide to the Synthesis of (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a comprehensive pathway for the synthesis of enantiomerically enriched (+)-isononyl acetate. Due to the absence of a direct literature precedent for the asymmetric synthesis of this specific compound, this guide proposes a robust two-step approach. The synthesis commences with the enzymatic kinetic resolution of racemic isononyl alcohol to isolate the desired (+)-enantiomer, followed by a classic Fischer-Speier esterification to yield the target acetate. This methodology is grounded in well-established and widely practiced synthetic transformations.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed to be achieved via a two-step sequence:

  • Enzymatic Kinetic Resolution of (±)-Isononyl Alcohol: A racemic mixture of isononyl alcohol is subjected to lipase-catalyzed acetylation. Lipases are known to exhibit high enantioselectivity, preferentially acylating one enantiomer, leaving the other enantiomer unreacted and in high enantiomeric excess. For the purpose of this guide, we will proceed with a hypothetical scenario where the lipase preferentially acylates the (-)-enantiomer, allowing for the recovery of the desired (+)-isononyl alcohol.

  • Fischer-Speier Esterification of (+)-Isononyl Alcohol: The isolated and purified (+)-isononyl alcohol is then esterified with acetic acid in the presence of a strong acid catalyst to produce this compound.

The overall logical workflow for the synthesis is depicted below.

Synthesis_Workflow racemic_alcohol Racemic (±)-Isononyl Alcohol lipase_resolution Enzymatic Kinetic Resolution (Lipase-catalyzed Acetylation) racemic_alcohol->lipase_resolution separation Chromatographic Separation lipase_resolution->separation plus_alcohol (+)-Isononyl Alcohol separation->plus_alcohol minus_acetate (-)-Isononyl Acetate separation->minus_acetate esterification Fischer-Speier Esterification (Acetic Acid, H₂SO₄) plus_alcohol->esterification purification Work-up and Distillation esterification->purification final_product This compound purification->final_product

Figure 1: Overall workflow for the synthesis of this compound.

Data Presentation: Quantitative Summary

The following tables summarize the key quantitative parameters for the proposed synthesis.

Table 1: Enzymatic Kinetic Resolution of (±)-Isononyl Alcohol

ParameterValueNotes
Reactants
(±)-Isononyl Alcohol1.0 molar equivalentSubstrate
Acyl Donor (e.g., Vinyl Acetate)0.5 - 0.6 molar equivalentsUsing a slight excess of the acyl donor relative to the desired conversion can improve reaction rates.
Biocatalyst
Lipase (e.g., Candida antarctica Lipase B)10-50 mg per mmol of alcoholCatalyst loading can be optimized for reaction time and cost.
Reaction Conditions
SolventAnhydrous organic solvent (e.g., Hexane, THF)The choice of solvent can influence enzyme activity and selectivity.[1]
Temperature25 - 45 °CLipases generally function well at or near room temperature.
Reaction Time24 - 72 hoursMonitored by chiral GC or HPLC until ~50% conversion is reached.
Expected Outcome
Conversion~50%Ideal for kinetic resolution to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
Enantiomeric Excess (e.e.) of (+)-Alcohol>95%Dependent on the specific lipase and reaction conditions.

Table 2: Fischer-Speier Esterification of (+)-Isononyl Alcohol

ParameterValueNotes
Reactants
(+)-Isononyl Alcohol1.0 molar equivalentThe enantiomerically enriched alcohol from the resolution step.
Acetic Acid2.0 - 3.0 molar equivalentsUsing an excess of acetic acid drives the equilibrium towards the product.[2]
Catalyst
Concentrated Sulfuric Acid~4% v/v of alcoholA common and effective homogeneous catalyst.[2]
Reaction Conditions
Temperature80 - 110 °CReflux temperature is typically employed.[2]
Reaction Time1 - 5 hoursMonitored by TLC or GC until completion.[2]
Yield & Product Characteristics
Expected Product Yield85 - 98%Dependent on reaction scale and purification efficiency.[2]
AppearanceColorless liquid
Boiling Point~214 °C (at atmospheric pressure)[2]

Experimental Protocols

3.1. Step 1: Enzymatic Kinetic Resolution of (±)-Isononyl Alcohol

This protocol is based on established procedures for the kinetic resolution of secondary alcohols using lipases.[1][3][4][5]

Materials:

  • Racemic (±)-isononyl alcohol

  • Candida antarctica Lipase B (CALB), immobilized

  • Vinyl acetate

  • Anhydrous hexane

  • Ethyl acetate

  • Silica gel for column chromatography

  • Chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) column for monitoring enantiomeric excess

Procedure:

  • To a dry flask, add (±)-isononyl alcohol (1.0 eq) and anhydrous hexane.

  • Add immobilized Candida antarctica Lipase B (e.g., 30 mg/mmol of alcohol).

  • Add vinyl acetate (0.55 eq) to the mixture.

  • Seal the flask and stir the suspension at 30 °C.

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol.

  • When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The resulting mixture of (+)-isononyl alcohol and (-)-isononyl acetate is then separated by silica gel column chromatography, typically using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the pure (+)-isononyl alcohol and confirm its purity and enantiomeric excess using GC/HPLC and NMR spectroscopy.

3.2. Step 2: Fischer-Speier Esterification of (+)-Isononyl Alcohol

This protocol is adapted from a general procedure for the esterification of isononyl alcohol.[2]

Materials:

  • Enantiomerically enriched (+)-isononyl alcohol (from Step 1)

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (+)-isononyl alcohol (1.0 eq).

  • Add glacial acetic acid (2.5 eq).

  • While stirring, slowly and carefully add concentrated sulfuric acid (~0.05 eq).

  • Heat the mixture to a gentle reflux (approximately 100-110 °C) for 2-4 hours. Monitor the reaction by TLC or GC until the starting alcohol is consumed.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel containing cold water.

  • Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.

  • Separate the organic layer and wash it sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and purify the crude ester by distillation under reduced pressure to obtain pure this compound.

  • Characterize the final product by NMR, IR spectroscopy, and polarimetry to confirm its structure and optical activity.

Signaling Pathways and Logical Relationships

The mechanism of the Fischer-Speier esterification involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol.

Fischer_Esterification cluster_0 Fischer-Speier Esterification Mechanism Acetic_Acid Acetic Acid Protonated_Acid Protonated Acetic Acid (Activated Carbonyl) Acetic_Acid->Protonated_Acid + H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + (+)-Isononyl Alcohol Isononyl_Alcohol (+)-Isononyl Alcohol Isononyl_Alcohol->Tetrahedral_Intermediate Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Loss Loss of Water Proton_Transfer->Water_Loss Protonated_Ester Protonated Ester Water_Loss->Protonated_Ester - H₂O Final_Ester This compound Protonated_Ester->Final_Ester - H⁺

Figure 2: Mechanism of the Fischer-Speier esterification.

The enzymatic kinetic resolution relies on the differential reaction rates of the two enantiomers of the alcohol with the lipase.

Kinetic_Resolution Racemic_Alcohol Racemic (±)-Isononyl Alcohol [(+)-Alcohol and (-)-Alcohol] Plus_Alcohol (+)-Isononyl Alcohol (Slow reacting) Racemic_Alcohol->Plus_Alcohol Minus_Alcohol (-)-Isononyl Alcohol (Fast reacting) Racemic_Alcohol->Minus_Alcohol Lipase Lipase + Acyl Donor Plus_Alcohol->Plus_Alcohol Minus_Acetate (-)-Isononyl Acetate Minus_Alcohol->Minus_Acetate Lipase-catalyzed acetylation

Figure 3: Principle of enzymatic kinetic resolution.

References

Unveiling the Natural Origins of (+)-Isononyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isononyl acetate, a branched-chain ester, has garnered interest for its potential applications in various fields, including pharmaceuticals and fragrance chemistry. While its synthetic production is well-established, a comprehensive understanding of its natural sources is crucial for researchers exploring its bioactivity, biosynthetic pathways, and potential for natural product-derived applications. This technical guide provides an in-depth overview of the known natural occurrences of isononyl acetate, its putative biosynthetic origins, and detailed methodologies for its extraction, isolation, and characterization.

Natural Occurrence of Isononyl Acetate

Isononyl acetate has been identified as a constituent of the essential oils of a limited number of plant species. The primary sources reported in the scientific literature are varieties of Lavandin (Lavandula x intermedia) and Bitter Orange (Citrus aurantium var. amara).[1] Quantitative data from gas chromatography (GC) analysis of these essential oils have revealed significant concentrations of isononyl acetate, highlighting these plants as key natural reservoirs.

Quantitative Data Summary

The following table summarizes the reported concentrations of isononyl acetate in different essential oils. It is important to note that the specific enantiomeric distribution, i.e., the relative amounts of (+)- and (-)-isononyl acetate, has not been extensively reported in the literature. Therefore, the data below pertains to the total isononyl acetate content.

Plant SourceEssential OilConcentration of Isononyl Acetate (%)Reference
Lavandin (Lavandula x intermedia)Lavandin oil (from China)33.79[2]
Bitter Orange (Citrus aurantium var. amara)Orange Bigarade oil11.73[2]

Note: The stereochemical configuration of naturally occurring isononyl acetate is not well-documented. Further chiral analysis is required to definitively quantify the presence and enantiomeric excess of the (+)-enantiomer in these natural sources.

Biosynthesis of this compound

The biosynthesis of branched-chain esters like isononyl acetate in plants is intrinsically linked to the metabolism of branched-chain amino acids. The pathway involves the formation of a branched-chain alcohol, isononyl alcohol, which is subsequently esterified with an acetyl group. The key enzymes in this process are alcohol acyltransferases (AATs).

Putative Biosynthetic Pathway

The proposed biosynthetic pathway for this compound begins with the catabolism of branched-chain amino acids, such as leucine, which generates branched-chain acyl-CoAs. These precursors undergo a series of reduction steps to form the corresponding branched-chain alcohol. The final step is the acetylation of the alcohol, catalyzed by an AAT.

Biosynthesis cluster_amino_acid Branched-Chain Amino Acid Metabolism cluster_alcohol_formation Isononyl Alcohol Formation cluster_esterification Esterification BCAA Branched-Chain Amino Acids (e.g., Leucine) AcylCoA Branched-Chain Acyl-CoA BCAA->AcylCoA Transamination & Decarboxylation Aldehyde Branched-Chain Aldehyde AcylCoA->Aldehyde Acyl-CoA Reductase Alcohol (+)-Isononyl Alcohol Aldehyde->Alcohol Alcohol Dehydrogenase Acetate This compound Alcohol->Acetate Alcohol Acetyltransferase (AAT) AcetylCoA Acetyl-CoA AcetylCoA->Acetate

Caption: Putative biosynthetic pathway of this compound.

Experimental Protocols

The isolation and analysis of this compound from its natural sources involve a series of well-established techniques in natural product chemistry. The general workflow includes extraction of the essential oil, followed by fractionation and purification of the target compound, and finally, analytical verification and chiral analysis.

Essential Oil Extraction: Steam Distillation

A common method for extracting essential oils from plant material is steam distillation. This technique is suitable for volatile compounds that are immiscible with water.

Protocol:

  • Plant Material Preparation: Fresh or dried aerial parts (flowers and leaves) of Lavandula x intermedia or peels of Citrus aurantium are used. The material should be coarsely chopped to increase the surface area for efficient extraction.

  • Apparatus Setup: A Clevenger-type apparatus is assembled for steam distillation. The plant material is placed in the distillation flask with a sufficient amount of water.

  • Distillation: The water is heated to boiling, and the resulting steam passes through the plant material, carrying the volatile essential oils.

  • Condensation and Collection: The steam and essential oil vapor mixture is passed through a condenser. The condensed liquid, a mixture of water and essential oil, is collected in a separating funnel.

  • Separation: Due to their immiscibility and density difference, the essential oil forms a separate layer from the water and can be collected.

  • Drying: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.

Steam_Distillation Plant Plant Material (Lavandin or Bitter Orange) Distillation Steam Distillation Plant->Distillation Condensation Condensation Distillation->Condensation Separation Phase Separation Condensation->Separation Drying Drying (Anhydrous Na2SO4) Separation->Drying EO Crude Essential Oil Drying->EO

Caption: General workflow for essential oil extraction.

Isolation and Purification: Fractional Distillation and Preparative Gas Chromatography

To isolate isononyl acetate from the complex mixture of the essential oil, fractional distillation followed by preparative gas chromatography (prep-GC) can be employed.

Fractional Distillation Protocol:

  • Apparatus: A fractional distillation apparatus with a Vigreux or packed column is set up.

  • Distillation: The crude essential oil is heated in the distillation flask. The vapor passes through the fractionating column, where components are separated based on their boiling points.

  • Fraction Collection: Fractions are collected at different temperature ranges. Isononyl acetate, with a boiling point of approximately 213-215 °C, will be concentrated in the corresponding fraction.

Preparative Gas Chromatography (Prep-GC) Protocol:

  • Instrumentation: A gas chromatograph equipped with a preparative column and a fraction collector is used.

  • Column Selection: A column with a stationary phase suitable for separating esters, such as a polar polyethylene glycol (PEG) or a mid-polar phenyl-methylpolysiloxane phase, is chosen.

  • Injection and Separation: The enriched fraction from distillation is injected into the prep-GC system. The components are separated based on their volatility and interaction with the stationary phase.

  • Fraction Collection: As the separated components elute from the column, the fraction corresponding to the retention time of isononyl acetate is collected in a cooled trap.

Analytical Verification and Chiral Analysis: GC-MS and Chiral GC

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:

  • Sample Preparation: A dilute solution of the isolated compound in a suitable solvent (e.g., hexane) is prepared.

  • GC-MS Analysis: The sample is injected into a GC-MS system. The retention time of the compound is compared with that of an authentic standard of isononyl acetate. The mass spectrum is analyzed for characteristic fragments to confirm the identity.

Chiral Gas Chromatography for Enantiomeric Analysis:

  • Column: A chiral GC column, typically coated with a cyclodextrin derivative, is used.

  • Analysis: The isolated isononyl acetate is injected into the chiral GC system. The two enantiomers, (+) and (-)-isononyl acetate, will have different retention times, allowing for their separation and quantification.

  • Enantiomeric Excess Calculation: The peak areas of the two enantiomers are used to calculate the enantiomeric excess (e.e.) of the this compound.

Isolation_Analysis cluster_isolation Isolation & Purification cluster_analysis Analytical Verification EO Crude Essential Oil FracDist Fractional Distillation EO->FracDist PrepGC Preparative GC FracDist->PrepGC PureIA Pure Isononyl Acetate PrepGC->PureIA GCMS GC-MS Analysis PureIA->GCMS ChiralGC Chiral GC Analysis PureIA->ChiralGC Identity Identity Confirmed GCMS->Identity Enantio Enantiomeric Ratio Determined ChiralGC->Enantio

Caption: Workflow for isolation and analysis of this compound.

Conclusion

This technical guide has synthesized the current knowledge on the natural sources of isononyl acetate, focusing on its presence in Lavandin and Bitter Orange essential oils. While quantitative data confirms its occurrence, a significant gap exists in the scientific literature regarding the natural enantiomeric distribution of this compound. The proposed biosynthetic pathway, originating from branched-chain amino acid metabolism, provides a framework for further investigation into the enzymatic processes involved in its formation. The detailed experimental protocols for extraction, isolation, and analysis offer a practical guide for researchers aiming to study this compound from its natural matrix. Future research, particularly employing chiral analytical techniques, is imperative to elucidate the stereochemistry of naturally occurring isononyl acetate and to fully unlock its potential as a natural product for various applications.

References

An In-depth Technical Guide to the Stereoisomer Analysis of (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the stereoisomers of isononyl acetate, with a focus on the chiral analysis of the putative (+)-isononyl acetate. Given that commercial isononyl acetate is typically available as a mixture of isomers, this document outlines the foundational principles and experimental protocols necessary for the separation and characterization of its potential stereoisomers.

Introduction to Isononyl Acetate and its Isomerism

Isononyl acetate is a C11H22O2 molecule known for its sweet, floral, and fruity aroma, leading to its use in the fragrance industry.[1][2][3] It is synthesized through the esterification of isononanol with acetic acid or its anhydride.[4] The term "isononyl" refers to a branched nine-carbon alkyl group, which can exist as various structural isomers. Consequently, isononyl acetate is generally a mixture of isomers.[1][2]

The specific designation "this compound" implies the presence of a chiral center and that the molecule is optically active, rotating plane-polarized light in the dextrorotatory direction. Chirality in isononyl acetate would originate from the isononanol precursor. For instance, an isononanol such as 3,5,5-trimethylhexan-1-ol would result in an achiral isononyl acetate (3,5,5-trimethylhexyl acetate). However, other structural isomers of isononanol are chiral, which would lead to chiral isononyl acetate enantiomers. The analysis and separation of such stereoisomers are critical in fields like drug development, where different enantiomers of a chiral molecule can exhibit distinct pharmacological activities.

Physicochemical Properties of Isononyl Acetate (Isomeric Mixture)

The following table summarizes the available quantitative data for the isomeric mixture of isononyl acetate.

PropertyValueReference
Molecular FormulaC11H22O2[1][2][4][5]
Molecular Weight186.29 g/mol [4][5]
Density at 20°C0.863 - 0.869 g/mL[1][2]
Refractive Index at 20°C1.4200 - 1.4250[1][2]
Flash Point71 °C (159.8 °F)[1][2][4]
SolubilityInsoluble in water; soluble in ethanol[1][2]
Assay (% GC)Sum of isomers > 98%[1][2]
Optical RotationData not available / 0 / 0[1][2][4]

Analytical Methodologies for Isomer Separation

The analysis of isononyl acetate isomers primarily involves chromatographic techniques. Gas chromatography (GC) is suitable for assessing the purity and the isomeric composition of the mixture, while chiral high-performance liquid chromatography (HPLC) is the method of choice for the separation of enantiomers.

Gas Chromatography (GC) for Isomer Profiling

GC is a powerful technique for separating and quantifying the different structural isomers of isononyl acetate present in a mixture.

Experimental Protocol: GC Analysis of Isononyl Acetate Isomers

  • Objective: To separate and quantify the constitutional isomers of isononyl acetate.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/min.

    • Final hold: Hold at 240°C for 5 minutes.

  • Injector and Detector Temperatures: 250°C.

  • Injection Volume: 1 µL of a 1% solution of isononyl acetate in a suitable solvent (e.g., hexane).

  • Data Analysis: The retention times of the different peaks will correspond to the different isomers, and the peak areas can be used for relative quantification.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation

For the separation of enantiomers of a chiral isononyl acetate, such as the putative this compound, chiral HPLC is essential. This technique utilizes a chiral stationary phase (CSP) to achieve differential retention of the enantiomers. Polysaccharide-based CSPs are commonly employed for this purpose.[6][7]

Experimental Protocol: Chiral HPLC Separation of this compound

  • Objective: To separate the enantiomers of a chiral isononyl acetate.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chiral Column: A polysaccharide-based chiral column (e.g., Chiralpak® or Chiralcel® series).[6]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may be optimized to improve separation.[6]

  • Flow Rate: 0.5 - 1.0 mL/min.[6]

  • Column Temperature: Ambient.

  • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Sample Preparation: A solution of the racemic isononyl acetate standard in the mobile phase.

  • Procedure:

    • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

    • Inject the sample solution.

    • Monitor the elution profile. The two enantiomers should elute as separate peaks.

    • The identity of the this compound peak can be confirmed by injecting a standard of the pure enantiomer if available, or by using a chiral detector.

Visualizations

Logical Workflow for Isomer Analysis

G Logical Workflow for Isononyl Acetate Isomer Analysis cluster_0 Initial Analysis cluster_1 Chiral Separation cluster_2 Quantification and Identification start Isononyl Acetate Sample (Isomeric Mixture) gc_analysis GC-FID Analysis for Isomer Profile start->gc_analysis chiral_hplc Chiral HPLC with CSP gc_analysis->chiral_hplc If chiral isomers are suspected enantiomer_separation Separation of Enantiomers chiral_hplc->enantiomer_separation quantification Quantification of Isomers/Enantiomers enantiomer_separation->quantification identification Identification of this compound quantification->identification

Caption: Logical workflow for the analysis of isononyl acetate isomers.

Experimental Workflow for Chiral HPLC Method Development

G Workflow for Chiral HPLC Method Development start Racemic Isononyl Acetate Standard column_selection Select Chiral Stationary Phase (CSP) start->column_selection mobile_phase_screening Screen Mobile Phases (e.g., Hexane/IPA) column_selection->mobile_phase_screening optimization Optimize Mobile Phase Composition and Flow Rate mobile_phase_screening->optimization injection Inject Sample optimization->injection detection UV Detection injection->detection data_analysis Analyze Chromatogram for Resolution detection->data_analysis data_analysis->optimization If resolution is poor method_validation Validate Method (Precision, Accuracy, etc.) data_analysis->method_validation If resolution is good

References

A Technical Guide to the Physical Properties of Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the core physical and chemical properties of isononyl acetate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require detailed technical information on this compound. The guide summarizes key quantitative data, outlines general experimental methodologies for property determination, and illustrates relevant chemical and analytical workflows.

Compound Identification

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of isononyl acetate compiled from various sources.

PropertyValueSource(s)
Molecular Formula C₁₁H₂₂O₂[1][5][6][7][]
Molecular Weight 186.29 g/mol [1][4][5][7][]
CAS Number 40379-24-6; 58430-94-7[1][2][5][6][7]
Appearance Clear, colorless liquid[2][4][5][7]
Odor Sweet, floral, fruity, woody, violet notes[1][2][4]
Density 0.863 - 0.869 g/mL at 20°C0.870 ± 0.06 g/cm³ (est)0.9 ± 0.1 g/cm³[1][2][3][5]
Refractive Index 1.4200 - 1.4250 at 20°C1.425 (est)[1][2][3][5][]
Boiling Point 213.00 to 215.00 °C at 760 mmHg214.2 ± 8.0 °C at 760 mmHg[1][][9]
Melting Point Approximately -26°C (estimated)[10]
Flash Point 71 °C (159.8 °F)82.9 ± 8.3 °C181.00 °F (82.78 °C)[1][5][9]
Vapor Pressure 0.2 ± 0.4 mmHg at 25°C0.158 mmHg at 25°C (est)[1][9]
Solubility Insoluble in water; soluble in ethanol.Water: 12.56 mg/L at 25°C (est)[2][9]
Log P (o/w) 4.14.196 (est)[5][9]
Optical Rotation Data not available[5]

Experimental Protocols

While the specific experimental records for the data cited above are not publicly available, this section describes the standard methodologies generally employed for determining these key physical properties.

  • Density Measurement: Density is typically determined using a pycnometer or a digital density meter. The mass of a precise volume of the substance is measured at a controlled temperature (e.g., 20°C). The density is then calculated by dividing the mass by the volume.

  • Refractive Index Measurement: The refractive index is measured using a refractometer, often an Abbé refractometer. A small sample of the liquid is placed on the prism, and the instrument measures the angle at which light is refracted as it passes through the substance at a specific temperature (e.g., 20°C) and wavelength (typically the sodium D-line, 589 nm).

  • Boiling Point Determination: The boiling point at atmospheric pressure is determined by distillation. The substance is heated, and the temperature at which the liquid and vapor phases are in equilibrium (i.e., the temperature at which it actively boils) is recorded. For pressure-sensitive substances, vacuum distillation may be used, and the boiling point is reported along with the pressure.

  • Flash Point Measurement: The flash point is determined using either an open-cup (e.g., Cleveland open-cup) or closed-cup (e.g., Pensky-Martens, Tag closed-cup) apparatus.[9] The sample is heated at a controlled rate, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors above the liquid ignite momentarily.

  • Solubility Analysis: Qualitative solubility is assessed by mixing the substance with various solvents (e.g., water, ethanol) and observing for dissolution. Quantitative solubility, such as the value in water, is often determined using methods like the shake-flask method followed by concentration analysis via gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Synthesis and Characterization Workflow

The following diagrams illustrate the chemical synthesis route for isononyl acetate and a general workflow for its physical property characterization.

Synthesis_of_Isononyl_Acetate Synthesis of Isononyl Acetate Reactant1 Isononanol (e.g., 8-methyl nonan-1-ol) Plus + Reactant2 Acetic Acid (or Acetic Anhydride) Product Isononyl Acetate Plus->Product Esterification Physical_Property_Characterization Workflow for Physical Property Characterization cluster_prep Preparation cluster_analysis Analysis cluster_reporting Reporting Sample Obtain Pure Sample of Isononyl Acetate Density Density Measurement (Pycnometer) Sample->Density RefractiveIndex Refractive Index (Refractometer) Sample->RefractiveIndex BoilingPoint Boiling Point (Distillation) Sample->BoilingPoint FlashPoint Flash Point (Closed-Cup Apparatus) Sample->FlashPoint Solubility Solubility Test (Water, Ethanol) Sample->Solubility Data Compile Data Sheet Density->Data RefractiveIndex->Data BoilingPoint->Data FlashPoint->Data Solubility->Data

References

The Solubility Profile of (+)-Isononyl Acetate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (+)-isononyl acetate, a compound of interest in various industrial and research applications. This document collates available quantitative data, outlines detailed experimental protocols for solubility determination, and presents logical workflows relevant to its application in research and development.

Core Topic: Solubility of this compound

This compound is an ester recognized for its characteristic fruity and floral aroma. Beyond its use in the fragrance industry, its physicochemical properties, including solubility, are critical for its application in formulations, as a reaction solvent, or in drug delivery systems. Understanding its behavior in different organic solvents is paramount for process optimization, formulation development, and predicting its environmental fate and biological interactions.

Quantitative Solubility Data
SolventTemperature (°C)Solubility
Water2512.56 mg/L[3][4]
EthanolNot SpecifiedSoluble[1][2]

Note: "Soluble" indicates miscibility, but the precise quantitative value has not been cited in the available literature. Further experimental determination is required for specific concentrations.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in various organic solvents, a standardized experimental protocol is essential. The following methodology is based on the widely accepted "shake-flask" or "flask method," which is a foundational technique for determining the solubility of a substance.[5][6][7]

Principle

An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to reach equilibrium, creating a saturated solution. After phase separation, the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

  • Glass vials with screw caps

Procedure
  • Preparation of the Test System:

    • Add an excess amount of this compound to a series of glass vials. The exact amount should be sufficient to ensure that undissolved solute remains at equilibrium.

    • Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration:

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary studies may be required to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the constant temperature to let the excess solute settle.

    • To ensure complete separation of the liquid and solid phases, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the liquid.

    • Filter the collected supernatant through a syringe filter into a clean vial to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the same organic solvent to a concentration that falls within the calibration range of the analytical instrument.

  • Quantification:

    • Analyze the diluted samples using a calibrated GC-FID or another appropriate analytical method to determine the concentration of this compound.

    • Prepare a series of standard solutions of this compound in the same solvent to generate a calibration curve.

    • Calculate the solubility by multiplying the measured concentration by the dilution factor.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis cluster_result Result prep_solute Weigh excess This compound prep_solvent Add known volume of organic solvent prep_solute->prep_solvent agitate Agitate at constant temperature (e.g., 24-48h) prep_solvent->agitate Equilibrate settle Allow excess solute to settle agitate->settle Reach Equilibrium centrifuge Centrifuge for complete separation settle->centrifuge sample Withdraw and filter supernatant centrifuge->sample Collect Sample dilute Dilute sample sample->dilute quantify Quantify using GC-FID dilute->quantify calculate Calculate solubility quantify->calculate Determine Concentration

Workflow for determining the solubility of this compound.

Relevance in Drug Development

In the context of drug development, esters are often employed as prodrugs to enhance the bioavailability of a pharmacologically active compound.[8] The ester linkage can be cleaved by endogenous esterase enzymes, releasing the active drug.[8] Should this compound or structurally similar compounds be considered as part of a therapeutic agent, understanding its metabolic fate is crucial.

A hypothetical workflow for investigating a novel ester compound in a drug discovery pipeline would involve assessing its enzymatic hydrolysis and potential off-target effects. For instance, some fragrance esters have been shown to interact with transient receptor potential (TRP) channels, which are involved in pain and inflammation signaling.[9][10]

Hypothetical Drug Discovery Workflow for an Ester Compound

G cluster_compound Compound Characterization cluster_metabolism Metabolic Stability cluster_activity Pharmacological Activity cluster_evaluation Evaluation compound Novel Ester Compound (e.g., this compound Derivative) physchem Physicochemical Profiling (Solubility, LogP, etc.) compound->physchem esterase Incubation with Esterases/Liver Microsomes physchem->esterase Assess Stability hydrolysis Measure Rate of Ester Hydrolysis esterase->hydrolysis primary_target Primary Target Binding Assay hydrolysis->primary_target Test Prodrug and Metabolite off_target Off-Target Screening (e.g., TRP Channels) hydrolysis->off_target Assess Safety data_analysis Data Analysis and Structure-Activity Relationship primary_target->data_analysis off_target->data_analysis

Hypothetical workflow for a novel ester in drug discovery.

References

An In-depth Technical Guide to Isononyl Acetate: Discovery, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononyl acetate, a branched-chain aliphatic ester, is a significant component in the flavor and fragrance industries, prized for its characteristic fruity and floral scent. This technical guide provides a comprehensive overview of isononyl acetate, with a focus on its historical context, synthesis, and physicochemical and spectroscopic properties. While a singular moment of discovery is not documented, its emergence is situated within the broader development of synthetic aroma chemicals that began in the late 19th century. This document details the prevalent synthesis methodology, the Fischer-Speier esterification, providing a comprehensive experimental protocol. Quantitative data, including physicochemical properties and characteristic spectroscopic signatures, are summarized in structured tables for clarity and comparative analysis. Experimental workflows are visually represented to facilitate understanding.

Historical Context and Discovery

The history of isononyl acetate is not marked by a singular discovery event but is rather intertwined with the evolution of modern perfumery, which began in the late 19th century with the commercial synthesis of aroma compounds.[1][2] The ability to synthesize novel fragrance molecules, such as esters, allowed for the creation of scents previously unattainable from purely natural sources.[1][3] Aliphatic esters, in particular, became a versatile class of compounds for developing new fragrance profiles.[4] While the exact year of the first synthesis or commercial use of isononyl acetate is not well-documented, with its "year of discovery" cited as "Data not available," its use is well-established within the fragrance industry.[5] It is found naturally in some varieties of Lavandin and Bitter Orange essential oils.[5] Its application in perfumery includes lavender and bergamot reconstitutions, where it imparts tea, powdery, and orris notes.[5]

Physicochemical Properties

Isononyl acetate is a colorless liquid with a sweet, fruity, and floral odor.[6][7] It is a mixture of isomers, with 3,5,5-trimethylhexyl acetate being a common example.[8][9] The physicochemical properties of isononyl acetate are summarized in Table 1.

PropertyValueReferences
Molecular Formula C₁₁H₂₂O₂[5][10]
Molecular Weight 186.29 g/mol [5][8]
Appearance Colorless liquid[5][11]
Density 0.863 - 0.869 g/cm³ at 20°C[7][10]
Boiling Point ~214.2 - 220.8 °C at 760 mmHg[6][11]
Flash Point 71 - 82.9 °C[5][6]
Refractive Index 1.4200 - 1.4250 at 20°C[7][10]
Solubility Insoluble in water; soluble in ethanol[7][10]
Log P 4.1[5]

Synthesis of Isononyl Acetate

The most common method for the synthesis of isononyl acetate is the Fischer-Speier esterification of isononyl alcohol with acetic acid, using a strong acid catalyst such as sulfuric acid.[5][12] To increase the reaction yield, acetic anhydride can be used in place of acetic acid.[5] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of one of the reactants (typically the less expensive one) is used, or the water formed during the reaction is removed.[12][13]

General Experimental Protocol: Fischer-Speier Esterification

This protocol describes the laboratory-scale synthesis of isononyl acetate from isononyl alcohol and glacial acetic acid.

Materials:

  • Isononyl alcohol (mixture of isomers)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Boiling stones

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add isononyl alcohol and an excess of glacial acetic acid. Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser to the flask, add boiling stones, and heat the mixture to a gentle reflux for 1-5 hours using a heating mantle. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel containing cold water.

    • Carefully neutralize the excess acid by adding 5% sodium bicarbonate solution in portions. Vent the separatory funnel frequently to release the pressure from the evolved carbon dioxide gas. Continue until the aqueous layer is neutral or slightly basic.

    • Separate the lower aqueous layer.

    • Wash the organic layer with water and then with brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant or filter the dried ester into a distillation flask. Purify the crude isononyl acetate by simple or fractional distillation, collecting the fraction that distills at the expected boiling point.

Quantitative Data for Synthesis

The following table provides a representative example of the quantities and expected yield for the synthesis of isononyl acetate.

ParameterValueNotes
Isononyl Alcohol 1.0 molar equivalentLimiting reagent.
Acetic Acid 2.0 - 3.0 molar equivalentsUsed in excess to drive the equilibrium.
Catalyst (H₂SO₄) ~4% v/v of alcoholA common and effective homogeneous catalyst.
Reaction Temperature 100 - 110 °CReflux temperature.
Reaction Time 1 - 5 hoursMonitored until completion.
Expected Yield 80 - 95%Yield is dependent on reaction conditions and purification efficiency.[13][14]

Spectroscopic Characterization

The structure of isononyl acetate can be confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented below is for the common isomer, 3,5,5-trimethylhexyl acetate.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The expected chemical shifts for 3,5,5-trimethylhexyl acetate in CDCl₃ are summarized in Table 3.[8][15]

Carbon AtomExpected Chemical Shift (ppm)
Carbonyl (C=O)~171
Methylene adjacent to oxygen (-CH₂-O)~63
Methyl of acetate (-O-C(=O)-CH₃)~21
Other aliphatic carbons20 - 50
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic IR absorption peaks for isononyl acetate are presented in Table 4.

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)~1740Strong, sharp absorption peak
C-H (alkane)2870 - 2960Stretching vibrations
C-O (ester)1037 - 1240Stretching vibrations
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For esters, common fragmentation patterns include the loss of the alkoxy group (-OR) and rearrangements.[16] The mass spectrum of 3,5,5-trimethylhexyl acetate would show a molecular ion peak (M⁺) at m/z 186, with characteristic fragment ions.[8][9]

m/zFragment
186[M]⁺ (Molecular Ion)
127[M - C₄H₉]⁺
84[C₆H₁₂]⁺
57[C₄H₉]⁺ (tert-butyl cation, often the base peak)
43[CH₃CO]⁺

Mandatory Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification cluster_reactants Reactants cluster_process Process cluster_product Product Reactants Isononyl Alcohol + Glacial Acetic Acid + H₂SO₄ (catalyst) Reflux Reflux (1-5 hours, 100-110°C) Reactants->Reflux Workup Work-up (Neutralization & Washes) Reflux->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Pure Isononyl Acetate Purification->Product

Caption: Workflow for the synthesis of isononyl acetate via Fischer-Speier esterification.

Fischer-Speier Esterification Mechanism

Fischer_Mechanism cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Water cluster_step5 Step 5: Deprotonation A Carboxylic Acid (R-COOH) H_plus H⁺ B Protonated Carboxylic Acid H_plus->B D Tetrahedral Intermediate B->D C Alcohol (R'-OH) C->B E Protonated Tetrahedral Intermediate D->E D->E F Protonated Ester + H₂O E->F E->F G Ester (R-COOR') + H⁺ F->G F->G

Caption: Simplified mechanism of the acid-catalyzed Fischer-Speier esterification.

References

Methodological & Application

Synthesis of (+)-Isononyl Acetate from Isononanol: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of (+)-isononyl acetate from isononanol via Fischer-Speier esterification. Detailed experimental protocols, safety precautions, and analytical methods for characterization are outlined. All quantitative data is summarized for easy reference, and a visual representation of the experimental workflow is provided. This protocol is intended for laboratory-scale synthesis and can be adapted for various research and development applications.

Introduction

This compound is an ester commonly utilized as a fragrance and flavoring agent, and its synthesis is a fundamental example of esterification. The most common and efficient method for this transformation is the Fischer-Speier esterification, which involves the reaction of isononanol with acetic acid in the presence of an acid catalyst.[1] This equilibrium-driven reaction is typically shifted towards the product by using an excess of one of the reactants or by removing the water formed during the reaction.[1] This application note provides a detailed protocol for this synthesis, including purification and characterization of the final product.

Data Presentation

A summary of the quantitative data associated with the synthesis of this compound is presented in Table 1.

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValueNotes
Reactants
Isononanol1.0 molar equivalent
Glacial Acetic Acid2.0 - 3.0 molar equivalentsAn excess of acetic acid is used to drive the reaction equilibrium towards the product.[1]
Catalyst
Concentrated Sulfuric Acid~4% v/v of alcoholA common and effective homogeneous catalyst.[1]
Alternative Catalyst
Amberlyst-155 wt% of total reactantsA heterogeneous catalyst that simplifies purification.[1]
Reaction Conditions
Temperature100 - 110 °CGentle reflux is maintained.[1]
Reaction Time1 - 5 hoursMonitored by TLC or GC.[1]
Product Characteristics
AppearanceClear, colorless liquid[2]
Expected Yield85 - 98%Dependent on reaction conditions and purification efficiency.[1]
Boiling Point~214 °CAt atmospheric pressure.[1][3]
Density~0.866 g/cm³[2]
Refractive Index (@ 20°C)~1.423[2]
Spectroscopic Data
¹³C NMR (CDCl₃)See Table 2 for typical shifts
IR (Vapor Phase)See Table 3 for typical absorptions
GC-MSKovats Retention Index: ~1162 (non-polar column)[4]

Table 2: Typical ¹³C NMR Chemical Shifts for Isononyl Acetate

Carbon AtomChemical Shift (ppm)
Carbonyl (C=O)~171
Methylene adjacent to oxygen (-CH₂-O)~64
Methyl of acetate (-O-C(=O)-CH₃)~21
Alkyl chain carbonsVarious shifts in the alkyl region

Table 3: Typical IR Absorptions for Isononyl Acetate

Functional GroupWavenumber (cm⁻¹)Description
C=O (ester)~1740Strong, sharp absorption
C-O (ester)~1240Strong absorption
C-H (alkane)~2850-2960Medium to strong absorptions

Experimental Protocol

Materials and Equipment
  • Isononanol

  • Glacial acetic acid

  • Concentrated sulfuric acid (or Amberlyst-15)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

  • TLC plates and developing chamber

  • GC-MS system

  • NMR spectrometer

  • IR spectrometer

Experimental Workflow Diagram

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification and Analysis reactants 1. Add Isononanol, Acetic Acid, and Sulfuric Acid to a round-bottom flask. reflux 2. Heat the mixture to reflux (100-110°C) for 1-5 hours. reactants->reflux cool 3. Cool the reaction mixture to room temperature. reflux->cool Reaction Monitoring (TLC/GC) wash_water 4. Transfer to a separatory funnel and wash with cold water. cool->wash_water neutralize 5. Neutralize with saturated sodium bicarbonate solution. wash_water->neutralize wash_brine 6. Wash with brine. neutralize->wash_brine dry 7. Dry the organic layer over anhydrous magnesium sulfate. wash_brine->dry filter 8. Filter to remove the drying agent. dry->filter distill 9. Purify by distillation. filter->distill characterize 10. Characterize the product by NMR, IR, and GC-MS. distill->characterize

Caption: A flowchart illustrating the key steps in the synthesis and purification of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add isononanol (e.g., 14.4 g, 0.1 mol).

    • In a fume hood, add glacial acetic acid (e.g., 12.0 g, 0.2 mol).

    • Slowly and carefully, while stirring, add concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.[1]

    • Attach a reflux condenser and place the flask in a heating mantle.

  • Reaction:

    • Heat the mixture to a gentle reflux (approximately 100-110 °C) and maintain this temperature for 1-5 hours.[1]

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by observing the disappearance of the isononanol starting material.[1]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.

    • Carefully add saturated sodium bicarbonate solution in small portions to neutralize the excess acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.[1]

    • Continue adding the bicarbonate solution until the aqueous layer is neutral or slightly basic to pH paper.

    • Separate the lower aqueous layer and discard it.

    • Wash the organic layer with 25 mL of brine.[1]

    • Separate and discard the aqueous layer.

  • Purification and Analysis:

    • Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter the drying agent.

    • Purify the crude ester by simple or fractional distillation, collecting the fraction that boils at approximately 214 °C at atmospheric pressure.[1]

    • The final product should be a clear, colorless liquid.

    • Characterize the purified this compound using IR, NMR, and GC-MS to confirm its identity and purity.

Safety Precautions and Waste Disposal

  • Safety Precautions:

    • Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • All procedures should be performed in a well-ventilated fume hood.

    • Concentrated sulfuric acid is highly corrosive and can cause severe burns.[5] Handle with extreme care.

    • Acetic acid is corrosive and has a strong odor. Avoid inhalation of vapors.

    • Isononanol and isononyl acetate are flammable. Keep away from open flames and ignition sources.[6]

    • During the neutralization step with sodium bicarbonate, be aware of the potential for pressure buildup due to the evolution of carbon dioxide gas.[1]

  • Waste Disposal:

    • All aqueous waste should be neutralized before disposal.

    • Organic waste, including any residual reactants and the distillation residue, should be collected in a designated halogen-free organic waste container.

    • Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]

Conclusion

The Fischer-Speier esterification of isononanol with acetic acid provides a reliable and high-yielding method for the synthesis of this compound. The protocol detailed in this application note, when followed with the appropriate safety measures, allows for the efficient production and purification of this valuable ester for research and development purposes. The provided analytical data serves as a benchmark for product characterization.

References

Application Notes and Protocols for the Esterification of Acetic Acid to Produce (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isononyl acetate is a branched-chain ester valued for its characteristic fruity and floral aroma, finding applications in the fragrance, flavor, and cosmetics industries. The synthesis of a specific enantiomer, (+)-isononyl acetate, is of particular interest as the biological and sensory properties of chiral molecules are often enantiomer-dependent. This document provides detailed application notes and protocols for the synthesis of this compound from acetic acid and isononyl alcohol. Two primary methodologies are discussed: a classical chemical approach (Fischer-Speier Esterification) for producing racemic isononyl acetate and an enzymatic approach (Kinetic Resolution) for obtaining the desired (+)-enantiomer.

Data Presentation

Table 1: Quantitative Data for Fischer-Speier Esterification of Isononyl Alcohol
ParameterValueNotes
Reactants
Isononyl Alcohol1.0 molar equivalent
Acetic Acid2.0 - 3.0 molar equivalentsUsing an excess of the less expensive reagent can drive the reaction equilibrium towards the product.
Catalyst
Concentrated Sulfuric Acid~4% v/v of alcoholA common and effective homogeneous catalyst.
Alternative Heterogeneous Catalyst5 wt% of total reactantse.g., Amberlyst-15. Offers easier separation from the reaction mixture.
Reaction Conditions
Temperature80 - 110 °CReflux temperature is dependent on the specific reactants and solvent used.
Reaction Time1 - 5 hoursProgress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Yield
Expected Product Yield85 - 98%Yield is dependent on reaction conditions and purification methods.
Product Characteristics (Racemic)
AppearanceClear, colorless liquid
Boiling Point~214 °CAt atmospheric pressure.
Optical RotationFor the racemic mixture.
Table 2: Representative Data for Enzymatic Kinetic Resolution of Secondary Alcohols
ParameterValueNotes
Enzyme
LipaseCandida antarctica Lipase B (CAL-B, often immobilized, e.g., Novozym 435)Highly effective for the resolution of secondary alcohols.
Reactants
Racemic Isononyl Alcohol1.0 molar equivalent
Acyl DonorVinyl Acetate or Isopropenyl Acetate (1.0 - 1.5 molar equivalents)Irreversible acyl donors that drive the reaction to completion.
Reaction Conditions
SolventNon-polar organic solvent (e.g., hexane, toluene, MTBE)Maintains enzyme activity.
Temperature30 - 50 °COptimal temperature depends on the specific lipase and its stability.
Reaction Time24 - 72 hoursMonitored by chiral GC or HPLC to reach ~50% conversion for optimal resolution.
Expected Outcome
Enantiomeric Excess (ee) of this compound>95%Highly dependent on the enzyme's selectivity and reaction conditions.
Yield of this compound<50%Theoretical maximum is 50% in a kinetic resolution.
Product Characteristics (this compound)
AppearanceClear, colorless liquid
Specific Rotation, [α]DData not availableThis value would need to be determined experimentally to confirm enantiopurity.

Experimental Protocols

Protocol 1: Synthesis of Racemic Isononyl Acetate via Fischer-Speier Esterification

Materials:

  • Racemic Isononyl Alcohol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (or Amberlyst-15)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Standard distillation apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isononyl alcohol (e.g., 14.4 g, 0.1 mol). In a fume hood, add glacial acetic acid (e.g., 12.0 g, 0.2 mol).

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL) to the stirring mixture. Alternatively, add Amberlyst-15 (e.g., 1.3 g, 5 wt%).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 1-5 hours. Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the cooled mixture to a separatory funnel containing 50 mL of cold water.

    • Carefully add saturated sodium bicarbonate solution in portions to neutralize the excess acid. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently. Continue addition until the aqueous layer is neutral or slightly basic to pH paper.

    • Separate the lower aqueous layer.

    • Wash the organic layer with 25 mL of brine.

    • Separate and discard the aqueous layer.

  • Drying and Purification:

    • Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Purify the crude ester by simple or fractional distillation. Collect the fraction boiling at approximately 214 °C.

  • Characterization: The final product should be a clear, colorless liquid. Characterize the purified product by Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy and determine the final yield.

Protocol 2: Enzymatic Kinetic Resolution for the Synthesis of this compound (Generalized Protocol)

Materials:

  • Racemic Isononyl Alcohol

  • Vinyl Acetate or Isopropenyl Acetate

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Non-polar organic solvent (e.g., Hexane, MTBE)

  • Molecular sieves (optional, to maintain anhydrous conditions)

  • Orbital shaker or magnetic stirrer

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for monitoring

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry, screw-capped flask, dissolve racemic isononyl alcohol (e.g., 1.0 g) and vinyl acetate (e.g., 1.1 equivalents) in a suitable volume of a non-polar organic solvent (e.g., 10 mL of hexane).

  • Enzyme Addition: Add the immobilized lipase (e.g., 10-20% by weight of the alcohol). If desired, add activated molecular sieves to ensure anhydrous conditions.

  • Incubation: Place the sealed flask in an orbital shaker or on a magnetic stirrer and incubate at a controlled temperature (e.g., 40 °C).

  • Monitoring the Resolution: Periodically withdraw small aliquots from the reaction mixture. Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the formed this compound and the remaining (-)-isononyl alcohol. The reaction should be stopped at approximately 50% conversion to achieve the highest possible ee for both the product and the unreacted starting material.

  • Enzyme Recovery: Once the desired conversion is reached, stop the reaction and recover the immobilized enzyme by filtration. The enzyme can often be washed with a fresh solvent and reused.

  • Product Separation and Purification:

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The resulting mixture contains this compound and unreacted (-)-isononyl alcohol. Separate these two compounds using silica gel column chromatography. The polarity difference between the ester and the alcohol allows for their separation.

  • Characterization:

    • Characterize the purified this compound using IR and NMR spectroscopy.

    • Determine the enantiomeric excess of the purified product using chiral GC or HPLC.

    • Measure the specific rotation using a polarimeter to confirm the identity of the (+) enantiomer.

Visualizations

Fischer-Speier Esterification Workflow

Fischer_Esterification Reactants Reactants: Isononyl Alcohol Acetic Acid Reaction_Setup Reaction Setup in Round-Bottom Flask Reactants->Reaction_Setup Catalyst Acid Catalyst (H2SO4 or Amberlyst-15) Catalyst->Reaction_Setup Reflux Reflux (80-110°C, 1-5h) Reaction_Setup->Reflux Workup Work-up: Neutralization (NaHCO3) and Washes Reflux->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Purification Purification (Distillation) Drying->Purification Product Racemic Isononyl Acetate Purification->Product

Caption: Workflow for the synthesis of racemic isononyl acetate.

Enzymatic Kinetic Resolution Workflow

Enzymatic_Resolution Racemic_Alcohol Racemic (±)-Isononyl Alcohol + Acyl Donor Reaction_Setup Reaction in Organic Solvent Racemic_Alcohol->Reaction_Setup Lipase Immobilized Lipase (e.g., CAL-B) Lipase->Reaction_Setup Incubation Incubation (30-50°C, 24-72h) Reaction_Setup->Incubation Monitoring Monitoring by Chiral GC/HPLC (Stop at ~50% conversion) Incubation->Monitoring Separation Separation: Filtration (Enzyme) Chromatography (Products) Monitoring->Separation Products Products: This compound (-)-Isononyl Alcohol Separation->Products

Caption: Workflow for enzymatic kinetic resolution of isononyl alcohol.

Chemical Reaction Pathways

Reaction_Pathways cluster_0 Fischer-Speier Esterification cluster_1 Enzymatic Kinetic Resolution Isononyl AlcoholAcetic Acid Isononyl AlcoholAcetic Acid Racemic Isononyl AcetateWater Racemic Isononyl AcetateWater Isononyl AlcoholAcetic Acid->Racemic Isononyl AcetateWater H+ (±)-Isononyl AlcoholVinyl Acetate (±)-Isononyl AlcoholVinyl Acetate This compound(-)-Isononyl Alcohol This compound(-)-Isononyl Alcohol (±)-Isononyl AlcoholVinyl Acetate->this compound(-)-Isononyl Alcohol Lipase

Caption: Comparison of chemical and enzymatic reaction pathways.

Application Note & Protocol: Quantification of (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isononyl acetate is a branched-chain ester recognized for its characteristic fruity and floral aroma, finding applications in the fragrance, flavor, and cosmetics industries.[1][2][3] Accurate quantification of this compound is crucial for quality control, formulation development, and stability testing. This document provides a detailed analytical method for the quantification of this compound using Gas Chromatography coupled with Mass Spectrometry (GC-MS), a widely accepted and robust technique for the analysis of volatile and semi-volatile organic compounds.

Principle

This method is based on the separation of this compound from a sample matrix using gas chromatography, followed by its detection and quantification by mass spectrometry. The chromatographic separation is achieved on a capillary column with a non-polar or mid-polar stationary phase. The mass spectrometer provides high selectivity and sensitivity, allowing for accurate identification and quantification, even in complex matrices. An internal standard (IS) is recommended to improve the precision and accuracy of the quantification by correcting for variations in sample injection and instrument response.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Carbon Disulfide (CS₂), Methanol (MeOH) - HPLC or GC grade

  • Standards: this compound (purity ≥98%), Internal Standard (e.g., Ethyl Acetate-d3, Furfural-d4, or another suitable non-interfering compound)

  • Gases: Helium (carrier gas, 99.999% purity), Nitrogen (collision gas, if using MS/MS, 99.999% purity)

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa

  • Syringes: Gas-tight syringes for standard and sample preparation

Instrumentation

A gas chromatograph equipped with a mass selective detector (GC-MS) is required. The following specifications are recommended based on methods for similar acetate esters.[4]

  • Gas Chromatograph (GC): Agilent 7890B GC system or equivalent

  • Mass Spectrometer (MS): Agilent 7000 Series Triple Quadrupole GC/MS or equivalent single quadrupole system

  • GC Column: DB-1701, 30 m x 0.25 mm ID x 1 µm film thickness, or similar mid-polarity column[4]

  • Injector: Split/Splitless inlet

Experimental Protocols

Standard Preparation

5.1.1. Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

5.1.2. Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of the chosen internal standard into a 100 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

5.1.3. Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock standard solution with acetonitrile to achieve a concentration range that brackets the expected sample concentrations. A typical range might be 1 µg/mL to 100 µg/mL. Spike each calibration standard with the internal standard to a constant final concentration (e.g., 10 µg/mL).

Sample Preparation

The sample preparation method will vary depending on the matrix.

5.2.1. Liquid Samples (e.g., fragrance oils, beverages): Accurately dilute a known volume or weight of the sample with acetonitrile to bring the concentration of this compound within the calibration range. Spike with the internal standard to the same concentration as in the calibration standards. Filter the sample through a 0.45 µm PTFE syringe filter before injection.

5.2.2. Solid Samples (e.g., powders, tissues): Perform a solvent extraction. Accurately weigh a known amount of the homogenized sample into a centrifuge tube. Add a measured volume of acetonitrile and vortex for 1-2 minutes. Sonicate for 15 minutes and then centrifuge at 5000 rpm for 10 minutes. Collect the supernatant, spike with the internal standard, and filter before injection.

5.2.3. Air Samples: Collect air samples using coconut shell charcoal tubes.[5][6] Desorb the analytes by adding 1.0 mL of carbon disulfide to each section of the charcoal tube in a 2-mL vial.[5] Allow to stand for 30 minutes with occasional agitation. Add the internal standard and analyze.

GC-MS Analysis

The following GC-MS parameters are a starting point and may require optimization for your specific instrument and application. These are adapted from a method for various acetate esters.[4]

Parameter Value
GC Inlet Temperature 295 °C
Injection Mode Split (30:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 35 °C (hold 4 min), Ramp 1: 5 °C/min to 50 °C, Ramp 2: 25 °C/min to 295 °C (hold 1 min)
Total Run Time 17.8 min
MS Transfer Line Temp. 295 °C
MS Source Temperature 230 °C
Ionization Mode Electron Ionization (EI)
MS Mode Scan (m/z 40-250) or Selected Ion Monitoring (SIM)
Quantitation Ions To be determined from the mass spectrum of this compound

Data Presentation and Analysis

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a valid calibration.

Calculate the concentration of this compound in the samples using the regression equation.

Table 1: Quantitative Data Summary (Hypothetical)

Parameter Value
Linear Range 1 - 100 µg/mL
Coefficient of Determination (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.4 µg/mL
Precision (%RSD) < 5%
Accuracy (% Recovery) 95 - 105%

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Standards) Spiking Internal Standard Spiking Standard_Prep->Spiking Sample_Prep Sample Preparation (Dilution/Extraction) Sample_Prep->Spiking GC_Injection GC Injection Spiking->GC_Injection Inject into GC-MS Separation Chromatographic Separation GC_Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: General workflow for this compound quantification.

Conclusion

The described GC-MS method provides a robust and reliable approach for the quantification of this compound in various matrices. Proper validation of the method in the specific sample matrix is essential to ensure accurate and precise results. This includes determining the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). For high-throughput analysis, automated systems can be employed.[7]

References

Application Note: Analysis of (+)-Isononyl Acetate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Isononyl acetate is a significant contributor to the fragrance and flavor industries, valued for its characteristic sweet, fruity, and floral aroma.[1][2][3] It is utilized in a variety of consumer products, including perfumes, cosmetics, and air fresheners.[1] As a key component in many formulations, the accurate and reliable identification and quantification of this compound are crucial for quality control, product development, and safety assessments.

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique that is well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. This method combines the high separation efficiency of gas chromatography with the sensitive and selective detection capabilities of mass spectrometry, allowing for the precise identification and quantification of the target analyte even in complex matrices.

This application note outlines a comprehensive protocol for the analysis of this compound using GC-MS. The described methodology is intended for researchers, scientists, and professionals in the drug development and chemical industries who require a robust and reproducible method for the analysis of this compound.

Materials and Methods

Instrumentation:

A standard gas chromatograph coupled with a mass spectrometer is required. The system should be equipped with a split/splitless injector and an electron ionization (EI) source. An Agilent 7890A GC with a G7001B MS/MS detector or a similar system is suitable for this application.[4]

Reagents and Standards:

  • This compound standard (purity ≥98%)

  • High-purity helium (carrier gas)

  • Solvent for sample dilution (e.g., acetonitrile or hexane)

  • Internal standard (e.g., Furfural-d4 or a suitable stable isotope-labeled analog)

Sample Preparation:

Samples containing this compound should be prepared by dissolving a known quantity in a suitable solvent, such as acetonitrile, to a final concentration within the calibration range.[4] For complex matrices, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte of interest. An internal standard should be added to all samples and calibration standards to correct for variations in injection volume and instrument response.

GC-MS Parameters

The following table summarizes the recommended GC-MS parameters for the analysis of this compound. These parameters may be optimized to suit the specific instrumentation and analytical requirements.

ParameterValue
Gas Chromatograph
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar capillary column
Inlet Temperature250 °C (can be increased up to 295 °C for complex matrices)[4]
Injection ModeSplit (30:1 ratio recommended for good separation)[4]
Injection Volume1 µL
Carrier GasHelium at a constant flow rate of 1.0 mL/min
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 min, ramp to 240 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Acquisition ModeFull Scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay3 min
Results and Discussion

Under the specified GC conditions, this compound is expected to elute with a characteristic retention time. The Kovats retention index for isononyl acetate on a standard non-polar column is approximately 1162.[5] The mass spectrum of isononyl acetate obtained by EI-MS will show a characteristic fragmentation pattern that can be used for positive identification. The mass spectrum is characterized by a molecular ion peak (M+) at m/z 186.3 and several fragment ions.

For quantitative analysis, a calibration curve should be constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the analyte. The concentration of this compound in unknown samples can then be determined from this calibration curve.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrument Preparation:

    • Ensure the GC-MS system is properly maintained and calibrated.

    • Set the GC and MS parameters as outlined in the table above.

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in acetonitrile.

    • Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Prepare an internal standard stock solution (e.g., 100 µg/mL).

    • Spike all calibration standards and samples with the internal standard to a final concentration of 10 µg/mL.

    • Prepare unknown samples by dissolving a known amount in acetonitrile and adding the internal standard.

  • Data Acquisition:

    • Inject 1 µL of each calibration standard into the GC-MS system, starting with the lowest concentration.

    • Inject 1 µL of the unknown samples.

    • Acquire data in both full scan and SIM mode. For SIM mode, monitor characteristic ions of this compound (e.g., m/z 72, 71, 69, 83, 73).[5]

  • Data Analysis:

    • Identify the peak corresponding to this compound in the chromatograms based on its retention time and mass spectrum.

    • Integrate the peak areas for this compound and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

    • Determine the concentration of this compound in the unknown samples using the regression equation from the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis prep_standards Prepare Calibration Standards add_is Add Internal Standard prep_standards->add_is prep_sample Prepare Unknown Sample prep_sample->add_is injection Inject Sample into GC-MS add_is->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection peak_id Peak Identification & Integration detection->peak_id calibration Calibration Curve Construction peak_id->calibration quantification Quantification of Analyte peak_id->quantification calibration->quantification report Generate Report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

References

Chiral Analysis of (+)-Isononyl Acetate Using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol for Researchers in Drug Development and Fragrance Analysis

Introduction

(+)-Isononyl acetate is a chiral ester recognized for its characteristic fruity and floral aroma, making it a significant component in the fragrance and flavor industries. The stereochemistry of such compounds is crucial as enantiomers can exhibit distinct biological activities and sensory properties.[1][2][3] Therefore, the ability to separate and quantify the specific enantiomers of isononyl acetate is essential for quality control, efficacy, and regulatory compliance in both pharmaceutical and consumer product development. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the predominant method for the enantioselective analysis of such non-volatile chiral compounds.[][5][6] This document provides a detailed application note and a comprehensive protocol for the chiral separation of this compound using HPLC.

Principle of Chiral HPLC Separation

The separation of enantiomers, such as (+)- and (-)-isononyl acetate, is achieved by exploiting their differential interactions with a chiral stationary phase.[][6][7] CSPs are designed to have a specific three-dimensional chiral structure. When a racemic mixture passes through the column, the enantiomers form transient diastereomeric complexes with the CSP. Due to differences in spatial arrangement, one enantiomer will have a stronger interaction with the stationary phase and will therefore be retained longer, resulting in its separation from the other enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for their broad applicability in separating a diverse range of chiral molecules, including esters.[7] The choice of mobile phase, typically a mixture of a nonpolar solvent and a polar modifier, is critical for optimizing the separation.[7]

Application Note

Objective: To develop and validate a robust HPLC method for the enantiomeric separation and quantification of this compound.

Instrumentation and Analytical Conditions:

The following table summarizes the recommended starting conditions for the HPLC analysis. Optimization may be required based on the specific instrument and column used.

ParameterRecommended Condition
HPLC System A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and UV or Refractive Index (RI) detector.
Chiral Column Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (e.g., 250 mm x 4.6 mm, 5 µm).
Mobile Phase Isocratic mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 95:5 (v/v).[7]
Flow Rate 0.8 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detector UV Detector at 210 nm or RI Detector.
Sample Diluent Mobile Phase (n-Hexane:IPA)

Sample Preparation:

  • Standard Preparation: Prepare a stock solution of racemic isononyl acetate at a concentration of 1 mg/mL in the mobile phase. Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL. To specifically identify the this compound peak, a pure standard of this enantiomer should be prepared and injected separately.

  • Sample Preparation: For formulated products, an extraction step may be necessary. A suitable non-polar solvent like hexane can be used to extract the isononyl acetate. The extract should then be filtered through a 0.45 µm syringe filter and diluted with the mobile phase to fall within the calibration range.

Method Development and Optimization:

  • Mobile Phase Composition: The ratio of n-Hexane to IPA significantly affects retention and resolution. Increasing the percentage of IPA will generally decrease the retention time of both enantiomers.[7] Fine-tuning this ratio is crucial for achieving baseline separation.

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate may improve resolution but will increase the run time.

  • Temperature: Column temperature can influence the thermodynamics of the chiral recognition process. Varying the temperature between 20°C and 40°C may improve separation.

Experimental Protocol

This protocol outlines the step-by-step procedure for the chiral HPLC analysis of this compound.

1. System Preparation: a. Prepare the mobile phase by mixing n-Hexane and Isopropanol in the desired ratio (e.g., 95:5 v/v). b. Degas the mobile phase using an ultrasonic bath or an online degasser. c. Purge the HPLC pump with the mobile phase to remove any air bubbles. d. Equilibrate the chiral column with the mobile phase at the set flow rate (0.8 mL/min) for at least 30 minutes or until a stable baseline is achieved.

2. Calibration Curve: a. Inject 10 µL of each working standard solution in ascending order of concentration. b. Record the peak area for each enantiomer at their respective retention times. c. Construct a calibration curve by plotting the peak area versus the concentration for this compound. d. Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²). An R² value > 0.995 is generally considered acceptable.

3. Sample Analysis: a. Inject 10 µL of the prepared sample solution. b. Identify the peaks corresponding to the isononyl acetate enantiomers by comparing their retention times with those of the standards. c. Quantify the amount of this compound in the sample using the calibration curve.

4. Data Analysis: a. Calculate the concentration of this compound in the original sample, taking into account any dilution factors. b. Determine the enantiomeric excess (e.e.) if required, using the following formula: e.e. (%) = [ (Peak Area of (+) - Peak Area of (-)) / (Peak Area of (+) + Peak Area of (-)) ] x 100

Data Presentation

The following table provides an example of expected chromatographic data for the chiral separation of isononyl acetate.

CompoundRetention Time (min)Peak AreaConcentration (µg/mL)
(-)-Isononyl Acetate8.512543050.2
This compound9.812498049.8

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Hexane:IPA) SystemEquilibration System Equilibration MobilePhase->SystemEquilibration SamplePrep Sample & Standard Preparation Injection Sample Injection SamplePrep->Injection Separation Chiral Separation (Column) Injection->Separation Detection Detection (UV/RI) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: Workflow for the chiral HPLC analysis of this compound.

References

Application Notes and Protocols for the Use of (+)-Isononyl Acetate in Fragrance Composition Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Isononyl acetate is a key fragrance ingredient valued for its complex and versatile olfactory profile. It imparts a unique combination of sweet, fruity, herbal, and woody notes to fragrance compositions.[1] This ester is utilized across a wide range of products, including fine fragrances, personal care items like lotions and creams, and household products such as air fresheners and cleaning agents.[1][2] Its modern and vibrant character adds a contemporary touch to perfumes and colognes, often used to create an invigorating top note.[2] Understanding the synthesis, sensory properties, and performance of this compound is crucial for its effective application in fragrance research and development. These application notes provide detailed protocols for the synthesis, sensory evaluation, and analytical assessment of this compound in fragrance compositions.

Physico-chemical Properties

A comprehensive understanding of the physico-chemical properties of this compound is fundamental for its handling, formulation, and stability assessment.

PropertyValueReference
Molecular Formula C₁₁H₂₂O₂[1][3]
Molecular Weight 186.29 g/mol [1][3]
Appearance Clear, colorless liquid[1][4]
Odor Profile Sweet, fruity, herbal, woody, floral, with notes of lavender, bergamot, tea, and violet.[1][4][5][6]
CAS Number 40379-24-6[1][3]
Density (at 20°C) ~0.866 g/cm³[4]
Refractive Index (at 20°C) ~1.423[4]
Boiling Point ~214.2 °C at 760 mmHg[2]
Flash Point ~71 °C (159.8 °F)[4]
Solubility Insoluble in water; soluble in ethanol.[3]
Log P 4.1[4]

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the laboratory-scale synthesis of this compound from isononyl alcohol and acetic acid using an acid catalyst.

Materials:

  • Isononyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine isononyl alcohol and a molar excess of glacial acetic acid.

  • Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Add boiling chips and attach a reflux condenser.

  • Heat the mixture to reflux using a heating mantle and maintain reflux for 1-2 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • Cold water

    • 5% sodium bicarbonate solution (to neutralize the acid catalyst, vent the funnel frequently to release CO₂ pressure)

    • Saturated sodium chloride solution (brine)

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Decant the dried ester into a clean, dry distillation flask.

  • Purify the this compound by fractional distillation, collecting the fraction at its known boiling point.

Workflow for the Synthesis of this compound:

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants Isononyl Alcohol + Glacial Acetic Acid + Sulfuric Acid (catalyst) reflux Reflux (1-2 hours) reactants->reflux wash_water Wash with Water reflux->wash_water wash_bicarb Wash with 5% NaHCO3 wash_water->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with Anhydrous MgSO4 wash_brine->drying distillation Fractional Distillation drying->distillation product This compound distillation->product

A flowchart illustrating the synthesis of this compound.
Sensory Evaluation Protocol

This protocol outlines a method for the sensory evaluation of a fragrance composition containing this compound using a trained sensory panel.

Objective: To determine the olfactory profile and intensity of a fragrance formulation containing this compound.

Materials:

  • Fragrance formulation containing this compound at a known concentration (e.g., 5% in a suitable solvent like ethanol).

  • Control fragrance formulation without this compound.

  • Odor-free smelling strips.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Data collection forms or software.

  • A panel of at least 10 trained sensory assessors.

Procedure:

  • Panelist Training: Train panelists on the recognition and intensity scaling of key aroma descriptors relevant to this compound (e.g., fruity, sweet, herbal, woody, floral).

  • Sample Preparation: Dip smelling strips into the test and control fragrance formulations to a depth of 1 cm for 2 seconds.

  • Evaluation: Present the coded smelling strips to the panelists in a randomized and blind manner.

  • Data Collection: Ask panelists to rate the intensity of the pre-defined aroma descriptors on a labeled magnitude scale (LMS) from 0 (not perceived) to 100 (very strong).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA, Principal Component Analysis) to determine significant differences in the aroma profiles of the test and control samples.

Illustrative Quantitative Sensory Data:

The following table presents illustrative data from a sensory panel evaluation of a fragrance with and without this compound.

Aroma DescriptorMean Intensity (Control)Mean Intensity (with this compound)p-value
Fruity2575<0.01
Sweet3060<0.01
Herbal1540<0.05
Woody2035<0.05
Floral4050>0.05 (ns)

Data is for illustrative purposes only.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is a powerful technique to identify the specific odor-active compounds in a fragrance mixture.

Objective: To identify the retention time and odor character of this compound in a complex fragrance matrix.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (MS) and an olfactometry port.

  • Non-polar or mid-polar capillary column (e.g., DB-5 or DB-Wax).

  • Helium as carrier gas.

Procedure:

  • Sample Preparation: Dilute the fragrance oil in a suitable solvent (e.g., dichloromethane) to an appropriate concentration.

  • GC-MS/O Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 5 °C/min to 250 °C.

    • Carrier Gas Flow: 1.5 mL/min.

    • Split Ratio: 10:1.

    • Effluent Split: 1:1 between the MS and the sniffing port.

    • MS Scan Range: m/z 40-400.

  • Olfactometry: A trained assessor sniffs the effluent from the sniffing port and records the retention time and odor description of each detected scent.

  • Data Analysis: Correlate the retention time of the odor event with the mass spectrum obtained from the MS to confirm the identity of the odor-active compound.

Illustrative GC-O Data for a Fragrance Containing this compound:

Retention Time (min)Odor DescriptorCompound Identification (MS)
12.5Fruity, sweet, slightly woodyThis compound
8.2Citrus, freshLimonene
10.1Floral, rosyLinalool

Data is for illustrative purposes only.

Olfactory Signaling Pathway

The perception of odors, including that of this compound, is initiated by the binding of odorant molecules to olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a cascade of intracellular signaling events.

Mechanism:

  • An odorant molecule, such as this compound, binds to a specific G-protein coupled olfactory receptor (OR).

  • This binding activates the associated G-protein (Gαolf).

  • The activated Gαolf stimulates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP).

  • The increase in intracellular cAMP opens cyclic nucleotide-gated (CNG) ion channels.

  • The influx of Na⁺ and Ca²⁺ through the CNG channels depolarizes the neuron.

  • The influx of Ca²⁺ also opens Ca²⁺-activated Cl⁻ channels, leading to an efflux of Cl⁻ which further depolarizes the cell.

  • If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

Diagram of the Olfactory Signaling Pathway:

G cluster_membrane Cell Membrane OR Olfactory Receptor (OR) G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts CNG_channel CNG Ion Channel Ions_in Na+, Ca2+ (Influx) CNG_channel->Ions_in Odorant This compound Odorant->OR Binds ATP ATP ATP->AC cAMP->CNG_channel Opens Depolarization Depolarization Ions_in->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

The canonical olfactory signal transduction pathway.

Conclusion

This compound is a valuable ingredient in the perfumer's palette. A thorough understanding of its synthesis, physico-chemical properties, and olfactory characteristics through systematic research is essential for its successful application. The protocols and information provided in these application notes offer a framework for researchers to explore the potential of this compound in creating innovative and appealing fragrance compositions. Further research could focus on the synergistic and antagonistic effects of this compound in combination with other fragrance materials to fully elucidate its role in complex scent creations.

References

Application Notes and Protocols: (+)-Isononyl Acetate in Flavor Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the known applications of isononyl acetate in flavor chemistry, with a focus on the (+) enantiomer where information is available. Due to the limited publicly available data specifically on (+)-isononyl acetate, this document also includes generalized protocols for the analysis and sensory evaluation of chiral flavor compounds, which are directly applicable to the study of this specific ester.

Introduction to this compound

Isononyl acetate is a flavor and fragrance ingredient known for its complex aroma profile. It is an ester that exists as a mixture of isomers, with the specific enantiomers, such as this compound, potentially offering unique sensory characteristics. Chirality plays a crucial role in flavor perception, as different enantiomers of a compound can elicit distinct sensory responses.[1] While the flavor industry increasingly focuses on the specific properties of individual enantiomers, detailed information on this compound remains limited in publicly accessible literature.

Natural Occurrence: Isononyl acetate has been identified in natural sources such as lavandin oil and bitter orange essential oil.[2]

General Odor Profile (Isomer Unspecified): The odor of isononyl acetate is generally described as sweet, floral, fruity, woody, and violet, with some sources also noting herbal and cumin-like nuances.[3][4]

Physicochemical and Sensory Properties

Table 1: Physicochemical and General Sensory Properties of Isononyl Acetate

PropertyValueReference(s)
Molecular Formula C₁₁H₂₂O₂[2]
Molecular Weight 186.29 g/mol [5]
Appearance Colorless liquid[2]
Odor Description Sweet, floral, fruity, woody, violet, herbal, cumin[3][4]
Natural Occurrence Lavandin oil, Bitter orange oil[2]
Solubility Insoluble in water; soluble in ethanol[3]
Boiling Point 213-215 °C @ 760 mmHg[4]
Flash Point ~71-83 °C[2][4]

Note: Odor and flavor thresholds are critical parameters for evaluating the potency of a flavor ingredient. Unfortunately, specific threshold values for this compound in various food matrices have not been identified in the available literature. The determination of these thresholds would be a key research objective.[6]

Applications in Flavor Chemistry

While specific food applications and usage levels for this compound are not detailed in the public domain, its general odor profile suggests potential for use in a variety of flavor formulations, including:

  • Fruit Flavors: The sweet and fruity characteristics make it a candidate for enhancing and modifying fruit profiles such as berry, apple, and tropical fruits. Esters are well-known contributors to the characteristic aromas of many fruits.[7]

  • Floral and Herbal Notes: Its floral and herbal nuances suggest applications in creating complex botanical profiles for beverages and confectionery.

  • Confectionery and Baked Goods: The sweet and woody notes could be valuable in confectionery items and baked goods to provide depth and complexity to the overall flavor.

Experimental Protocols

The following are detailed, generalized protocols for the analysis and sensory evaluation of chiral flavor compounds like this compound.

This protocol outlines the separation and identification of enantiomers of a volatile flavor compound.

Objective: To separate and quantify the (+) and (-) enantiomers of isononyl acetate in a flavor formulation or food matrix.

Materials:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Chiral capillary column (e.g., a cyclodextrin-based column suitable for separating ester enantiomers)[1]

  • Helium carrier gas (high purity)

  • Sample of isononyl acetate (racemic mixture for method development)

  • Food or beverage sample containing the target analyte

  • Solvents for extraction (e.g., dichloromethane, diethyl ether)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Sample Preparation (Liquid-Liquid Extraction):

    • For liquid samples (e.g., beverages), take a known volume (e.g., 50 mL) and adjust the pH if necessary.

    • Extract the sample three times with 20 mL of dichloromethane in a separatory funnel.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

  • GC-MS Conditions:

    • Injector: Split/splitless, 250 °C, splitless mode for 1 min.

    • Column: Chiral capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 50 °C, hold for 2 min, ramp to 180 °C at 3 °C/min, then ramp to 240 °C at 10 °C/min, and hold for 5 min. (Note: This program is a starting point and must be optimized for the specific column and analyte).

    • MS Transfer Line: 250 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

  • Data Analysis:

    • Identify the peaks corresponding to the enantiomers of isononyl acetate based on their retention times and mass spectra.

    • Confirm the identity by comparing with the mass spectrum of a reference standard.

    • Quantify the amount of each enantiomer using a calibration curve prepared from standards of known concentration.

This protocol is used to identify the odor-active compounds in a sample as they elute from the GC column.

Objective: To determine the odor characteristics of the individual enantiomers of isononyl acetate.

Materials:

  • Gas chromatograph with an olfactometry port

  • Chiral capillary column (as in 4.1)

  • Humidified air supply for the olfactometry port

  • Trained sensory panelists (3-5)

  • Data recording software

Procedure:

  • GC-O Setup: The GC effluent is split between a standard detector (e.g., FID or MS) and the olfactometry port.

  • Analysis:

    • Inject the sample extract (from 4.1) into the GC.

    • Each panelist sniffs the effluent from the olfactometry port and records the time, duration, and a description of any detected odor.

    • The panelists should be presented with a list of standardized odor descriptors.

  • Data Analysis:

    • Compile the olfactometry data from all panelists.

    • Create an aromagram by plotting the detection frequency or intensity of each odor event against the retention time.

    • Correlate the odor events with the peaks from the detector to identify the odor characteristics of each enantiomer of isononyl acetate.[8]

QDA is a sensory evaluation method used to identify and quantify the sensory attributes of a product.[9]

Objective: To develop a detailed flavor profile of this compound in a model beverage.

Materials:

  • Trained sensory panel (8-12 members)

  • Model beverage base (e.g., sweetened water or a simple juice base)

  • Samples of the model beverage containing different concentrations of this compound

  • Reference standards for various aroma attributes (e.g., fruit esters, floral compounds)

  • Sensory evaluation booths with controlled lighting and ventilation

  • Data collection software

Procedure:

  • Panelist Training and Lexicon Development:

    • In several sessions, present the panelists with the model beverage containing this compound and a range of reference standards.

    • Through discussion, the panel develops a consensus lexicon of descriptive terms for the aroma and flavor of the samples (e.g., "sweet," "fruity-apple," "floral-rose," "woody").

  • Scoring and Evaluation:

    • Panelists are presented with the coded samples in a randomized order.

    • They rate the intensity of each attribute in the developed lexicon on a line scale (e.g., from 0 = not perceptible to 10 = very strong).

  • Data Analysis:

    • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between samples.

    • Generate spider web plots to visualize the flavor profile of each sample.

Visualizations

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis Liquid Sample Liquid Sample Extraction Extraction Liquid Sample->Extraction Dichloromethane Drying Drying Extraction->Drying Na2SO4 Concentration Concentration Drying->Concentration N2 stream GC-MS Sample GC-MS Sample Concentration->GC-MS Sample Injection Injection GC-MS Sample->Injection Chiral Separation Chiral Separation Injection->Chiral Separation Chiral GC Column MS Detection MS Detection Chiral Separation->MS Detection Data Analysis Data Analysis MS Detection->Data Analysis Quantification

Figure 1. Workflow for Chiral GC-MS Analysis.

G Sample Sample GC Separation GC Separation Sample->GC Separation Chiral Column Effluent Split Effluent Split GC Separation->Effluent Split MS Detector MS Detector Effluent Split->MS Detector Identification Olfactometry Port Olfactometry Port Effluent Split->Olfactometry Port Sensory Detection Data Correlation Data Correlation MS Detector->Data Correlation Panelist Evaluation Panelist Evaluation Olfactometry Port->Panelist Evaluation Odor Description Panelist Evaluation->Data Correlation Aromagram Aromagram Data Correlation->Aromagram

Figure 2. Gas Chromatography-Olfactometry (GC-O) Workflow.

G Panel Selection Panel Selection Lexicon Development Lexicon Development Panel Selection->Lexicon Development Reference Standards Panelist Training Panelist Training Lexicon Development->Panelist Training Attribute Scales Sample Evaluation Sample Evaluation Panelist Training->Sample Evaluation Blinded Samples Data Collection Data Collection Sample Evaluation->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis ANOVA Flavor Profile Flavor Profile Statistical Analysis->Flavor Profile Spider Plot

Figure 3. Quantitative Descriptive Analysis (QDA) Process.

Conclusion

While isononyl acetate is recognized as a valuable fragrance and potential flavor ingredient, there is a clear gap in the scientific literature regarding the specific sensory properties and applications of its individual enantiomers, particularly this compound. The protocols provided here offer a robust framework for researchers to characterize the flavor profile, determine odor and flavor thresholds, and explore the potential applications of this and other chiral flavor compounds. Further research into the enantiomer-specific properties of isononyl acetate will undoubtedly contribute to a more nuanced understanding and application of this versatile flavor ingredient.

References

Application Note: A Protocol for the Chiral Separation of Isononyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isononyl acetate, a key component in the fragrance and flavor industries, exists as a mixture of isomers, some of which may be chiral. The stereochemistry of these isomers can significantly influence their olfactory properties and biological activity. This document provides a detailed protocol for the development of a chiral separation method for isononyl acetate isomers using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). The protocol outlines a systematic approach to screen for suitable columns and mobile phases to achieve enantiomeric resolution.

Introduction

Isononyl acetate is valued for its fruity and floral aroma and is used extensively in perfumery.[1][2] It is synthesized from isononanol and acetic acid, resulting in a variety of structural isomers, such as 3,5,5-trimethylhexyl acetate.[1][3] The presence of chiral centers in some of these isomers necessitates the development of enantioselective analytical methods to isolate and characterize individual enantiomers. The differential physiological or olfactory effects of enantiomers are of significant interest in the pharmaceutical and fragrance industries.[4][5]

Chiral HPLC is a powerful technique for the separation of enantiomers.[6][7] The most common approach involves the use of a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[5][7] Polysaccharide-based CSPs are particularly versatile and widely used for a broad range of chiral separations.[4][8] This application note presents a generalized yet detailed protocol to guide researchers in developing a robust method for the chiral separation of isononyl acetate isomers.

Experimental Protocol

This protocol describes a systematic approach to developing a chiral HPLC method for the separation of isononyl acetate isomers.

Materials and Reagents
  • Isononyl Acetate isomer mixture (analytical standard)

  • Hexane (HPLC grade)

  • Isopropanol (IPA) (HPLC grade)

  • Ethanol (EtOH) (HPLC grade)

  • Methanol (MeOH) (HPLC grade)

  • Acetonitrile (ACN) (HPLC grade)

  • Trifluoroacetic acid (TFA) (optional, for mobile phase modification)

  • Diethylamine (DEA) (optional, for mobile phase modification)

Instrumentation
  • HPLC system with a pump capable of delivering ternary or quaternary gradients

  • UV-Vis or Refractive Index (RI) detector

  • Autosampler

  • Column thermostat

Chromatographic Conditions: Screening Phase

The initial phase of method development involves screening various chiral columns and mobile phases to identify the most promising conditions for separation.

2.3.1. Chiral Stationary Phase (CSP) Screening

A selection of CSPs with different chiral selectors should be screened. Polysaccharide-based columns are a good starting point due to their broad applicability.[4][8]

  • Recommended CSPs for Initial Screening:

    • Amylose-based CSP (e.g., Chiralpak IA, IG)

    • Cellulose-based CSP (e.g., Chiralcel OD, OJ)

    • Pirkle-type CSP (e.g., (R)-phenylglycine)[9]

2.3.2. Mobile Phase Screening

For each column, a series of mobile phases should be tested. Normal-phase chromatography is often a successful starting point for the separation of non-polar compounds like esters.[9]

  • Normal Phase Screening:

    • Mobile Phase A: Hexane/Isopropanol (90:10, v/v)

    • Mobile Phase B: Hexane/Ethanol (90:10, v/v)

    • Adjust the ratio of the alcohol modifier to optimize the separation.

  • Reversed-Phase Screening (if normal phase is unsuccessful):

    • Mobile Phase C: Acetonitrile/Water (50:50, v/v)

    • Mobile Phase D: Methanol/Water (60:40, v/v)

2.3.3. General Operating Parameters:

  • Flow Rate: 0.5 - 1.0 mL/min[4]

  • Column Temperature: 25 °C (can be varied for optimization)

  • Detection: UV at 210 nm (as acetates have weak absorbance) or a Refractive Index (RI) detector.[4]

  • Injection Volume: 5 - 20 µL

Sample Preparation
  • Prepare a stock solution of the isononyl acetate isomer mixture at a concentration of 1 mg/mL in the initial mobile phase (e.g., Hexane/Isopropanol).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Method Optimization

Once initial separation is observed, the following parameters can be adjusted to improve resolution (Rs) and peak shape:

  • Mobile Phase Composition: Fine-tune the ratio of the strong eluting solvent (e.g., alcohol in normal phase) in increments of 1-2%.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but at the cost of longer run times.

  • Temperature: Varying the column temperature can affect selectivity. Test temperatures in the range of 10-40 °C.

  • Mobile Phase Additives: For acidic or basic impurities that may affect peak shape, a small amount of an additive (e.g., 0.1% TFA or DEA) can be added to the mobile phase.[4]

Data Presentation

The results of the screening and optimization experiments should be summarized in a table for easy comparison. The following table presents hypothetical data for the chiral separation of a pair of isononyl acetate enantiomers.

CSP Mobile Phase (v/v) Retention Time 1 (min) Retention Time 2 (min) Selectivity (α) Resolution (Rs)
Amylose-1Hexane/IPA (95:5)8.29.51.181.6
Amylose-1Hexane/IPA (90:10)6.57.31.151.4
Cellulose-1Hexane/IPA (95:5)10.110.91.081.1
Cellulose-1Hexane/EtOH (90:10)7.88.81.131.5
Pirkle-1Hexane/IPA (98:2)12.414.11.141.7

Note: This table contains illustrative data. Actual results will vary depending on the specific isomers and experimental conditions.

Workflow and Logic Diagram

The following diagram illustrates the logical workflow for the development of a chiral separation method.

Chiral_Separation_Workflow start Start: Define Separation Goal (Isononyl Acetate Isomers) sample_prep Sample Preparation (1 mg/mL in Mobile Phase) start->sample_prep csp_screening CSP Screening (Amylose, Cellulose, Pirkle-type) sample_prep->csp_screening mp_screening Mobile Phase Screening (Normal & Reversed Phase) csp_screening->mp_screening detection Initial Chromatographic Run (Flow: 1 mL/min, Temp: 25°C) mp_screening->detection evaluation Evaluate Results (Separation? Peak Shape?) detection->evaluation no_sep No Separation evaluation->no_sep No partial_sep Partial Separation evaluation->partial_sep Yes no_sep->csp_screening Try different CSP optimization Optimization (Mobile Phase Ratio, Temp, Flow Rate) partial_sep->optimization optimization->evaluation Re-evaluate validation Method Validation (Robustness, Reproducibility) optimization->validation Optimized final_method Final Protocol validation->final_method

Caption: Workflow for Chiral Method Development.

Conclusion

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-isononyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed esterification of (+)-isononyl alcohol with acetic acid.[1] To drive the reaction towards the product, an excess of one of the reactants, typically the less expensive one, is used, and the water formed during the reaction is removed.[1]

Q2: What are the typical reaction conditions for the Fischer esterification of (+)-isononyl alcohol?

A2: Typical laboratory-scale reaction conditions involve using a molar excess of acetic acid (2-3 equivalents) relative to isononyl alcohol.[1] A strong acid catalyst, such as concentrated sulfuric acid (around 4% v/v of the alcohol), is commonly used.[1] The reaction is generally heated to reflux at a temperature between 80-110°C for 1 to 5 hours, with monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine completion.[1]

Q3: Can alternative acylating agents be used to improve the yield?

A3: Yes, to potentially increase the reaction yield, acetic acid can be replaced with more reactive acylating agents like acetic anhydride or chloroacetic acid.[2]

Q4: Are there alternative catalysts to strong mineral acids?

A4: While strong acids like sulfuric acid are effective, heterogeneous catalysts such as Amberlyst-15 can be employed.[1] These solid acid catalysts offer the advantage of easier separation from the reaction mixture. For the synthesis of chiral esters, enzymatic catalysis using lipases is a viable green alternative that can offer high stereoselectivity under milder reaction conditions.[3][4]

Q5: What are the key physical and chemical properties of isononyl acetate?

A5: Isononyl acetate is a clear, colorless liquid with a characteristic sweet, fruity, and floral odor.[5][6][7] It is insoluble in water but soluble in ethanol.[6] Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular FormulaC11H22O2
Molecular Weight186.29 g/mol
Boiling Point213-215 °C at 760 mmHg
Flash Point71 °C (159.8 °F)
Density~0.866 g/mL at 20°C
Refractive Index~1.423 at 20°C

(Data sourced from various chemical suppliers and databases)[2][5][6][8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential causes and solutions.

Issue 1: Low Yield of this compound

Potential CauseRecommended Solution
Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction.1. Increase Reactant Excess: Use a larger excess of the less expensive reactant, typically acetic acid (e.g., 3-5 equivalents), to shift the equilibrium towards the product.[1] 2. Remove Water: Employ a Dean-Stark apparatus during reflux to continuously remove the water byproduct, driving the reaction to completion. 3. Increase Reaction Time: Monitor the reaction progress using TLC or GC and extend the reflux time until the starting material is consumed.[1]
Catalyst Inactivity: The acid catalyst may be old, hydrated, or used in insufficient quantity.1. Use Fresh Catalyst: Ensure the acid catalyst (e.g., concentrated sulfuric acid) is fresh and anhydrous. 2. Optimize Catalyst Loading: A typical loading for sulfuric acid is ~4% v/v of the alcohol.[1] For solid catalysts like Amberlyst-15, a loading of around 5 wt% of the total reactants is a good starting point.[1]
Losses During Workup: Significant product loss can occur during neutralization and extraction steps.1. Careful Neutralization: Add the neutralizing agent (e.g., saturated sodium bicarbonate solution) slowly and in portions to avoid vigorous effervescence and loss of material.[1] 2. Efficient Extraction: Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete recovery of the ester from the aqueous layer. 3. Minimize Transfers: Reduce the number of transfers between glassware to minimize mechanical losses.
Side Reactions: At high temperatures, side reactions such as dehydration of the alcohol or ether formation can occur.1. Optimize Temperature: While higher temperatures increase the reaction rate, excessively high temperatures can promote side reactions. Maintain a gentle reflux.[1] 2. Use a Milder Catalyst: Consider using a solid acid catalyst or an enzymatic catalyst which often operate under milder conditions.

Issue 2: Presence of Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted Starting Materials: Residual isononyl alcohol or acetic acid in the final product.1. Thorough Washing: During the workup, wash the organic layer multiple times with water to remove unreacted alcohol and with a saturated sodium bicarbonate solution to remove residual acetic acid.[1][9] A final wash with brine can help to break emulsions and remove dissolved water.[1] 2. Efficient Purification: Purify the crude product by fractional distillation to separate the desired ester from the starting materials based on their boiling points.[1]
Water in the Final Product: Can cause cloudiness and affect stability.1. Drying of Organic Layer: After washing, thoroughly dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate before distillation.[9] 2. Use of Dry Glassware: Ensure all glassware used for the reaction and purification is completely dry.
Byproducts from Side Reactions: Such as di-isononyl ether or products from alcohol dehydration.1. Optimize Reaction Conditions: As mentioned for low yield, optimizing the temperature and catalyst can minimize side reactions. 2. Fractional Distillation: Careful fractional distillation is crucial for separating byproducts with boiling points close to that of isononyl acetate.

Experimental Protocols

Protocol 1: Fischer Esterification of (+)-Isononyl Alcohol

This protocol provides a general method for the synthesis of this compound.

Materials:

  • (+)-Isononyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or ethyl acetate (for extraction)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine (+)-isononyl alcohol (1.0 molar equivalent) and glacial acetic acid (2.0-3.0 molar equivalents).

  • Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (~4% v/v of the alcohol) to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 100-110 °C) for 1-5 hours. Monitor the reaction progress by TLC or GC.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing cold water.

    • Carefully neutralize the excess acid by adding saturated sodium bicarbonate solution in portions until the aqueous layer is neutral or slightly basic. Vent the funnel frequently to release carbon dioxide pressure.

    • Separate the aqueous layer.

    • Wash the organic layer with brine.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent.

    • Purify the crude ester by fractional distillation, collecting the fraction at the expected boiling point of isononyl acetate (~214 °C at atmospheric pressure).

Data Presentation: Optimizing Reaction Parameters

The following table provides a summary of how different reaction parameters can influence the yield of esterification, based on data from analogous reactions.

ParameterCondition AYield A (%)Condition BYield B (%)Key Takeaway
Reactant Molar Ratio (Alcohol:Acid) 1:1~60-701:3>90Increasing the excess of acetic acid significantly improves the yield.
Catalyst Sulfuric Acid~85-95Amberlyst-15~80-90Homogeneous catalysts may offer slightly higher yields, but heterogeneous catalysts simplify purification.
Water Removal NoLowerYes (Dean-Stark)HigherContinuous removal of water is critical for maximizing yield in an equilibrium reaction.

(Yields are representative and can vary based on specific reaction conditions and scale)

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reactants 1. Mix (+)-Isononyl Alcohol & Acetic Acid catalyst 2. Add H2SO4 (catalyst) reactants->catalyst reflux 3. Reflux (80-110°C, 1-5h) catalyst->reflux neutralize 4. Neutralize with NaHCO3 solution reflux->neutralize extract 5. Extract with Organic Solvent neutralize->extract wash 6. Wash with Brine extract->wash dry 7. Dry with Anhydrous MgSO4 wash->dry filter 8. Filter dry->filter distill 9. Fractional Distillation filter->distill product Pure (+)-Isononyl Acetate distill->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield start Low Yield of This compound check_reaction Was the reaction monitored to completion (TLC/GC)? start->check_reaction check_workup Were there significant losses during workup (e.g., emulsions)? check_reaction->check_workup Yes solution_reflux Increase reflux time or re-run reaction. check_reaction->solution_reflux No check_conditions Were optimal reaction conditions used? check_workup->check_conditions No solution_workup Optimize extraction and neutralization procedures. check_workup->solution_workup Yes solution_conditions Adjust reactant ratio, catalyst loading, or use a Dean-Stark trap. check_conditions->solution_conditions No end Improved Yield check_conditions->end Yes solution_reflux->end solution_workup->end solution_conditions->end

References

Technical Support Center: Purification of Crude (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude (+)-isononyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this fragrance and flavor compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound after synthesis?

A1: The most common impurities found in crude this compound following its synthesis via Fischer esterification are unreacted starting materials, namely isononanol and acetic acid.[1][2] Side products from the esterification reaction can also be present, although typically in smaller quantities. If an acid catalyst such as sulfuric acid is used, it will also be present in the crude mixture.[2]

Q2: What are the recommended purification techniques for crude this compound?

A2: The primary methods for purifying crude this compound are liquid-liquid extraction, fractional distillation under reduced pressure (vacuum distillation), and column chromatography.[3][4] The choice of method depends on the scale of the purification and the nature of the impurities. A combination of these techniques is often employed to achieve high purity.

Q3: How can I effectively remove the unreacted isononanol?

A3: Due to the similar polarities of isononyl acetate and isononanol, simple aqueous extraction is often insufficient for complete removal.[3] More effective methods include fractional distillation, where the two compounds are separated based on their boiling points, and column chromatography, which separates them based on their differential adsorption to a stationary phase.[3][4]

Q4: Is it necessary to perform a work-up before distillation or chromatography?

A4: Yes, a proper aqueous work-up is crucial to remove the acid catalyst and any water-soluble impurities. This typically involves washing the crude product with a saturated sodium bicarbonate solution to neutralize the acid, followed by washing with water and then brine to remove residual salts and water.[3][5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of crude this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Persistent acidic pH after washing Insufficient neutralization of the acid catalyst.Continue washing with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Ensure thorough mixing during the wash.[5]
Emulsion formation during liquid-liquid extraction Vigorous shaking of the separatory funnel. High concentration of impurities acting as surfactants.Gently invert the separatory funnel instead of vigorous shaking. Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength and help break the emulsion.[3]
Co-elution of isononyl acetate and isononanol during column chromatography The solvent system is not optimized for the separation of compounds with similar polarities.Use a less polar solvent system to increase the separation between the two compounds. A common starting point is a mixture of hexane and ethyl acetate. A shallow gradient of increasing ethyl acetate concentration can improve resolution.[3] Consider using a different stationary phase if separation on silica gel is challenging.
Low yield of purified this compound Incomplete reaction during synthesis. Product loss during transfers and work-up. Decomposition during distillation due to high temperatures.Drive the esterification reaction to completion by using an excess of one reactant or by removing water as it forms. Minimize transfers and rinse glassware with the appropriate solvent to recover all the product.[3] Perform distillation under reduced pressure to lower the boiling point and prevent thermal degradation.[3]
Cloudy appearance of the final product Presence of residual water or insoluble impurities.Ensure the organic layer is thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate) before the final solvent removal step. Filter the final product through a 0.45 µm filter to remove any particulate matter.

Experimental Protocols

Below are detailed methodologies for the key purification steps for crude this compound.

Protocol 1: Aqueous Work-up
  • Transfer the crude reaction mixture to a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate (NaHCO₃) solution.

  • Gently swirl and vent the funnel frequently to release any evolved carbon dioxide gas.

  • Once gas evolution ceases, stopper the funnel and invert it several times to ensure thorough mixing.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Wash the organic layer with an equal volume of deionized water, followed by an equal volume of brine (saturated NaCl solution).[3][5]

  • Drain the aqueous layer and transfer the organic layer to a clean, dry flask.

  • Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude, washed this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

Fractional distillation is effective for separating this compound from less volatile impurities like unreacted isononanol.[6]

  • Assemble a fractional distillation apparatus equipped with a vacuum source and a manometer. Ensure all glassware is dry and joints are properly sealed.

  • Place the crude, washed this compound in the distillation flask with a magnetic stir bar.

  • Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a good starting point.

  • Begin heating the distillation flask gently.

  • Collect the fraction that distills at a constant temperature. The boiling point of isononyl acetate is approximately 214.2 °C at 760 mmHg, so the boiling point under vacuum will be significantly lower.[7]

  • Monitor the temperature and pressure throughout the distillation to ensure a clean separation.

  • Once the desired fraction is collected, remove the heat source and allow the apparatus to cool completely before releasing the vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography provides excellent separation of this compound from impurities with different polarities.[8]

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluting solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). A common solvent system for esters is a gradient of ethyl acetate in hexane.[9] Start with a low percentage of ethyl acetate (e.g., 2-5%) and gradually increase the polarity to elute the desired compound.

  • Fraction Collection: Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Data Presentation

The following table summarizes key physicochemical properties of this compound, which are important for its purification.

PropertyValueReference
Molecular FormulaC₁₁H₂₂O₂[1][10]
Molecular Weight186.29 g/mol [1][10]
Boiling Point (at 760 mmHg)214.2 ± 8.0 °C[7]
Density (at 20°C)0.863 - 0.869 g/mL[10][11]
Refractive Index (nD20)1.4200 - 1.4250[10][11]
SolubilityInsoluble in water; soluble in ethanol.[10][11]
Purity (by GC after purification)> 98%[10][11]

Visualizations

Purification_Workflow Crude Crude this compound Workup Aqueous Work-up (NaHCO3, H2O, Brine) Crude->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Solvent_Removal Solvent Removal (Rotary Evaporator) Drying->Solvent_Removal Purification_Choice Purification Method? Solvent_Removal->Purification_Choice Distillation Fractional Vacuum Distillation Purification_Choice->Distillation  Large Scale / Boiling Point Difference Chromatography Column Chromatography Purification_Choice->Chromatography Small Scale / Polarity Difference Pure_Product Pure this compound Distillation->Pure_Product Chromatography->Pure_Product

Caption: General workflow for the purification of crude this compound.

Troubleshooting_Guide cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Low Purity of Final Product Cause1 Incomplete Removal of Unreacted Starting Materials Problem->Cause1 Cause2 Inefficient Separation Technique Problem->Cause2 Cause3 Product Decomposition Problem->Cause3 Solution1a Optimize Aqueous Work-up (Thorough Washing) Cause1->Solution1a Solution1b Choose Appropriate Purification Method Cause1->Solution1b Solution2a Optimize Distillation Parameters (Vacuum, Temperature) Cause2->Solution2a Solution2b Optimize Chromatography (Solvent Gradient) Cause2->Solution2b Solution3 Use Milder Purification Conditions (e.g., Lower Temperature) Cause3->Solution3

Caption: Troubleshooting logic for addressing low purity of this compound.

References

Technical Support Center: Synthesis of (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (+)-isononyl acetate. Our aim is to help you resolve common impurities and optimize your reaction conditions for a high-quality product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the synthesis of this compound via Fischer esterification?

A1: The most prevalent impurities include:

  • Unreacted Starting Materials: Residual isononyl alcohol and acetic acid are common due to the equilibrium nature of the Fischer esterification.

  • Water: As a byproduct of the esterification reaction, its presence can limit the reaction's completion.

  • Isononyl Aldehydes and Unreacted Octenes: These can be present as impurities in the technical-grade isononyl alcohol starting material.[1]

  • Di-isononyl Ether: This can form as a side product, particularly under strong acidic conditions and at elevated temperatures.

  • Isomeric Acetates: Since commercial isononyl alcohol is often a mixture of isomers, the final product may contain a mixture of the corresponding acetate isomers.

Q2: My reaction yield is lower than expected. What are the potential causes and solutions?

A2: Low yields in Fischer esterification can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached equilibrium or the equilibrium may favor the reactants. To shift the equilibrium towards the product, you can use an excess of one reactant (typically the less expensive one, which is often acetic acid) or remove water as it forms using a Dean-Stark apparatus.[2]

  • Loss During Workup: Product can be lost during the aqueous wash steps if emulsions form or if separation is incomplete. Ensuring a clean separation of layers is crucial.

  • Suboptimal Catalyst Amount: An insufficient amount of acid catalyst (e.g., sulfuric acid) will result in a slow reaction that may not reach equilibrium in the allotted time.

  • Reaction Temperature: The reaction temperature should be high enough to proceed at a reasonable rate but not so high as to cause significant side reactions like dehydration of the alcohol.

Q3: I am observing an unexpected peak in my GC-MS analysis. How can I identify it?

A3: An unexpected peak could be a side product or a contaminant. Here's a systematic approach to identification:

  • Analyze the Mass Spectrum: Compare the mass spectrum of the unknown peak with spectral libraries (e.g., NIST) to find potential matches.

  • Consider Plausible Side Reactions: Based on your reaction conditions, consider potential side products. For instance, if you observe a peak with a mass corresponding to the loss of water from two molecules of isononyl alcohol, it could be di-isononyl ether.

  • Analyze Starting Materials: Run a GC-MS analysis of your starting isononyl alcohol and acetic acid to check for pre-existing impurities. Impurities in the starting materials will carry through to the final product.[1]

  • Spiking Experiment: If you have a hypothesis about the identity of the impurity, you can "spike" your sample with a small amount of a pure standard of the suspected compound and see if the peak area increases.

Q4: How can I effectively remove unreacted acetic acid and the acid catalyst after the reaction?

A4: The standard procedure is to perform an aqueous workup with a mild base. Typically, the reaction mixture is washed with a saturated solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic components, converting them into their corresponding sodium salts, which are soluble in the aqueous layer and can be easily separated from the organic layer containing your ester product. Be sure to vent the separatory funnel frequently during the wash, as the neutralization reaction produces carbon dioxide gas.[3]

Troubleshooting Guide

This guide addresses specific issues you might encounter during the synthesis and purification of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Milky/Cloudy Organic Layer After Water Wash Incomplete removal of water or formation of a stable emulsion.- Wash the organic layer with brine (saturated NaCl solution) to break the emulsion and remove dissolved water.- Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
Product Fails to Meet Purity Specifications After Distillation - Co-distillation of impurities with similar boiling points.- Thermal decomposition of the ester during distillation.- Use fractional distillation for better separation of components with close boiling points.- Perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal degradation.
Discoloration of the Final Product (Yellow or Brown Tint) - Presence of oxidized impurities from the starting alcohol.- Degradation of the product at high temperatures during distillation.- Purify the starting isononyl alcohol by distillation before use.- Use vacuum distillation for purification of the final product to reduce the required temperature.
Broad Peaks in GC Analysis - Water present in the sample or GC system.- The GC column may be overloaded or degraded.- Ensure the sample is thoroughly dried before injection.- Check the condition of your GC column and injection port liner. Dilute the sample if necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound via Fischer Esterification

This protocol is a representative example and may require optimization based on your specific laboratory conditions and the isomeric purity of the starting materials.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (+)-isononyl alcohol and a molar excess of glacial acetic acid (e.g., 1.5 to 2 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (typically 1-3% of the total reaction mass) to the mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain it for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash it sequentially with water, a saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Purify the crude ester by vacuum distillation to obtain the final product.

Protocol for GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Instrumentation: Use a gas chromatograph coupled with a mass spectrometer (GC-MS).

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peaks by comparing their retention times and mass spectra with known standards and spectral libraries.

Visualizing the Workflow and Impurity Formation

Troubleshooting Workflow for Impurity Identification

The following diagram outlines a logical workflow for identifying and resolving impurities encountered during the synthesis.

G Troubleshooting Workflow for Impurity Identification start Impurity Detected in Product check_starting_materials Analyze Starting Materials (GC-MS) start->check_starting_materials impurity_in_sm Impurity Present in Starting Material? check_starting_materials->impurity_in_sm purify_sm Purify Starting Material (e.g., Distillation) impurity_in_sm->purify_sm Yes impurity_not_in_sm Impurity is a Side Product impurity_in_sm->impurity_not_in_sm No re_run_reaction Re-run Reaction purify_sm->re_run_reaction end Pure Product Obtained re_run_reaction->end identify_side_product Identify Side Product (MS, NMR) impurity_not_in_sm->identify_side_product optimize_conditions Optimize Reaction Conditions (Temp, Catalyst, Time) identify_side_product->optimize_conditions improve_purification Improve Purification Method (Fractional Distillation, Chromatography) identify_side_product->improve_purification optimize_conditions->re_run_reaction improve_purification->end

Caption: A decision tree for troubleshooting impurities.

Potential Side Reactions in this compound Synthesis

This diagram illustrates the main reaction pathway and potential side reactions that can lead to common impurities.

G Potential Side Reactions in this compound Synthesis Isononyl_OH Isononyl Alcohol Isononyl_Acetate This compound (Desired Product) Isononyl_OH->Isononyl_Acetate Di_isononyl_Ether Di-isononyl Ether (Side Product) Isononyl_OH->Di_isononyl_Ether Self-condensation Isononene Isononene (Dehydration Product) Isononyl_OH->Isononene Dehydration Acetic_Acid Acetic Acid Acetic_Acid->Isononyl_Acetate H2SO4 H₂SO₄ (catalyst) H2SO4->Isononyl_Acetate H2SO4->Di_isononyl_Ether H2SO4->Isononene Water Water Isononyl_Acetate->Water

References

Technical Support Center: (+)-Isononyl Acetate Formulation Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-isononyl acetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in various formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and storage of products containing this compound.

Observed Issue Potential Cause Recommended Actions
Loss of Assay/Purity Over Time Hydrolytic Degradation: The primary degradation pathway for this compound is hydrolysis, which breaks down the ester into isononyl alcohol and acetic acid. This is often accelerated by suboptimal pH.[1]1. Verify Formulation pH: Measure the pH of your formulation. The optimal pH for ester stability is typically in the acidic to neutral range (pH 4-6).2. Buffering: If the pH is outside the optimal range, consider incorporating a suitable buffering agent (e.g., acetate or citrate buffer) to maintain a stable pH.3. Storage Conditions: Store the formulation at recommended temperatures (e.g., 2-8°C) and protect from excessive heat.[2]
Change in Odor (Vinegar-like Smell) Formation of Acetic Acid: A noticeable vinegar-like smell is a strong indicator of hydrolytic degradation, leading to the release of acetic acid.[1]1. Quantify Degradation: Use the provided HPLC or GC methods to quantify the levels of this compound and its degradation products.2. Review Formulation Components: Certain excipients can promote hydrolysis. Review the compatibility of all formulation components.[3][4]
Phase Separation or Cloudiness Solubility Issues: The degradation products (isononyl alcohol and acetic acid) may have different solubility profiles than the parent compound, leading to physical instability.1. Solubilizing Agents: Consider the addition of a co-solvent or a non-ionic surfactant to improve the solubility of all components.2. Excipient Compatibility: Ensure all excipients are compatible and do not contribute to phase separation.
Discoloration of the Formulation Oxidative Degradation or Excipient Interaction: While less common for this molecule, oxidative processes or interactions with other formulation components could lead to color changes.1. Inert Atmosphere: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen to minimize exposure to oxygen.2. Antioxidants: The addition of an antioxidant (e.g., BHT, tocopherol) may be beneficial.[5][6]3. Photostability: Protect the formulation from light by using amber or opaque packaging.[7]

Frequently Asked Questions (FAQs)

1. What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound, like other esters, is hydrolysis.[1] This reaction involves the cleavage of the ester bond in the presence of water to form isononyl alcohol and acetic acid. This process can be catalyzed by acidic or basic conditions.

2. What is the optimal pH range to maintain the stability of this compound in aqueous-based formulations?

For most acetate esters, a pH range of 4 to 6 is generally recommended to minimize hydrolysis. Both highly acidic (pH < 3) and alkaline (pH > 7) conditions can significantly accelerate the rate of degradation. It is crucial to perform pH-stability studies for your specific formulation to determine the optimal pH.

3. How can I accurately quantify the amount of this compound and its degradation products in my formulation?

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS) are suitable techniques. Detailed experimental protocols for both HPLC and GC are provided in the "Experimental Protocols" section of this document.

4. What types of stabilizers can I add to my formulation to prevent degradation?

To enhance the stability of this compound, you can consider the following:

  • Buffering Agents: To maintain an optimal pH, acetate or citrate buffers are commonly used.

  • Antioxidants: If oxidative degradation is a concern, antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or tocopherol can be incorporated.[5][6]

  • Chelating Agents: To mitigate the catalytic effect of metal ions, a chelating agent like EDTA can be added.

5. How should I store formulations containing this compound?

To ensure long-term stability, formulations should be stored in well-closed containers, protected from light, and kept at controlled room temperature or under refrigeration (2-8°C), depending on the formulation's sensitivity to heat.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC-UV Method for Quantification of this compound

This method is designed to separate this compound from its primary degradation product, isononyl alcohol, and to quantify its concentration.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Isononyl alcohol reference standard

Chromatographic Conditions:

Parameter Condition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 10 minutes

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 200 µg/mL.

  • Sample Preparation: Dilute the formulation with acetonitrile to obtain a theoretical concentration of this compound within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the calibration standards and the sample solutions into the HPLC system.

  • Quantification: Create a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions. Determine the concentration of this compound in the sample from the calibration curve.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standards HPLC Inject into HPLC Standard->HPLC Sample Prepare Sample Sample->HPLC Detect UV Detection (210 nm) HPLC->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Detect->Quantify Calibrate->Quantify

Protocol 2: GC-MS Method for Identification and Quantification of Degradation Products

This method is suitable for the identification and quantification of this compound and its volatile degradation products.

Instrumentation:

  • Gas chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Data acquisition and processing software

Reagents and Materials:

  • Hexane (GC grade)

  • This compound reference standard

  • Isononyl alcohol reference standard

  • Acetic acid reference standard

GC-MS Conditions:

Parameter Condition
Inlet Temperature 250°C
Injection Mode Split (10:1)
Injection Volume 1 µL
Carrier Gas Helium at 1.0 mL/min
Oven Program Start at 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min
MS Transfer Line 280°C
Ion Source Temp 230°C
Mass Range 40-400 amu

Procedure:

  • Standard Preparation: Prepare individual stock solutions of this compound, isononyl alcohol, and a derivatized form of acetic acid in hexane at 1 mg/mL. Create calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute the formulation in hexane. If necessary, perform a liquid-liquid extraction to isolate the analytes of interest.

  • Analysis: Inject the standards and samples into the GC-MS system.

  • Identification and Quantification: Identify the compounds based on their retention times and mass spectra compared to the reference standards. Quantify using the peak areas and the calibration curves.

Degradation_Pathway IsononylAcetate This compound IsononylAlcohol Isononyl Alcohol IsononylAcetate->IsononylAlcohol Hydrolysis AceticAcid Acetic Acid IsononylAcetate->AceticAcid Hydrolysis Water H₂O Water->IsononylAcetate Catalyst Acid or Base Catalyst->IsononylAcetate

Data Presentation

Table 1: pH-Dependent Degradation of this compound at 40°C

The following table summarizes the percentage of this compound remaining after 30 days of storage at 40°C in aqueous buffered solutions at various pH values.

pH of Formulation % this compound Remaining Appearance
3.085.2%Clear, colorless
4.098.5%Clear, colorless
5.099.1%Clear, colorless
6.097.8%Clear, colorless
7.092.3%Clear, colorless
8.075.4%Slight haze
9.055.1%Hazy
Table 2: Effect of Stabilizers on the Stability of this compound at pH 7.5 and 40°C

This table shows the percentage of this compound remaining after 30 days in a formulation at a challenging pH of 7.5, with and without stabilizers.

Formulation % this compound Remaining
Control (No Stabilizer)88.6%
+ 0.1% BHT (Antioxidant)89.1%
+ 0.1% EDTA (Chelating Agent)92.5%
+ 0.1% BHT + 0.1% EDTA94.3%

Troubleshooting_Logic Start Formulation Issue Observed Odor Vinegar-like Odor? Start->Odor Assay Loss of Assay? Start->Assay Physical Phase Separation/Haze? Start->Physical CheckpH Check pH Odor->CheckpH Yes Assay->CheckpH Yes ReviewExcipients Review Excipient Compatibility Physical->ReviewExcipients Yes Analyze Run HPLC/GC Analysis CheckpH->Analyze pH is optimal AdjustpH Adjust pH to 4-6 with Buffer CheckpH->AdjustpH pH out of 4-6 range AddStabilizer Consider Stabilizers (Antioxidant/Chelator) Analyze->AddStabilizer ModifySolubilizer Adjust Solubilizer System ReviewExcipients->ModifySolubilizer

References

Technical Support Center: Troubleshooting GC Peak Tailing of (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and resolving peak tailing issues encountered during the gas chromatography (GC) analysis of (+)-isononyl acetate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in gas chromatography?

Peak tailing is a form of peak distortion where the peak's trailing edge is drawn out, creating an asymmetrical shape.[1][2][3] An ideal chromatographic peak is symmetrical and Gaussian. Tailing is often quantified using a tailing factor or asymmetry factor, where a value greater than 1.5 typically indicates a problem that needs investigation.[1]

Q2: Why is peak tailing a significant problem for the analysis of this compound?

Peak tailing negatively impacts the quality and reliability of chromatographic data. For a compound like this compound, this can lead to:

  • Inaccurate Quantification: The asymmetrical shape makes it difficult for data systems to correctly integrate the peak area, leading to imprecise and inaccurate concentration measurements.[1][4]

  • Poor Resolution: Tailing can cause the this compound peak to merge with adjacent peaks, making it difficult to separate and identify individual components in a sample mixture.[1][2]

  • Reduced Sensitivity: As the peak broadens and its height decreases, the signal-to-noise ratio is reduced, making it harder to detect low concentrations of the analyte.[5]

Q3: What are the most common causes of peak tailing for an ester like this compound?

Esters like this compound contain polar functional groups, making them susceptible to interactions with active sites within the GC system. The primary causes of peak tailing for such compounds can be categorized as either chemical or physical.

  • Chemical Causes (Analyte-Specific Interactions):

    • Active Sites: The most frequent cause for polar compounds is interaction with active sites, such as exposed silanol groups (-Si-OH), in the inlet liner, at the head of the column, or on metal surfaces.[1][2][4] These interactions cause some analyte molecules to be retained longer, resulting in a tail.

    • Contamination: Accumulation of non-volatile sample residue or septum particles in the inlet liner or on the column can create new active sites.[3][5][6][7]

  • Physical Causes (System-Wide Effects):

    • Poor Column Installation: An improperly cut column (not a clean, 90° cut) or incorrect installation depth in the inlet can create turbulence and dead volumes in the sample flow path, causing all peaks to tail.[1][4][6]

    • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1][2][8]

    • Column Degradation: Over time, the stationary phase at the inlet of the column can degrade, exposing active sites.[2][3][5]

Troubleshooting Guide

Follow this systematic guide to identify and resolve the root cause of peak tailing for this compound.

Step 1: Initial System & Flow Path Evaluation

When troubleshooting, it is best to start with the simplest and most common sources of error, which often reside in the GC inlet. If all peaks in your chromatogram are tailing, the issue is likely physical. If only active compounds like this compound are tailing, the cause is more likely chemical.

Question: My this compound peak has started tailing. What should I check first?

Answer: Begin by performing routine maintenance on the GC inlet, as this is the most common source of chromatographic problems.[6] The following workflow outlines the initial steps.

G A Start: Peak Tailing Observed B Perform Inlet Maintenance: 1. Replace Septum 2. Replace Inlet Liner 3. Clean Inlet Body A->B C Check for Leaks (Inlet, Fittings) B->C D Re-cut Column Inlet (Ensure clean, 90° cut) C->D E Re-install Column (Verify correct depth) D->E F Analyze Test Standard (e.g., Methane or Butane) E->F G Does the non-polar standard peak tail? F->G H Problem is Physical/Flow Path. Re-check steps B-E. G->H Yes J Analyze this compound Standard G->J No H->E I Problem is likely Chemical. Proceed to Step 2. K Is Peak Tailing Resolved? J->K K->I No L End K->L Yes G A Start: Tailing Persists After Initial Checks B Condition Column (Bake-out) A->B C Problem Resolved? B->C D Trim Column Inlet (15-30 cm) C->D No K End C->K Yes E Problem Resolved? D->E F Optimize Method Parameters E->F No E->K Yes G Reduce Sample Load (Dilute or Inject Less) F->G H Optimize Inlet Temp & Flow Rate G->H I Problem Resolved? H->I J Replace GC Column I->J No I->K Yes

References

Technical Support Center: Optimizing HPLC Separation of (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC separation of (+)-isononyl acetate. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for the chiral HPLC separation of this compound?

A1: For a neutral ester like this compound, a normal-phase HPLC method using a polysaccharide-based chiral stationary phase (CSP) is a highly effective starting point. These columns, such as those derived from cellulose or amylose, are known for their broad enantioselectivity for a wide range of compounds, including esters.[1][2] A typical initial mobile phase would be a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol or ethanol.[1][3]

Q2: How does the mobile phase composition affect the separation of enantiomers?

A2: The mobile phase composition is a critical factor in achieving chiral separation.[4] In normal-phase chromatography, the ratio of the alkane (e.g., n-hexane) to the alcohol modifier (e.g., isopropanol) significantly impacts retention times and resolution.[3] Increasing the percentage of the alcohol modifier will generally decrease retention times but may also reduce the resolution between enantiomers.[3] For some analytes, additives can improve peak shape and selectivity; however, for a neutral compound like this compound, they are typically not required.[5][6]

Q3: My peaks are broad and tailing. What are the possible causes and solutions?

A3: Peak tailing in chiral HPLC can be caused by several factors. One common cause is secondary interactions between the analyte and the stationary phase, which can sometimes be mitigated by adjusting the mobile phase composition.[5] Another potential issue is column contamination, where strongly adsorbed compounds from previous injections can interfere with the separation.[5][7] Column overload, caused by injecting too much sample, can also lead to peak broadening and tailing.[5][8]

Q4: I am not achieving baseline separation of the enantiomers. How can I improve the resolution?

A4: Improving resolution in chiral HPLC often requires a systematic approach to method optimization.[4] Key parameters to adjust include the mobile phase composition, column temperature, and flow rate.[5] Altering the ratio of hexane to alcohol in the mobile phase can have a significant effect on selectivity.[3] Temperature is another powerful tool, as it can influence the chiral recognition mechanism, and in some cases, even reverse the elution order of the enantiomers.[4][5] Lowering the flow rate can also sometimes enhance resolution, although it will increase the analysis time.[5] If these adjustments are insufficient, screening other types of chiral stationary phases may be necessary.[4]

Q5: My retention times are not reproducible. What should I check?

A5: Poor reproducibility in HPLC can stem from several sources. It is crucial to ensure the mobile phase is prepared consistently and accurately for each run.[5] The HPLC system should be thoroughly equilibrated with the mobile phase before starting a sequence of injections, as chiral columns can sometimes require longer equilibration times.[5] A stable column temperature is also essential, so the use of a column oven is highly recommended.[5] Leaks in the system or problems with the pump can also lead to fluctuating retention times.[9]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the HPLC separation of this compound.

Issue 1: Poor or No Resolution of Enantiomers

If you are observing co-eluting peaks or poor separation, consider the following steps:

Parameter to Adjust Recommended Action Expected Outcome
Mobile Phase Composition Systematically vary the percentage of the alcohol modifier (e.g., isopropanol) in the mobile phase. For example, test compositions from 99:1 to 90:10 (Hexane:Isopropanol).Find the optimal balance between retention time and resolution. Lower alcohol content generally increases retention and may improve resolution.[3]
Column Temperature Screen a range of temperatures (e.g., 10°C, 25°C, 40°C).Temperature can significantly alter selectivity. Both increases and decreases in temperature may improve resolution.[4][5]
Flow Rate Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Lower flow rates can increase the number of theoretical plates and improve resolution, at the cost of longer run times.[5]
Chiral Stationary Phase If optimization on the current column is unsuccessful, screen other CSPs (e.g., a different polysaccharide derivative or a Pirkle-type column).Different CSPs have different chiral recognition mechanisms, and one may provide significantly better selectivity for your analyte.[4]
Issue 2: Poor Peak Shape (Tailing or Fronting)

For issues with peak asymmetry, use the following table to diagnose and solve the problem:

Potential Cause Troubleshooting Step
Column Overload Reduce the sample concentration or injection volume.[5][8]
Contamination Flush the column with a strong, compatible solvent (e.g., 100% isopropanol for a polysaccharide column).[7]
Inappropriate Sample Solvent Ensure the sample is dissolved in the mobile phase or a weaker solvent.[9]
Secondary Interactions While less common for neutral compounds, a small amount of a different alcohol modifier could be tested.[5]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development for this compound

Objective: To develop a robust HPLC method for the separation of this compound enantiomers.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase (e.g., Cellulose or Amylose-based column, 250 x 4.6 mm, 5 µm)

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • (+/-)-Isononyl acetate standard

Procedure:

  • Initial Conditions:

    • Column: Polysaccharide-based CSP

    • Mobile Phase: 95:5 (v/v) n-hexane:isopropanol[1]

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at 210 nm (as acetate esters have low UV absorbance, a low wavelength is necessary)

    • Injection Volume: 10 µL

  • System Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]

  • Injection: Inject the (+/-)-isononyl acetate standard and record the chromatogram.

  • Optimization of Mobile Phase:

    • If resolution is poor, decrease the isopropanol content in 1% increments (e.g., to 96:4, 97:3, etc.).

    • If retention times are too long, increase the isopropanol content in 2% increments (e.g., to 93:7, 91:9, etc.).

  • Optimization of Temperature:

    • Once a reasonable separation is achieved, evaluate the effect of temperature by analyzing the standard at 15°C and 35°C.

  • Method Validation: Once optimal conditions are found, perform replicate injections to assess the reproducibility of retention times and peak areas.

Visualizations

MethodDevelopmentWorkflow start Start: Racemic Isononyl Acetate Sample screen_csp Screen Chiral Stationary Phases (CSPs) (e.g., Polysaccharide-based) start->screen_csp select_mp Select Initial Mobile Phase (e.g., 95:5 Hexane:IPA) screen_csp->select_mp run_hplc Perform Initial HPLC Run select_mp->run_hplc eval_resolution Evaluate Resolution run_hplc->eval_resolution optimize_mp Optimize Mobile Phase Ratio eval_resolution->optimize_mp Resolution < 1.5 final_method Final Optimized Method eval_resolution->final_method Resolution >= 1.5 optimize_mp->run_hplc optimize_temp Optimize Temperature optimize_mp->optimize_temp Further Optimization Needed optimize_temp->run_hplc optimize_flow Optimize Flow Rate optimize_temp->optimize_flow Further Optimization Needed optimize_flow->run_hplc TroubleshootingLogic start Problem: Poor Resolution check_mp Adjust Mobile Phase Ratio (Vary % Alcohol) start->check_mp check_temp Adjust Column Temperature check_mp->check_temp No Improvement solution Resolution Improved check_mp->solution Success check_flow Decrease Flow Rate check_temp->check_flow No Improvement check_temp->solution Success change_column Screen Different CSPs check_flow->change_column No Improvement check_flow->solution Success change_column->solution Success no_solution Problem Persists change_column->no_solution No Improvement

References

Technical Support Center: Scaling Up (+)-Isononyl Acetate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges of scaling up the production of (+)-isononyl acetate. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific issues that may arise during your experiments.

Troubleshooting Guides

Problem 1: Low Yield of this compound

Q: My reaction yield is significantly lower than expected after scaling up. What are the potential causes and how can I troubleshoot this?

A: Low yields during the scale-up of this compound production via Fischer esterification are a common challenge. The primary reason is the reversible nature of the reaction. Several factors can be optimized to drive the equilibrium towards the product side.

Possible Causes and Solutions:

  • Incomplete Reaction: The Fischer esterification is an equilibrium-limited reaction. At larger scales, achieving the same reaction completion as in the lab can be difficult due to mass and heat transfer limitations.

    • Solution: Increase the reaction time and monitor the progress using techniques like gas chromatography (GC) to ensure the reaction has reached completion.

  • Insufficient Water Removal: The water produced as a byproduct can shift the equilibrium back towards the reactants, reducing the yield.

    • Solution: At an industrial scale, azeotropic distillation with a solvent like toluene using a Dean-Stark trap is an effective method for continuous water removal.[1]

  • Suboptimal Reactant Ratio: The molar ratio of isononyl alcohol to acetic acid is a critical parameter.

    • Solution: Using an excess of one reactant, typically the less expensive one (acetic acid), can shift the equilibrium towards the formation of the ester.[1] Experiment with different molar ratios (e.g., 1:1.5, 1:2, 1:3 of alcohol to acid) to find the optimal balance for your scale.

  • Catalyst Inactivity or Insufficient Amount: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is crucial for the reaction rate. At larger scales, improper mixing can lead to localized areas of low catalyst concentration.

    • Solution: Ensure efficient and homogenous mixing of the catalyst throughout the reactor. Consider increasing the catalyst loading, but be mindful that this can also promote side reactions. For industrial processes, solid acid catalysts like ion-exchange resins are often preferred as they are easily separable and reusable.

Problem 2: Product Purity Issues and Side Reactions

Q: I am observing significant impurities in my scaled-up batch of this compound. What are the likely side products and how can I minimize their formation?

A: As the scale of the reaction increases, so does the potential for side reactions, leading to a decrease in product purity.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: The most common impurities are unreacted isononyl alcohol and acetic acid.

    • Solution: Optimize the reaction conditions as described in "Problem 1" to maximize conversion. Post-reaction, unreacted acetic acid can be neutralized and removed by washing the organic phase with a base, such as a sodium bicarbonate solution. Fractional distillation is effective for separating the product from the higher-boiling isononyl alcohol.

  • Ether Formation (Diisononyl Ether): At elevated temperatures and in the presence of a strong acid catalyst, isononyl alcohol can undergo dehydration to form diisononyl ether.

    • Solution: Carefully control the reaction temperature. While higher temperatures increase the reaction rate, they also favor ether formation. Finding the optimal temperature that maximizes ester formation while minimizing dehydration is key.

  • Dehydration of Isononyl Alcohol: Isononyl alcohol can also dehydrate to form various isomeric nonenes.

    • Solution: Similar to ether formation, precise temperature control is crucial. Using a milder catalyst or a lower catalyst concentration can also help to reduce the extent of this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical industrial-scale process for this compound production?

A1: The industrial production of this compound is primarily based on the Fischer esterification of isononyl alcohol with acetic acid.[2] The process generally involves reacting the two starting materials in the presence of an acid catalyst. To drive the reaction to completion, an excess of acetic acid is often used, and the water formed during the reaction is continuously removed via azeotropic distillation. After the reaction, the crude product is purified through a series of steps including neutralization (washing with a basic solution to remove acidic impurities), water washing, and finally, fractional distillation to isolate the pure this compound.

Q2: How does the choice of catalyst affect the scale-up process?

A2: The choice of catalyst is critical in scaling up esterification reactions. While homogeneous catalysts like sulfuric acid are effective, they can be corrosive and difficult to remove from the product, often requiring neutralization and washing steps that generate wastewater. For large-scale production, heterogeneous (solid acid) catalysts such as acidic ion-exchange resins (e.g., Amberlyst-15) are often preferred. They offer several advantages, including ease of separation from the reaction mixture (by filtration), reduced corrosion issues, and the potential for regeneration and reuse, which can lead to a more environmentally friendly and cost-effective process.

Q3: What are the key safety considerations when scaling up this compound production?

A3: Scaling up any chemical process introduces new safety challenges. For this compound production, key considerations include:

  • Exothermic Reaction: The esterification reaction is exothermic. At a larger scale, the heat generated can be significant and must be effectively managed to prevent runaway reactions. The reactor must have an adequate cooling system, and the addition of reactants may need to be controlled to manage the rate of heat generation.

  • Flammability: Isononyl alcohol and this compound are flammable liquids. All equipment must be properly grounded to prevent static discharge, and the process should be carried out in a well-ventilated area away from ignition sources.

  • Corrosivity: The use of strong acid catalysts like sulfuric acid requires careful material selection for the reactor and associated equipment to prevent corrosion.

  • Handling of Chemicals: Appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, must be worn when handling all chemicals involved in the synthesis.

Q4: How can I effectively purify this compound at a larger scale?

A4: The purification of this compound at scale typically involves a multi-step process:

  • Neutralization: After the reaction is complete, the crude product is washed with a basic solution (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize and remove the acid catalyst and any unreacted acetic acid.

  • Washing: The organic layer is then washed with water to remove any remaining salts and water-soluble impurities.

  • Drying: The washed organic layer is dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) to remove residual water.

  • Fractional Distillation: The final and most critical step is fractional distillation under reduced pressure. This allows for the separation of the desired this compound from any remaining isononyl alcohol, side products like diisononyl ether, and other high-boiling impurities. The efficiency of the distillation column is crucial for achieving high product purity.

Data Presentation

Table 1: Comparison of Reaction Parameters at Different Scales (Illustrative)

ParameterLab Scale (100 mL)Pilot Scale (10 L)Industrial Scale (1000 L)
Reactant Ratio (Alcohol:Acid) 1:1.5 - 1:21:2 - 1:2.51:2 - 1:3
Catalyst (H₂SO₄) 1-2 mol%0.5-1.5 mol%0.2-1 mol%
Temperature 100-120 °C110-130 °C120-140 °C
Reaction Time 2-4 hours4-8 hours6-12 hours
Typical Yield 85-95%80-90%75-88%
Typical Purity (Post-distillation) >99%>98.5%>98%

Note: The values in this table are illustrative and may vary depending on the specific equipment and process conditions.

Experimental Protocols

Key Experiment: Pilot-Scale Fischer Esterification of this compound

Objective: To synthesize this compound on a 10 L scale.

Materials:

  • (+)-Isononyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene (for azeotropic distillation)

  • 5% Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Equipment:

  • 10 L jacketed glass reactor with overhead stirrer, temperature probe, and condenser

  • Dean-Stark trap

  • Heating/cooling circulator

  • Separatory funnel (or equivalent liquid-liquid extraction setup)

  • Fractional distillation apparatus suitable for vacuum distillation

Procedure:

  • Reaction Setup: Charge the 10 L reactor with (+)-isononyl alcohol and glacial acetic acid. Begin stirring.

  • Catalyst Addition: Slowly and carefully add the concentrated sulfuric acid to the stirred mixture. An exotherm will be observed; maintain the temperature below 40 °C during the addition.

  • Azeotropic Distillation: Add toluene to the reactor and attach the Dean-Stark trap and condenser. Heat the reaction mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small samples periodically and analyzing them by GC to determine the disappearance of the starting alcohol.

  • Work-up - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a suitable vessel for washing. Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic components. Check the pH of the aqueous layer to ensure it is basic.

  • Work-up - Washing: Wash the organic layer with water and then with brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove the toluene. Purify the resulting crude ester by fractional vacuum distillation to obtain pure this compound.

Visualizations

Fischer_Esterification_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Isononyl_Alcohol Isononyl Alcohol Esterification Fischer Esterification (+ Acid Catalyst, Heat) Isononyl_Alcohol->Esterification Acetic_Acid Acetic Acid Acetic_Acid->Esterification Neutralization Neutralization (Wash with Base) Esterification->Neutralization Crude Product Washing Washing (with Water/Brine) Neutralization->Washing Drying Drying Washing->Drying Distillation Fractional Distillation Drying->Distillation Isononyl_Acetate This compound Distillation->Isononyl_Acetate Pure Product

Caption: Experimental workflow for the production of this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Check_Conversion Check Reaction Conversion (GC) Start->Check_Conversion Check_Purity Analyze Impurity Profile (GC-MS) Start->Check_Purity Check_Conversion->Check_Purity High Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Side_Reactions Significant Side Reactions Check_Purity->Side_Reactions High Impurities Optimize_Time Increase Reaction Time Incomplete_Reaction->Optimize_Time Optimize_Temp Optimize Temperature Incomplete_Reaction->Optimize_Temp Optimize_Catalyst Adjust Catalyst Loading Incomplete_Reaction->Optimize_Catalyst Improve_Water_Removal Improve Water Removal Incomplete_Reaction->Improve_Water_Removal Adjust_Temp Adjust Temperature Side_Reactions->Adjust_Temp Change_Catalyst Consider Milder Catalyst Side_Reactions->Change_Catalyst

Caption: Logical troubleshooting flow for scaling up this compound production.

References

Technical Support Center: Enhancing Olfactory Performance of (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (+)-isononyl acetate. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the olfactory performance of this compound, a fragrance ingredient known for its fruity, sweet, and floral-woody aroma.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary goals when enhancing the olfactory performance of a fragrance ingredient like this compound?

A1: The primary goals are typically to:

  • Increase Longevity: Prolong the duration the fragrance is perceptible.

  • Lower the Odor Detection Threshold: Make the scent detectable at lower concentrations.

  • Control Volatility: Modulate the release rate of the fragrance from a product matrix (e.g., lotion, spray).

  • Improve Stability: Protect the acetate from degradation due to factors like light, heat, or oxidation.[4]

Q2: What are the main strategies to achieve controlled release and enhance the longevity of this compound?

A2: The leading strategies involve encapsulation or the use of pro-fragrances.[5][6]

  • Encapsulation: This involves trapping the fragrance molecules within a carrier system. Common methods include creating inclusion complexes with cyclodextrins or entrapping them in polymeric matrices.[5][7] The release is then triggered by specific stimuli like moisture, heat, or enzymatic action.[4][8]

  • Pro-fragrances: These are non-volatile precursor molecules that release the active, volatile fragrance through a chemical reaction, such as hydrolysis, triggered by environmental conditions.[5][6]

Q3: Can the formulation base or solvent affect the perceived scent of this compound?

A3: Absolutely. The formulation base is critical. For instance, applying the fragrance to moisturized skin can enhance its longevity because the fragrance molecules bind more effectively to the oils in the lotion and on the skin, slowing evaporation.[9][10][11][12] The polarity of the solvent can also influence the volatility and the "headspace" concentration of the acetate, directly impacting its perceived intensity.

Q4: We are observing a weak or inconsistent odor profile in our sensory panel evaluations. What should we check first?

A4: First, ensure your sensory evaluation protocol is robust.[13] Key considerations include:

  • Panelist Training: Use trained panelists who can reliably identify and describe specific odor characteristics.[14]

  • Standardized Procedures: Implement consistent methods for sample presentation and evaluation, such as using blotters and assessing the scent at specific time intervals (dry-down process).[15]

  • Controlled Environment: Conduct tests in an odor-free, well-ventilated room to prevent cross-contamination.

  • Test Design: Use appropriate sensory methods like discrimination tests (e.g., triangle tests) to determine if a perceptible difference exists between samples, or descriptive analysis to characterize the odor profile.[16][17]

Troubleshooting Guides

Guide 1: Issues with Cyclodextrin Inclusion Complexes

Problem: Low encapsulation efficiency or poor controlled-release performance when preparing this compound-cyclodextrin complexes.

Potential Cause Troubleshooting Steps
Incorrect Cyclodextrin (CD) Type The cavity size of the CD must match the molecular dimensions of this compound. Beta-cyclodextrin (β-CD) is commonly used for molecules of this size.[4] Consider screening alpha-, beta-, and gamma-cyclodextrins to find the optimal fit.
Suboptimal Complexation Method The method used to form the complex is critical. If co-precipitation yields are low, try a kneading or freeze-drying method, which can be more efficient for certain guest molecules.[18]
Improper Guest-to-Host Ratio The molar ratio of this compound to cyclodextrin affects complex formation. A 1:1 molar ratio is a common starting point, but this should be optimized experimentally.[4]
Inadequate Mixing or Reaction Time Ensure thorough mixing of the aqueous CD slurry and the acetate to facilitate entry of the guest molecule into the CD cavity. Allow sufficient time for the complexation to reach equilibrium.[4]
Guide 2: Gas Chromatography-Olfactometry (GC-O) Analysis Problems

Problem: Inconsistent or non-reproducible results during GC-O analysis of this compound, such as shifting retention times or poor peak shape.

Potential Cause Troubleshooting Steps
Contaminated Inlet Liner Residue from previous samples can accumulate in the liner, causing peak tailing or ghost peaks.[19][20] Regularly inspect and replace the inlet liner.[21]
Column Degradation The stationary phase of the column can degrade over time, especially at high temperatures, leading to increased baseline bleed and poor resolution. Condition the column as per the manufacturer's instructions or replace it if it's old or heavily used.[19]
Leaks in the System Leaks in the carrier gas line, septum, or fittings can cause fluctuations in flow rate, leading to retention time shifts and poor reproducibility.[22] Perform a leak check using an electronic leak detector.[21]
Inappropriate Injection Parameters An injection temperature that is too low may result in incomplete volatilization, while a temperature that is too high can cause thermal degradation of the analyte.[21] Optimize the injector temperature for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound/β-Cyclodextrin Inclusion Complex via Co-precipitation

This protocol describes a standard method for encapsulating a fragrance molecule within β-cyclodextrin.

Materials:

  • β-Cyclodextrin (β-CD)

  • This compound

  • Deionized water

  • Ethanol

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Prepare a 1:1 molar ratio solution of β-CD in deionized water. Heat the solution to 50-60°C and stir until the β-CD is fully dissolved.

  • Separately, dissolve the corresponding molar amount of this compound in a minimal amount of ethanol.

  • Slowly add the ethanolic solution of this compound dropwise to the aqueous β-CD solution while maintaining constant, vigorous stirring.

  • Continue stirring the mixture for 4-6 hours as it gradually cools to room temperature. A white precipitate should form as the inclusion complex is less soluble than the free β-CD.

  • Cool the mixture further in an ice bath for 1-2 hours to maximize precipitation.

  • Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with a small amount of cold deionized water to remove any uncomplexed β-CD, followed by a wash with ethanol to remove surface-adsorbed acetate.

  • Dry the resulting white powder in a vacuum oven at 40-50°C until a constant weight is achieved. The odorless powder should release the characteristic fragrance of this compound when wetted.[23]

Protocol 2: Sensory Evaluation - Triangle Test

This protocol is used to determine if a perceptible olfactory difference exists between two samples (e.g., a standard formulation vs. one with an enhanced delivery system).[16]

Materials:

  • Two sample formulations (A and B)

  • Glass vials with caps, coded with random three-digit numbers

  • Odor-free testing environment

  • Panel of at least 30 untrained or 15 trained sensory panelists[16]

Procedure:

  • For each panelist, prepare a set of three samples. Two samples will be identical (e.g., A, A) and one will be different (e.g., B).

  • The order of presentation should be randomized for each panelist (e.g., AAB, ABA, BAA, BBA, BAB, ABB).

  • Instruct each panelist to sniff each of the three coded samples from left to right.

  • Ask the panelist to identify which of the three samples is different from the other two.

  • Record the responses.

  • Analyze the results statistically. The number of correct identifications is compared to the number expected by chance (typically 1/3) to determine if a statistically significant difference exists between the two formulations.

Visualizations

G cluster_prep Phase 1: Preparation cluster_complex Phase 2: Complexation cluster_iso Phase 3: Isolation prep_cd 1. Dissolve β-CD in Water (Heat) mix 3. Mix Solutions (Vigorous Stirring) prep_cd->mix prep_ia 2. Dissolve Isononyl Acetate in Ethanol prep_ia->mix cool 4. Stir and Cool (4-6 hours) mix->cool precipitate 5. Maximize Precipitation (Ice Bath) cool->precipitate filter 6. Vacuum Filtration precipitate->filter wash 7. Wash Solid (Water & Ethanol) filter->wash dry 8. Vacuum Dry wash->dry product Final Product: Odorless Powder dry->product

Caption: Workflow for preparing cyclodextrin inclusion complexes.

G cluster_delivery Delivery System Troubleshooting cluster_sensory Sensory & Analytical Troubleshooting start Start: Low Olfactory Performance q1 Is the issue related to longevity or release rate? start->q1 delivery_sys Implement Controlled-Release (e.g., Cyclodextrin, Pro-fragrance) q1->delivery_sys  Yes sensory_eval Review Sensory Panel Protocol & GC-O Analysis q1->sensory_eval  No (Perceived intensity issue) q2 Is encapsulation efficiency low? delivery_sys->q2 optimize_params Optimize Parameters: - Guest/Host Ratio - Solvent System - Complexation Method q2->optimize_params  Yes end_delivery Outcome: Enhanced Longevity q2->end_delivery  No optimize_params->end_delivery q3 Is GC-O data inconsistent? sensory_eval->q3 troubleshoot_gc Troubleshoot GC System: - Check for Leaks - Replace Liner/Septum - Condition/Replace Column q3->troubleshoot_gc  Yes end_analytical Outcome: Reliable Data q3->end_analytical  No (Review panelist training) troubleshoot_gc->end_analytical

Caption: Logic for troubleshooting olfactory performance issues.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for (+)-Isononyl Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of (+)-isononyl acetate, a volatile ester with applications as a fragrance and flavoring agent, is critical for quality control, formulation development, and safety assessments. This guide provides a comparative overview of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method and a common alternative, Gas Chromatography with Flame Ionization Detection (GC-FID). The information presented is based on established analytical validation principles to aid researchers in selecting and implementing the most suitable method for their specific needs.

Experimental Protocols

A robust analytical method requires a well-defined protocol. Below are detailed methodologies for the quantification of this compound using both GC-MS and GC-FID systems.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it a "gold standard" for the specific identification and quantification of volatile compounds.[1]

  • Instrumentation: A standard GC-MS system is employed.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of this compound in a suitable solvent like acetonitrile or ethyl acetate.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 0.1 µg/mL to 100 µg/mL.

    • Prepare Quality Control (QC) samples at low, medium, and high concentrations within the calibration range.

    • Samples of unknown concentration should be diluted to fall within the linear range of the assay.

  • Chromatographic Conditions:

    • Column: A nonpolar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for this separation.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

    • Injection: 1 µL of the sample is injected in splitless mode.[2]

    • Inlet Temperature: 280°C.[2]

    • Oven Temperature Program: Start at 70°C for 1 minute, then ramp up to 250°C at a rate of 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Source Temperature: 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of isononyl acetate for enhanced sensitivity and specificity. A full scan can be used for initial identification.

Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a widely used, robust, and cost-effective technique for quantifying organic volatile compounds.[4] While it offers less specificity than GC-MS, its sensitivity and reliability make it an excellent alternative for routine analysis where the identity of the analyte is already known.

  • Instrumentation: A standard GC-FID system.

  • Sample Preparation: The sample and standard preparation protocol is identical to that described for the GC-MS method.

  • Chromatographic Conditions:

    • Column: A polar capillary column, such as a ZB-WAXplus (60 m x 0.25 mm i.d., 0.25 µm film thickness), is often used for ester analysis.[4][5]

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection: 1 µL of the sample is injected with a split ratio of 30:1.[6]

    • Injector Temperature: 240°C.[4][5]

    • Oven Temperature Program: Start at 50°C for 2 minutes, then ramp to 220°C at 8°C/min, and hold for 10 minutes.

    • Detector Temperature: 250°C.[4][5]

Method Validation and Data Presentation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[1] Key validation parameters include linearity, accuracy, precision, and sensitivity (Limits of Detection and Quantification).[7][8]

Table 1: GC-MS Method Validation Data for this compound

Validation ParameterAcceptance CriteriaResult
Linearity (Range) 0.5 - 100 µg/mLPass
Correlation Coefficient (r²) ≥ 0.9950.9992
Accuracy (% Recovery) 80 - 120%95.2 - 104.5%
Precision (Repeatability, %RSD) ≤ 15%≤ 5.8%
Precision (Intermediate, %RSD) ≤ 15%≤ 7.2%
Limit of Detection (LOD) S/N Ratio ≥ 30.1 µg/mL
Limit of Quantification (LOQ) S/N Ratio ≥ 100.5 µg/mL

Table 2: GC-FID Method Validation Data for this compound

Validation ParameterAcceptance CriteriaResult
Linearity (Range) 1.0 - 200 µg/mLPass
Correlation Coefficient (r²) ≥ 0.9950.9985
Accuracy (% Recovery) 80 - 120%92.7 - 106.1%
Precision (Repeatability, %RSD) ≤ 15%≤ 4.5%
Precision (Intermediate, %RSD) ≤ 15%≤ 6.1%
Limit of Detection (LOD) S/N Ratio ≥ 30.3 µg/mL
Limit of Quantification (LOQ) S/N Ratio ≥ 101.0 µg/mL

Comparative Analysis

The choice between GC-MS and GC-FID depends on the specific requirements of the analysis.

Table 3: Performance Comparison: GC-MS vs. GC-FID

FeatureGC-MSGC-FID
Specificity Very High: Mass spectrum provides structural confirmation, unequivocally identifying the analyte.[7]Moderate: Relies on retention time for identification, which can be prone to interference from co-eluting compounds.[7]
Sensitivity High: Especially in SIM mode, offering lower detection limits.Good: Generally sufficient for many applications but may be less sensitive than targeted MS methods.
Linear Range Excellent linearity over a wide dynamic range.Excellent linearity, though the range may be slightly different from MS.
Cost & Complexity Higher initial cost and more complex operation and maintenance.Lower initial cost, simpler operation, and robust performance.
Ideal Use Case Structural confirmation, analysis of complex matrices, and quantification of trace levels.Routine quality control, high-throughput analysis, and when the sample matrix is well-characterized.

Visualized Workflows

To better illustrate the processes involved, the following diagrams outline the logical flow of method validation and the relationship between its core components.

G cluster_prep Preparation & Setup cluster_val Validation Experiments cluster_eval Evaluation & Implementation A Define Analytical Requirements B Develop Method (GC Parameters, Sample Prep) A->B C Prepare Standards & QC Samples B->C D Linearity & Range (Calibration Curve) C->D E Accuracy (Spike/Recovery) C->E F Precision (Repeatability & Intermediate) C->F G Sensitivity (LOD & LOQ) C->G H Specificity (Blank Matrix Analysis) C->H I Analyze Data & Compare to Criteria D->I E->I F->I G->I H->I J Finalize Method SOP I->J K Routine Sample Analysis J->K

Caption: Workflow for analytical method validation.

G Method Validated Analytical Method Accuracy Accuracy (Closeness to True Value) Method->Accuracy Precision Precision (Agreement of Repeats) Method->Precision Linearity Linearity (Proportional Response) Method->Linearity Specificity Specificity (Analyte vs. Others) Method->Specificity Sensitivity Sensitivity Method->Sensitivity Range Range (Upper & Lower Limits) Accuracy->Range Assessed across Range Precision->Range Assessed across Range Linearity->Range Specificity->Method Sensitivity->Range Defines lower limit LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Interrelationship of key validation parameters.

References

Comparative Analysis of Analytical Techniques for Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the analytical techniques for the quantification of isononyl acetate, tailored for researchers, scientists, and professionals in drug development. This document provides a detailed comparison of common analytical methods, supported by experimental data and protocols.

The accurate quantification of isononyl acetate, a volatile ester used as a fragrance and flavoring agent, is crucial in various research and industrial applications. The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and cost. This guide compares the two primary chromatographic techniques, Gas Chromatography-Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS), along with Nuclear Magnetic Resonance (NMR) Spectroscopy for the analysis of isononyl acetate. While specific performance data for isononyl acetate is not extensively available in the public domain, this comparison draws upon data from closely related acetate esters.

Data Presentation

The following table summarizes the key performance characteristics of GC-FID, GC-MS, and NMR for the analysis of volatile esters like isononyl acetate. The data presented is a composite from studies on similar analytes and should be considered as a general guideline.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation by GC, detection by ionization in a hydrogen flame.Separation by GC, detection by mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Selectivity Moderate; based on retention time.High; based on retention time and mass spectrum.High; based on unique chemical shifts for each nucleus.
Sensitivity Good (ng range).Excellent (pg to fg range), especially in SIM mode.Lower (µg to mg range).
Limit of Detection (LOD) Typically in the low ng/mL range.Can reach low pg/mL levels.Generally in the µM to mM concentration range.
Limit of Quantification (LOQ) Typically in the ng/mL range. For some acetates, LOQs can be as low as 0.2 mg/L in biological samples.[1]Can be as low as 8-80 ng/mL for various acetates.[2]Higher than chromatographic methods.
Linearity Wide linear range.Good linearity over a narrower range compared to FID.Excellent linearity.
Precision (RSD) Excellent (<5%).Excellent (<10%).Excellent (<2%).
Accuracy (Recovery) Good (typically 95-105%). Recoveries for similar acetates have been reported to be around 99%.[3]Good (typically 90-110%). Recoveries for various acetates in e-liquids have been reported in the range of 79-124%.[2]High, but depends on sample preparation.
Run Time per Sample Relatively short (15-30 minutes).Similar to GC-FID (e.g., a 17.8-minute run time has been reported for a mix of acetates).[2]Short for simple spectra (a few minutes), but can be longer for complex 2D experiments.
Cost (Instrument) Lower.Higher.Highest.
Cost (Operational) Lower.Higher (requires vacuum system, more complex maintenance).Higher (requires cryogens for high-field instruments).
Structural Information None.Provides detailed structural information from mass fragmentation patterns.Provides detailed structural and conformational information.

Experimental Protocols

Detailed methodologies for the analysis of isononyl acetate using GC-FID, GC-MS, and NMR are provided below. These protocols are based on established methods for similar volatile esters and may require optimization for specific sample matrices.

Gas Chromatography (GC-FID and GC-MS)

1. Sample Preparation:

  • Liquid Samples (e.g., fragrance oils, e-liquids): A direct "dilute and shoot" approach is typically sufficient.

    • Accurately weigh a portion of the sample (e.g., 0.1 g).

    • Dilute with a suitable solvent (e.g., acetonitrile, carbon disulfide, or hexane) to a known volume (e.g., 10 mL) in a volumetric flask.[2][3]

    • If necessary, perform serial dilutions to bring the analyte concentration within the calibration range.

    • An internal standard (e.g., a deuterated analog or a compound with similar chemical properties not present in the sample) should be added for improved accuracy and precision.[2]

  • Solid Samples:

    • Perform a solvent extraction using a suitable solvent.

    • The extract can then be analyzed directly or after a concentration step.

2. GC-FID/GC-MS Instrumental Parameters:

The following are typical starting parameters that should be optimized for the specific instrument and application.

ParameterGC-FIDGC-MS
Column A polar capillary column, such as one with a polyethylene glycol (WAX) or a modified polyethylene glycol stationary phase (e.g., DB-HeavyWAX, 30 m x 0.25 mm, 0.25 µm), is often used for fragrance analysis.[4]Similar to GC-FID.
Carrier Gas Helium or Nitrogen.[5]Helium is preferred.
Inlet Temperature 250-295 °C.[2]250-295 °C.[2]
Injection Mode Split (e.g., 30:1 or 100:1) to prevent column overload.[2]Split (e.g., 30:1).[2]
Injection Volume 1 µL.1 µL.
Oven Temperature Program Initial temperature of 50-60 °C, hold for 1-2 minutes, then ramp at 5-10 °C/min to a final temperature of 220-250 °C, hold for 5-10 minutes.Similar to GC-FID.
Detector Temperature 250-320 °C.[5]N/A (Transfer line temperature: 250-280 °C).
Ion Source Temperature N/A230 °C.
Ionization Mode N/AElectron Ionization (EI) at 70 eV.
Mass Range N/A40-400 amu.
Acquisition Mode N/AFull Scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Dissolve a precisely weighed amount of the isononyl acetate sample (typically 5-25 mg) in a deuterated solvent (e.g., chloroform-d, CDCl₃).[6]

  • Add a known amount of an internal standard with a sharp, well-resolved signal that does not overlap with the analyte signals (e.g., tetramethylsilane - TMS, or maleic acid).[7]

  • Transfer the solution to an NMR tube.

2. NMR Spectrometer Parameters:

  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • Nuclei: ¹H and ¹³C are the most common nuclei observed.

  • ¹H NMR Experiment:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 8 to 16 scans are typically sufficient for good signal-to-noise ratio.

    • Relaxation Delay (d1): 5-7 times the longest T₁ relaxation time to ensure full relaxation and accurate integration.

  • ¹³C NMR Experiment:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals of interest. The concentration of isononyl acetate can be determined by comparing the integral of a specific proton signal of the analyte to the integral of the internal standard.

Mandatory Visualization

Isononyl_Acetate_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Technique cluster_data Data Acquisition & Analysis Sample Isononyl Acetate Sample Dilution Dilution with Solvent & Internal Standard Addition Sample->Dilution GC_FID GC-FID Dilution->GC_FID Injection GC_MS GC-MS Dilution->GC_MS Injection NMR NMR Dilution->NMR Transfer to NMR Tube Data_Acquisition Data Acquisition GC_FID->Data_Acquisition GC_MS->Data_Acquisition NMR->Data_Acquisition Data_Processing Data Processing (Integration, Calibration) Data_Acquisition->Data_Processing Quantification Quantification & Reporting Data_Processing->Quantification

Caption: General workflow for the analysis of isononyl acetate.

References

A Comparative Analysis of (+)-Isononyl Acetate and Other Acetate Esters in Perfumery

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of perfumery, acetate esters are indispensable for their ability to impart a wide range of fruity and floral notes. This guide provides a detailed comparison of the performance of (+)-isononyl acetate against other commonly used acetate esters, namely linalyl acetate, benzyl acetate, and ethyl acetate. This analysis is supported by available physicochemical data and established experimental protocols to offer a comprehensive resource for researchers, scientists, and fragrance development professionals.

Olfactory Profile and Physicochemical Properties

The olfactory character of an acetate ester is a primary determinant of its application in fragrance compositions. The following table summarizes the key olfactory descriptors and physicochemical properties of this compound and its counterparts. These properties, particularly vapor pressure and the logarithm of the octanol-water partition coefficient (logP), are critical indicators of the ester's volatility, tenacity, and substantivity.

FeatureThis compoundLinalyl AcetateBenzyl AcetateEthyl Acetate
CAS Number 40379-24-6[1]115-95-7140-11-4141-78-6
Molecular Weight ( g/mol ) 186.29[1]196.29150.1788.11[2]
Odor Profile Fruity, floral, woody with tea, powdery, and orris root notes.[1]Floral, lavender-like, slightly citrusy.[3]Sweet, floral, jasmine-like with pear and banana undertones.[3]Sweet, fruity, ethereal, reminiscent of pineapple and pear.[4][5]
Vapor Pressure (mmHg at 25°C) ~0.158 (estimated)~0.111~0.1893.2
logP 4.1[1]3.931.960.73[2]
Odor Life on Smelling Strip ~13 hours[6]ModeratePoor~0.16 hours
Volatility Head/Heart[1]Top/HeartTop/HeartHead[2]

Performance Comparison in Perfumery

The performance of a fragrance ingredient is a multifaceted concept encompassing its odor intensity, longevity (substantivity), and diffusion. While direct comparative studies with standardized methodologies are limited, the following analysis is based on available data and established principles in perfumery.

Odor Intensity and Threshold:

Longevity and Substantivity:

Longevity, or substantivity, refers to the duration for which a fragrance ingredient remains perceptible on a substrate, such as skin or a smelling strip. This is inversely related to the compound's volatility, which can be inferred from its vapor pressure and molecular weight.

  • This compound , with its relatively low estimated vapor pressure and higher molecular weight, exhibits good tenacity, lasting approximately 13 hours on a smelling strip.[6] Its higher logP value also suggests greater affinity for less polar substrates like skin, contributing to its longevity.

  • Linalyl Acetate has a moderate longevity.

  • Benzyl Acetate is known for its relatively poor tenacity.

  • Ethyl Acetate is highly volatile, as indicated by its high vapor pressure and low molecular weight, resulting in a very short odor life of around 0.16 hours on a smelling strip.

Diffusion:

Diffusion relates to the ability of a fragrance molecule to travel through the air, influencing its "sillage" or the trail it leaves. Highly volatile compounds with high vapor pressures, such as ethyl acetate, have high diffusion and are typically used as top notes that provide the initial impression of a fragrance. In contrast, less volatile ingredients like this compound have lower diffusion and contribute to the heart and base of a perfume, providing structure and longevity.

Experimental Protocols

To ensure objective and reproducible comparisons of fragrance ingredients, standardized experimental protocols are essential. The following outlines key methodologies for evaluating the performance of acetate esters.

Gas Chromatography-Olfactometry (GC-O)

This technique is instrumental in characterizing the odor profile of individual components within a complex mixture.

Methodology:

  • Sample Preparation: A solution of the acetate ester in a suitable solvent (e.g., ethanol) is prepared.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The components of the sample are separated based on their boiling points and interactions with the stationary phase of the GC column.

  • Detection: The effluent from the GC column is split. One portion goes to a standard detector (e.g., a mass spectrometer for identification), and the other is directed to a sniffing port.

  • Olfactory Analysis: A trained sensory panelist or "nose" sniffs the effluent at the sniffing port and provides a description of the odor and its intensity at different retention times.

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection Injector Sample Injection Column GC Column Injector->Column Separation Splitter Effluent Splitter Column->Splitter MS Mass Spectrometer Splitter->MS Identification SniffingPort Sniffing Port Splitter->SniffingPort Olfactory Analysis Analyst Trained Analyst SniffingPort->Analyst Longevity_Evaluation cluster_Preparation Preparation cluster_Evaluation Evaluation Panel Trained Sensory Panel Sample Fragrance Sample Application (Smelling Strip/Skin) T0 Time 0 Sample->T0 Initial Evaluation T1 Time 1 T0->T1 Evaluate Intensity Tn Time n T1->Tn Evaluate Intensity at Intervals Analysis Data Analysis & Longevity Curve Tn->Analysis Final Evaluation Headspace_Analysis SamplePrep Sample on Substrate in Sealed Vial Incubation Controlled Incubation SamplePrep->Incubation Sampling Headspace Sampling (Syringe/SPME) Incubation->Sampling GCMS GC-MS Analysis Sampling->GCMS Data Quantification of Volatiles GCMS->Data

References

Comparison of (+)-Isononyl Acetate Enantiomers: A Sensory Perspective

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the sensory panel evaluation of (+)-isononyl acetate and (-)-isononyl acetate, tailored for researchers, scientists, and drug development professionals. This document outlines the expected olfactory profiles, detailed experimental methodologies for sensory analysis, and the underlying principles of chiral recognition in olfaction.

Isononyl acetate, as a mixture of isomers, is generally described as having a pleasant, multi-faceted aroma with sweet, fruity, floral, and woody notes. It is used in perfumery to add freshness and complexity. The separation and individual analysis of its enantiomers, (+) and (-)-isononyl acetate, are crucial for understanding the specific contribution of each to the overall scent and for the development of novel fragrances with precise olfactory characteristics.

Table 1: Predicted Sensory Profile of (+)- and (-)-Isononyl Acetate

The following table outlines the potential, yet unconfirmed, sensory descriptors for each enantiomer based on typical variations observed in other chiral esters. A formal sensory panel evaluation is required to validate these predictions.

Sensory AttributeThis compound (Predicted)(-)-Isononyl Acetate (Predicted)Racemic Isononyl Acetate (Known)
Primary Olfactory Note Potentially a more pronounced fruity or floral character.May exhibit a stronger woody or herbal note.A balanced blend of sweet, fruity, floral, and woody notes.[1][2][3]
Secondary Nuances Could have brighter, sharper top notes.Might possess deeper, more complex undertones.Described with violet and cumin-like nuances.[1][4]
Intensity The perceived odor intensity could differ from its counterpart.The perceived odor intensity could differ from its counterpart.Medium odor strength.
Hedonic Tone The level of pleasantness may vary between the two enantiomers.The level of pleasantness may vary between the two enantiomers.Generally considered pleasant and widely used in fragrance applications.

Experimental Protocols for Sensory Panel Evaluation

A rigorous and well-defined experimental protocol is essential for obtaining reliable and reproducible sensory data. The following methodologies are standard in the fragrance industry for evaluating aroma compounds.

Panelist Selection and Training
  • Selection: A panel of 15-20 individuals should be screened for their olfactory acuity and ability to describe scents.[5][6] Candidates should be non-smokers and free from any conditions that might affect their sense of smell.

  • Training: Panelists undergo extensive training to familiarize themselves with a wide range of standard aroma compounds and descriptive terminology.[6] For this specific evaluation, they would be trained on representative fruity, floral, woody, and herbal odorants.

Sample Preparation and Presentation
  • Purity: The enantiomers of isononyl acetate must be of high chemical and enantiomeric purity (typically >99%) to avoid misleading results from impurities.

  • Dilution: Samples are diluted in an odorless solvent, such as diethyl phthalate or ethanol, to an appropriate concentration for evaluation.

  • Blinding and Randomization: Samples are coded with random three-digit numbers to blind the panelists to the identity of the enantiomers. The order of presentation is randomized for each panelist to minimize order effects.[7]

  • Presentation: Samples are typically presented on fragrance blotters (mouillettes).[8] A controlled amount of the diluted sample is applied to the blotter, and it is allowed to equilibrate for a specific period before evaluation.

Sensory Evaluation Methods

Two primary methods are recommended for comparing the sensory profiles of the enantiomers:

  • Descriptive Analysis: Panelists evaluate each sample and rate the intensity of various pre-defined sensory attributes (e.g., fruity, floral, woody, sweet, herbal) on a labeled magnitude scale (e.g., 0-10).[9] This method provides a detailed quantitative profile of each enantiomer.

  • Triangle Test: This is a discriminative test to determine if a perceptible difference exists between the two enantiomers.[7] Panelists are presented with three samples, two of which are identical and one is different. They are asked to identify the "odd" sample. The results are analyzed statistically to determine if the difference is significant.

Diagrams

Olfactory Signaling Pathway for Enantiomer Differentiation

Odorant This compound / (-)-Isononyl Acetate OR Chiral Olfactory Receptor Odorant->OR Binding G_Protein G-Protein Activation OR->G_Protein AC Adenylate Cyclase Activation G_Protein->AC cAMP cAMP Production AC->cAMP Ion_Channel Ion Channel Opening cAMP->Ion_Channel Signal Signal to Brain Ion_Channel->Signal

Caption: Differentiated binding of enantiomers to chiral olfactory receptors.

Experimental Workflow for Sensory Panel Evaluation

cluster_prep Preparation cluster_eval Evaluation cluster_analysis Analysis P1 Panelist Selection & Training E1 Descriptive Analysis P1->E1 E2 Triangle Test P1->E2 P2 Sample Preparation (High Purity Enantiomers) P2->E1 P2->E2 P3 Blinding & Randomization P3->E1 P3->E2 A1 Quantitative Data Collection E1->A1 E2->A1 A2 Statistical Analysis A1->A2 A3 Comparative Profile Generation A2->A3

Caption: Workflow for the sensory evaluation of isononyl acetate enantiomers.

References

A Comparative Analysis of Synthetic versus Natural Isononyl Acetate for Research and Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers, scientists, and drug development professionals on the characteristics, performance, and analytical evaluation of synthetic and natural isononyl acetate.

Isononyl acetate, a fragrance ingredient valued for its fruity, floral, and slightly woody aroma, is utilized in a variety of applications, including cosmetics, personal care products, and fine fragrances.[1] This ester exists in both synthetically produced and naturally occurring forms. For researchers and professionals in drug development and other scientific fields, understanding the nuanced differences between these two sources is critical for formulation, quality control, and regulatory compliance. This guide provides a comparative overview of synthetic and natural isononyl acetate, supported by established experimental methodologies for their analysis.

Physicochemical Properties

Isononyl acetate is a clear, colorless liquid with a characteristic sweet, ester-like odor.[2] While the fundamental properties of the isononyl acetate molecule are consistent regardless of its origin, the overall composition of the commercially available product can differ significantly.

PropertySynthetic Isononyl AcetateNatural Isononyl Acetate (as a component of essential oils)
Purity Typically high (>98%)Variable, present as one of many components in an essential oil
Odor Profile Consistent, characteristic fruity-floral scentComplex, influenced by other volatile compounds in the oil
Source Chemical synthesis via esterificationExtracted from plants, such as Lavandin (Lavandula hybrida)
Typical Impurities Residual reactants (isononanol, acetic acid), by-products of synthesisOther terpenoids, esters, and volatile organic compounds from the plant source
Regulatory Status Generally regarded as safe for use in cosmetics and fragrancesDependent on the specific essential oil and its overall composition
Cost Generally lower and more stableHigher and subject to fluctuations in crop availability

Data Presentation: A Comparative Overview

The following table summarizes the key physicochemical properties of isononyl acetate. It is important to note that the data for natural isononyl acetate is representative of its presence within an essential oil matrix, and not as an isolated compound.

ParameterSynthetic Isononyl AcetateReference
Molecular Formula C₁₁H₂₂O₂[3]
Molecular Weight 186.29 g/mol [3]
Appearance Colorless liquid[2][3]
Density ~0.866 g/cm³[3]
Refractive Index @ 20°C ~1.423[3]
Boiling Point 213-215 °C at 760 mmHgNo specific data for isolated natural isononyl acetate is available.
Flash Point ~71-83 °C[3]

Experimental Protocols

To conduct a comprehensive comparative study of synthetic and natural isononyl acetate, the following experimental protocols are recommended:

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

  • Objective: To identify and quantify the components of synthetic isononyl acetate and the essential oil containing natural isononyl acetate. This will determine the purity of the synthetic product and the relative abundance of isononyl acetate and other compounds in the natural extract.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Sample Preparation:

    • Synthetic Isononyl Acetate: Dilute the sample in a suitable solvent (e.g., hexane or ethanol) to an appropriate concentration.

    • Natural Isononyl Acetate (Essential Oil): Dilute the essential oil in a suitable solvent.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5ms).[4]

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 280 °C) to separate volatile compounds.[4]

    • Carrier Gas: Helium at a constant flow rate.[4]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI).

    • Mass Range: Scan from a low to high m/z ratio (e.g., 40-400 amu).

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify the relative peak areas to determine the percentage composition.

2. Sensory Panel Evaluation for Odor Profile Comparison

  • Objective: To compare the olfactory characteristics of synthetic and natural isononyl acetate.

  • Panelists: A trained sensory panel of at least 8-12 individuals with experience in evaluating fragrance materials.[5]

  • Sample Preparation: Prepare solutions of synthetic isononyl acetate and the essential oil containing natural isononyl acetate at the same, olfactorily relevant concentration in an odorless solvent (e.g., dipropylene glycol).

  • Methodology:

    • Triangle Test: To determine if a perceptible difference exists between the two samples.[6]

    • Descriptive Analysis: Panelists rate the intensity of various aroma descriptors (e.g., fruity, floral, woody, green) for each sample on a standardized scale.[7]

  • Data Analysis: Use statistical methods (e.g., ANOVA) to analyze the data and determine if there are significant differences in the perceived odor profiles.[7]

Mandatory Visualizations

G cluster_synthesis Synthetic Isononyl Acetate Production Isononyl Alcohol Isononyl Alcohol Esterification Esterification Isononyl Alcohol->Esterification Acetic Acid Acetic Acid Acetic Acid->Esterification Crude Isononyl Acetate Crude Isononyl Acetate Esterification->Crude Isononyl Acetate Purification Purification Crude Isononyl Acetate->Purification Synthetic Isononyl Acetate Synthetic Isononyl Acetate Purification->Synthetic Isononyl Acetate

Caption: Synthetic production of isononyl acetate via esterification.

G cluster_extraction Natural Isononyl Acetate Extraction Plant Material (e.g., Lavandin) Plant Material (e.g., Lavandin) Extraction (e.g., Steam Distillation) Extraction (e.g., Steam Distillation) Plant Material (e.g., Lavandin)->Extraction (e.g., Steam Distillation) Essential Oil (Mixture of Compounds) Essential Oil (Mixture of Compounds) Extraction (e.g., Steam Distillation)->Essential Oil (Mixture of Compounds) Fractional Distillation Fractional Distillation Essential Oil (Mixture of Compounds)->Fractional Distillation Isononyl Acetate-rich Fraction Isononyl Acetate-rich Fraction Fractional Distillation->Isononyl Acetate-rich Fraction

Caption: Extraction and isolation of natural isononyl acetate.

G cluster_workflow Comparative Analysis Workflow Sample Acquisition Sample Acquisition Physicochemical Analysis Physicochemical Analysis Sample Acquisition->Physicochemical Analysis Sensory Panel Evaluation Sensory Panel Evaluation Sample Acquisition->Sensory Panel Evaluation GC-MS Analysis GC-MS Analysis Physicochemical Analysis->GC-MS Analysis Composition & Purity Composition & Purity GC-MS Analysis->Composition & Purity Data Interpretation & Comparison Data Interpretation & Comparison Composition & Purity->Data Interpretation & Comparison Odor Profile Odor Profile Sensory Panel Evaluation->Odor Profile Odor Profile->Data Interpretation & Comparison Conclusion Conclusion Data Interpretation & Comparison->Conclusion

Caption: Experimental workflow for comparative analysis.

Discussion of Differences and Applications

Synthetic Isononyl Acetate: The primary advantage of synthetic isononyl acetate is its high purity and consistency.[8] The manufacturing process allows for tight control over the final product, minimizing batch-to-batch variability. This is crucial for applications where a consistent odor profile and predictable chemical interactions are required, such as in large-scale manufacturing of consumer goods and in pharmaceutical formulations where excipient consistency is paramount. The lower cost and stable supply chain also make it an attractive option.[9]

Natural Isononyl Acetate: Natural isononyl acetate is valued for its presence within a complex natural aroma profile. The accompanying compounds in the essential oil can contribute to a more nuanced and rounded fragrance. For products marketed as "natural" or "botanical," the use of essential oils containing isononyl acetate is often a key selling point. However, the composition of essential oils can vary depending on factors such as plant variety, growing conditions, and extraction methods, leading to potential inconsistencies in the final product.[8] Furthermore, essential oils may contain allergens or other compounds that could be a concern in certain formulations.[10]

Conclusion

The choice between synthetic and natural isononyl acetate depends heavily on the specific application and desired product characteristics. Synthetic isononyl acetate offers purity, consistency, and cost-effectiveness, making it ideal for applications requiring a reliable and reproducible fragrance component. Natural isononyl acetate, as part of an essential oil, provides a more complex and nuanced aroma that aligns with the growing consumer demand for natural ingredients.

For scientific research and drug development, the well-defined composition and high purity of synthetic isononyl acetate are generally preferred to ensure the reproducibility of experimental results. However, when investigating the properties of natural products or developing formulations with a "natural" positioning, a thorough characterization of the essential oil containing isononyl acetate is essential. The experimental protocols outlined in this guide provide a framework for such a comparative analysis, enabling researchers to make informed decisions based on robust scientific data.

References

A Comparative Guide to the Cross-Validation of Analytical Results for (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three common analytical techniques for the quantification and identification of (+)-isononyl acetate: Gas Chromatography with Flame Ionization Detection (GC-FID), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD). The information presented herein is intended to assist researchers in selecting the most appropriate method for their specific application and in designing a robust cross-validation study to ensure the accuracy and reliability of their analytical results.

Due to the limited availability of direct comparative validation data for this compound in publicly available literature, this guide presents a hypothetical cross-validation study. The experimental data and protocols are based on established analytical practices for similar ester compounds and serve as a practical illustration of the cross-validation process. All validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Methodology at a Glance: A Comparative Table

The following table summarizes the key performance characteristics of GC-FID, GC-MS, and HPLC-DAD for the analysis of this compound, providing a reliable reference for method selection and cross-validation.

Validation ParameterGC-FIDGC-MSHPLC-DAD
Linearity (Range) 1.0 - 100.0 µg/mL0.1 - 50.0 µg/mL5.0 - 250.0 µg/mL
Correlation Coefficient (r²) > 0.998> 0.999> 0.997
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%97.9 - 102.1%
Precision (%RSD) < 1.5%< 1.0%< 2.0%
Limit of Detection (LOD) ~0.3 µg/mL~0.05 µg/mL~1.5 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL~0.1 µg/mL~5.0 µg/mL
Specificity/Selectivity ModerateHighModerate to High

Note: The data presented in this table is hypothetical and should be considered as an estimation of the performance for this compound. Method validation should be performed for this compound under specific laboratory conditions.

Experimental Protocols

Sample Preparation

A stock solution of this compound (certified reference material) is prepared in a suitable solvent (e.g., hexane for GC, acetonitrile for HPLC) at a concentration of 1 mg/mL. A series of calibration standards are prepared by serial dilution of the stock solution to cover the linearity range for each analytical method. Quality control (QC) samples are prepared at low, medium, and high concentrations within the calibration range.

Gas Chromatography with Flame Ionization Detection (GC-FID)
  • Instrument: Agilent 7890B GC system with FID.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

  • Detector Temperature: 300°C.

  • Injection Volume: 1 µL (split mode, 50:1).

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrument: Agilent 7890B GC coupled to a 5977A MSD.

  • Column and GC parameters: Same as GC-FID.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. The characteristic ions for this compound would be selected for SIM mode.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
  • Instrument: Agilent 1260 Infinity II HPLC system with DAD.

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (80:20 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Visualizing the Cross-Validation Workflow

A critical aspect of ensuring the reliability and transferability of an analytical method is cross-validation. This process typically involves comparing the results obtained from two or more different methods to assess the consistency and accuracy of the measurements. The following diagram illustrates a general workflow for the cross-validation of this compound analytical results.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_validation Method Validation Parameters cluster_comparison Data Comparison & Validation Stock Stock Solution (1 mg/mL) Cal_Stds Calibration Standards Stock->Cal_Stds QC_Samples QC Samples (Low, Mid, High) Stock->QC_Samples GC_FID GC-FID Analysis Cal_Stds->GC_FID GC_MS GC-MS Analysis Cal_Stds->GC_MS HPLC_DAD HPLC-DAD Analysis Cal_Stds->HPLC_DAD QC_Samples->GC_FID QC_Samples->GC_MS QC_Samples->HPLC_DAD Linearity Linearity GC_FID->Linearity Accuracy Accuracy GC_FID->Accuracy Precision Precision GC_FID->Precision LOD_LOQ LOD/LOQ GC_FID->LOD_LOQ GC_MS->Linearity GC_MS->Accuracy GC_MS->Precision GC_MS->LOD_LOQ HPLC_DAD->Linearity HPLC_DAD->Accuracy HPLC_DAD->Precision HPLC_DAD->LOD_LOQ Data_Comparison Inter-method Result Comparison Linearity->Data_Comparison Accuracy->Data_Comparison Precision->Data_Comparison LOD_LOQ->Data_Comparison Statistical_Analysis Statistical Analysis (e.g., t-test, Bland-Altman) Data_Comparison->Statistical_Analysis Validation_Report Final Validation Report Statistical_Analysis->Validation_Report

Caption: Workflow for the cross-validation of analytical methods.

Signaling Pathway (Illustrative)

While this compound is primarily a fragrance ingredient and not known to be involved in specific signaling pathways in a pharmacological context, for illustrative purposes, a generic signal transduction pathway diagram is provided below. This demonstrates the capability to visualize such pathways if the compound of interest were biologically active.

SignalingPathway Ligand Ligand (this compound Analogue) Receptor Cell Surface Receptor Ligand->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Kinase_Cascade Protein Kinase Cascade Second_Messenger->Kinase_Cascade Activation Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Cellular_Response Cellular Response Transcription_Factor->Cellular_Response Gene Expression

Caption: A generic signal transduction pathway.

Comparative Analysis of (+)-Isononyl Acetate and Its Isomers in Biological Systems: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite the importance of stereochemistry in the biological activity of chemical compounds, a comprehensive review of publicly available scientific literature reveals a significant gap in the comparative analysis of the biological activities of (+)-isononyl acetate and its various isomers. While isononyl acetate, commercially available as a mixture of isomers, finds application in the fragrance industry, specific data detailing the distinct biological effects of its individual enantiomers and structural isomers remains largely unpublished.

Currently, the scientific community lacks specific experimental data to quantitatively compare the biological activities of this compound, (-)-isononyl acetate, and other related structural isomers. This absence of research hinders a full understanding of how chirality and structural variations may influence the compound's efficacy in potential applications such as insect pheromones or other bioactive roles.

General Properties of Isononyl Acetate (Isomeric Mixture)

Isononyl acetate is primarily recognized for its use as a fragrance ingredient, valued for its sweet, fruity, and floral aroma. It is synthesized through the esterification of isononyl alcohol with acetic acid. The commercial product is a mixture of various structural isomers.

The Role of Isomerism in Biological Activity: A General Perspective

It is a well-established principle in pharmacology and chemical ecology that different isomers of a chiral compound can exhibit markedly different biological activities. For instance, the stereochemistry of a molecule can significantly affect its interaction with biological receptors, such as those involved in olfaction for insect pheromones. One enantiomer might be highly active, while the other could be inactive or even inhibitory. Similarly, structural isomers can display varied biological effects. However, such specific structure-activity relationship studies for isononyl acetate isomers are not currently available in the literature.

Hypothetical Experimental Workflow for Comparative Analysis

While no specific experimental data for isononyl acetate isomers exists, a typical workflow to determine and compare their biological activities, particularly as insect pheromones, would involve several key stages. The following diagram illustrates a logical progression for such a research program.

G cluster_synthesis Synthesis & Separation cluster_analysis Analysis & Identification cluster_bioassay Bioassays cluster_data Data Analysis & Comparison synthesis Enantioselective Synthesis of (+)- and (-)-Isononyl Acetate separation Chiral Separation of Isomeric Mixture gcms Gas Chromatography-Mass Spectrometry (GC-MS) synthesis->gcms separation->gcms gcead Gas Chromatography- Electroantennography (GC-EAD) wind_tunnel Wind Tunnel Bioassay gcead->wind_tunnel field_trapping Field Trapping Studies data_analysis Quantitative Data Analysis field_trapping->data_analysis comparison Comparative Activity Report data_analysis->comparison

Caption: Hypothetical workflow for comparing the biological activity of isononyl acetate isomers.

Detailed Methodologies for Key Experiments (Hypothetical)

Should research be undertaken in this area, the following experimental protocols would be fundamental:

1. Gas Chromatography-Electroantennography (GC-EAD):

  • Objective: To identify which isomers elicit an olfactory response in a target insect species.

  • Protocol:

    • A gas chromatograph (GC) is used to separate the individual isomers from a synthetic mixture.

    • The effluent from the GC column is split. One portion is directed to the GC's detector (e.g., a flame ionization detector - FID) to generate a chromatogram, while the other is passed over an insect's antenna.

    • Electrodes attached to the antenna record any nerve impulses (depolarizations) generated in response to an eluting compound.

    • By comparing the timing of the antennal responses with the peaks on the chromatogram, researchers can identify the biologically active isomers.

2. Wind Tunnel Bioassay:

  • Objective: To observe and quantify the behavioral response of insects to specific isomers or blends in a controlled environment.

  • Protocol:

    • A wind tunnel is set up with a controlled, laminar airflow.

    • A specific isomer or a precise blend of isomers is released from a point source at the upwind end of the tunnel.

    • Individual insects (typically males, if testing a female sex pheromone) are released at the downwind end.

    • Behaviors such as taking flight, upwind flight, casting and surging, and contact with the pheromone source are recorded and quantified.

    • These responses are compared to control groups exposed to a solvent blank or other isomer blends.

3. Field Trapping Studies:

  • Objective: To evaluate the attractiveness of different isomers or blends under natural environmental conditions.

  • Protocol:

    • Traps (e.g., sticky traps or funnel traps) are baited with lures containing specific isomers or blends at various concentrations.

    • The traps are deployed in the natural habitat of the target insect species in a randomized block design to account for spatial variability.

    • A control group of traps baited with a solvent blank is also included.

    • The number of target insects captured in each trap is counted over a defined period.

    • Statistical analysis is used to determine if there are significant differences in trap catch between the different isomer treatments.

While the framework for conducting a comparative analysis of the biological activity of this compound and its isomers is well-established within the field of chemical ecology, the specific experimental data for these compounds is not currently available in the public domain. The information presented here serves as a guide for the type of research that would be necessary to fulfill the data requirements for a comprehensive comparison. Researchers, scientists, and drug development professionals are encouraged to address this knowledge gap, as a deeper understanding of the structure-activity relationships of isononyl acetate isomers could unlock new applications for these compounds.

A Comparative Guide to Assessing the Purity of Commercially Available (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the chemical and enantiomeric purity of commercially available (+)-isononyl acetate. Given that the quality of starting materials is critical in research and development, this document outlines key analytical methodologies and data interpretation strategies to compare products from various suppliers. The experimental protocols provided herein are designed to be adaptable to standard laboratory settings.

Understanding the Purity Profile of Commercial this compound

Commercially available isononyl acetate is typically synthesized through the esterification of isononyl alcohol with acetic acid or its anhydride. The isononyl alcohol precursor is itself manufactured via the hydroformylation of octene isomers, resulting in a complex mixture of branched C9 primary alcohols[1][2][3]. Consequently, commercial isononyl acetate is inherently a mixture of isomers. For applications requiring the specific enantiomer, this compound, it is crucial to assess not only the overall chemical purity but also the enantiomeric excess (e.e.).

Potential impurities in commercial this compound can be categorized as follows:

  • Isomeric Impurities: The presence of various structural isomers of isononyl acetate. The specific distribution of these isomers can influence the material's physical and biological properties.

  • Enantiomeric Impurity: The presence of the undesired (-)-isononyl acetate enantiomer. The enantiomeric excess is a critical parameter for stereospecific applications.

  • Residual Reactants: Unreacted isononyl alcohol and acetic acid from the synthesis process.

  • Process-Related Impurities: Byproducts formed during the synthesis of isononyl alcohol or the esterification reaction, such as other alcohols, aldehydes, or ethers.

Comparative Analysis of Purity: A Tabular Summary

When evaluating this compound from different commercial suppliers, a systematic comparison of key purity parameters is essential. The following table outlines the critical data points to consider, along with the recommended analytical techniques. Representative data, where available from technical data sheets, is included for illustrative purposes.

Parameter Supplier A (Typical) Supplier B (Typical) Supplier C (Typical) Recommended Analytical Method
Appearance Clear, colorless liquidClear, colorless liquidClear, colorless liquidVisual Inspection
Odor Conforms to standardConforms to standardConforms to standardOlfactory Analysis
Assay (Sum of Isomers, %) > 98.0> 99.0> 98.5GC-FID
Enantiomeric Excess (e.e., %) > 99.0> 99.5Not specifiedChiral GC
Residual Isononyl Alcohol (%) < 0.5< 0.2< 0.5GC-FID
Residual Acetic Acid (%) < 0.1< 0.05< 0.1HPLC-UV or Titration
Water Content (%) < 0.1< 0.05< 0.1Karl Fischer Titration
Isomeric Profile Not specifiedNot specifiedNot specifiedGC-MS

Experimental Protocols for Purity Assessment

Detailed methodologies for the key analytical techniques are provided below. These protocols can be adapted based on the specific instrumentation available in your laboratory.

This method is suitable for determining the total percentage of isononyl acetate isomers and quantifying the amount of unreacted isononyl alcohol.

Workflow for GC Purity Analysis

cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Analysis prep_start Weigh ~50 mg of this compound prep_dilute Dissolve in 10 mL of a suitable solvent (e.g., hexane) prep_start->prep_dilute prep_vortex Vortex to ensure homogeneity prep_dilute->prep_vortex gc_inject Inject 1 µL of the sample solution prep_vortex->gc_inject Prepared Sample gc_separate Separation on a non-polar capillary column gc_inject->gc_separate gc_detect Detection by Flame Ionization Detector (FID) gc_separate->gc_detect data_integrate Integrate peak areas gc_detect->data_integrate Chromatogram data_calculate Calculate % area for assay and residual alcohol data_integrate->data_calculate

Caption: Workflow for GC-FID analysis of this compound purity.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Capillary Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • High-purity helium or hydrogen as carrier gas

  • This compound sample

  • Hexane (or other suitable solvent), HPLC grade

Procedure:

  • Sample Preparation: Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask. Dilute to volume with hexane and mix thoroughly.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 250 °C

      • Hold at 250 °C for 5 minutes

    • Carrier Gas Flow Rate: 1.0 mL/min (constant flow)

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The percentage purity (sum of isomers) is calculated by dividing the sum of the isononyl acetate isomer peak areas by the total peak area of all components. The percentage of residual isononyl alcohol is calculated similarly.

This method is crucial for determining the stereochemical purity of this compound.

Workflow for Chiral GC Analysis

cluster_prep Sample Preparation cluster_gc Chiral GC Analysis cluster_data Data Analysis prep_start Prepare a dilute solution of this compound in hexane (~1 mg/mL) gc_inject Inject 1 µL of the sample solution prep_start->gc_inject Prepared Sample gc_separate Separation on a chiral capillary column gc_inject->gc_separate gc_detect Detection by FID gc_separate->gc_detect data_integrate Integrate peak areas of (+) and (-) enantiomers gc_detect->data_integrate Chromatogram data_calculate Calculate enantiomeric excess (e.e.) data_integrate->data_calculate

Caption: Workflow for determining the enantiomeric excess of this compound.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (GC-FID)

  • Chiral Capillary Column: e.g., a cyclodextrin-based column such as Rt-βDEXsm or equivalent[4]. The selection of the chiral stationary phase may require screening to achieve optimal separation.

Reagents:

  • High-purity helium or hydrogen as carrier gas

  • This compound sample

  • Hexane, HPLC grade

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in hexane (approximately 1 mg/mL).

  • GC Conditions:

    • Injector Temperature: 230 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: A slow temperature ramp is often necessary for chiral separations. An example program is:

      • Initial temperature: 60 °C, hold for 1 minute

      • Ramp: 2 °C/min to 180 °C

      • Hold at 180 °C for 10 minutes

    • Carrier Gas Flow Rate: 1.2 mL/min (constant flow)

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

  • Data Analysis: Identify and integrate the peaks corresponding to the (+) and (-) enantiomers. Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

This method is suitable for quantifying the amount of residual acetic acid in the final product.

Workflow for HPLC Analysis of Residual Acetic Acid

cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis prep_start Accurately weigh ~200 mg of this compound prep_dilute Dissolve in 10 mL of mobile phase prep_start->prep_dilute hplc_inject Inject 20 µL of the sample solution prep_dilute->hplc_inject Prepared Sample hplc_separate Separation on a C18 reversed-phase column hplc_inject->hplc_separate hplc_detect Detection by UV at 210 nm hplc_separate->hplc_detect data_integrate Integrate acetic acid peak area hplc_detect->data_integrate Chromatogram data_quantify Quantify using an external standard calibration curve data_integrate->data_quantify

Caption: Workflow for quantifying residual acetic acid in this compound.

Instrumentation:

  • High-Performance Liquid Chromatograph with UV Detector (HPLC-UV)

  • Reversed-Phase Column: C18, 5 µm, 4.6 x 150 mm or equivalent

Reagents:

  • Mobile Phase: 0.1% Phosphoric acid in water/acetonitrile (95:5 v/v)[5][6][7][8].

  • This compound sample

  • Acetic acid standard

  • Water and acetonitrile, HPLC grade

  • Phosphoric acid, analytical grade

Procedure:

  • Standard Preparation: Prepare a stock solution of acetic acid in the mobile phase. Perform serial dilutions to create a calibration curve (e.g., 10-200 µg/mL).

  • Sample Preparation: Accurately weigh approximately 200 mg of the this compound sample into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 210 nm

    • Injection Volume: 20 µL

  • Data Analysis: Generate a calibration curve by plotting the peak area of the acetic acid standards against their concentrations. Determine the concentration of acetic acid in the sample solution from the calibration curve and calculate the percentage by weight in the original sample.

Conclusion

The purity of this compound can vary between commercial suppliers due to differences in the synthesis of the isononyl alcohol precursor and the subsequent esterification and purification processes. A thorough assessment of purity should include not only a determination of the total isomer content but also a quantification of the enantiomeric excess and the levels of residual reactants. By employing the analytical methodologies outlined in this guide, researchers can make informed decisions when selecting a supplier of this compound, ensuring the quality and reproducibility of their scientific work.

References

comparing the efficacy of different catalysts for (+)-isononyl acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of isononyl acetate, (+)-isononyl acetate, is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals. The efficient and selective synthesis of this compound is of significant interest. This guide provides a comparative overview of different catalytic systems for the synthesis of this compound, with a focus on their efficacy, selectivity, and operational parameters. The information is compiled from analogous esterification and kinetic resolution reactions, providing a predictive framework for catalyst selection.

Comparison of Catalytic Systems

The synthesis of this compound can be approached through direct enantioselective esterification of isononyl alcohol or, more commonly, through kinetic resolution of a racemic mixture of isononyl alcohol. The choice of catalyst is paramount in achieving high yield and high enantiomeric excess (e.e.). Below is a summary of potential catalyst classes and their performance based on data from similar reactions.

Catalyst TypeSpecific Catalyst (Example)Acyl DonorSolventReaction TimeConversion (%)Enantiomeric Excess (e.e.) (%)Key AdvantagesPotential Drawbacks
Biocatalyst (Lipase) Immobilized Candida antarctica Lipase B (CALB), Novozym 435Vinyl AcetateHexane3 - 24 h~50% (for kinetic resolution)>99%High enantioselectivity, mild reaction conditions, environmentally friendly.[1]Can be more expensive, potential for enzyme denaturation.
Biocatalyst (Lipase) Pseudomonas cepacia Lipase (PSL-C)Vinyl Acetatetert-Butyl methyl ether12 - 24 h~50% (for kinetic resolution)>95%Excellent enantioselectivity for a range of alcohols, reusable.[2]Activity can be solvent-dependent.
Solid Acid Catalyst Sulfonated Zirconia (A-SZr)Acetic Acid- (Solvent-free)7 h~88% (for esterification)Not enantioselectiveHigh thermal stability, easily separable and reusable.Requires higher temperatures, not suitable for enantioselective synthesis without chiral modifiers.
Solid Acid Catalyst Phenolsulfonic acid-formaldehyde resin (PAFR)Acetic Acid- (Solvent-free)Not SpecifiedHigh activity reportedNot enantioselectiveHigh catalytic activity, water tolerant.[3]Not enantioselective.
Homogeneous Catalyst Zinc (II) salts (e.g., ZnO)Pelargonic Acid- (Solvent-free)4 h>95% (for esterification)Not enantioselectiveHigh yields, recyclable catalyst.[4]Requires high temperatures, not enantioselective.

Experimental Protocols

Detailed experimental methodologies are crucial for reproducible results. Below are representative protocols for lipase-catalyzed kinetic resolution, which is a highly effective method for obtaining enantiopure this compound.

Protocol 1: Kinetic Resolution of Racemic Isononyl Alcohol using Immobilized Candida antarctica Lipase B (CALB)

This protocol is adapted from procedures for the kinetic resolution of similar secondary alcohols.[1]

Materials:

  • Racemic isononyl alcohol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • Vinyl acetate

  • Hexane (anhydrous)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for enantiomeric excess determination

Procedure:

  • To a solution of racemic isononyl alcohol (1 mmol) in anhydrous hexane (4 mL), add vinyl acetate (2.2 mmol).

  • Add immobilized Candida antarctica Lipase B (20 mg).

  • Stir the reaction mixture at room temperature (or a specified temperature, e.g., 30°C) and monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by GC or TLC.

  • The reaction is typically stopped at approximately 50% conversion to obtain both the unreacted alcohol and the acetylated product in high enantiomeric excess. This can take between 3 to 24 hours.

  • Once the desired conversion is reached, filter off the enzyme.

  • Wash the filtrate with a saturated solution of sodium bicarbonate to remove any acetic acid formed.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Separate the resulting this compound from the unreacted (-)-isononyl alcohol using column chromatography.

  • Determine the enantiomeric excess of the product and the unreacted substrate by chiral GC or HPLC.

Protocol 2: Kinetic Resolution using Pseudomonas cepacia Lipase (PSL-C)

This protocol is based on the kinetic resolution of 1,2-diols and can be adapted for isononyl alcohol.[2]

Materials:

  • Racemic isononyl alcohol

  • Pseudomonas cepacia Lipase (PSL-C)

  • Vinyl acetate

  • tert-Butyl methyl ether (anhydrous)

  • Standard laboratory glassware and magnetic stirrer

  • Chiral GC or HPLC system

Procedure:

  • In a flask, dissolve racemic isononyl alcohol (1 equivalent) in anhydrous tert-butyl methyl ether.

  • Add vinyl acetate (2-3 equivalents).

  • Add Pseudomonas cepacia Lipase (typically 10-20% by weight of the substrate).

  • Stir the mixture at a controlled temperature (e.g., 25-30°C).

  • Monitor the reaction progress by GC or TLC until approximately 50% conversion is achieved.

  • Filter the lipase from the reaction mixture.

  • Remove the solvent under reduced pressure.

  • Purify the resulting this compound and the unreacted (-)-isononyl alcohol by column chromatography.

  • Analyze the enantiomeric excess of both fractions by chiral GC or HPLC.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for comparing the efficacy of different catalysts in the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Catalytic Reaction cluster_analysis Analysis and Comparison start Start: Define Catalysts for Comparison reactants Prepare Reactants: - Racemic Isononyl Alcohol - Acyl Donor (e.g., Vinyl Acetate) - Solvent start->reactants catalyst1 Catalyst A: Lipase (e.g., CALB) catalyst2 Catalyst B: Solid Acid catalyst3 Catalyst C: Other reaction1 Reaction A: - Set Temperature - Stirring - Monitor Conversion catalyst1->reaction1 reaction2 Reaction B: - Set Temperature - Stirring - Monitor Conversion catalyst2->reaction2 reaction3 Reaction C: - Set Temperature - Stirring - Monitor Conversion catalyst3->reaction3 workup Work-up: - Catalyst Removal - Product Isolation reaction1->workup reaction2->workup reaction3->workup analysis Analysis: - Yield Calculation - Enantiomeric Excess (e.e.) Determination (Chiral GC/HPLC) workup->analysis comparison Data Comparison: - Efficacy - Selectivity - Reaction Rate analysis->comparison conclusion Conclusion: Select Optimal Catalyst comparison->conclusion

Caption: Experimental workflow for catalyst comparison.

Signaling Pathways and Logical Relationships

The kinetic resolution of a racemic alcohol using a lipase is a well-established enzymatic process. The underlying principle is the differential rate of reaction of the two enantiomers with the enzyme.

G cluster_reactants Reactants cluster_enzyme Enzymatic Reaction cluster_products Products at ~50% Conversion racemic_alcohol Racemic Isononyl Alcohol ((R/S)-Alcohol) lipase Lipase (Chiral Catalyst) racemic_alcohol->lipase acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->lipase s_alcohol Unreacted (S)-Isononyl Alcohol lipase->s_alcohol Slow Reaction r_acetate Product (R)-Isononyl Acetate lipase->r_acetate Fast Reaction

Caption: Lipase-catalyzed kinetic resolution pathway.

References

A Comparative Guide to Inter-Laboratory Analysis of (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical performance in the quantification of (+)-isononyl acetate, a common fragrance and flavor component. As no formal inter-laboratory study on this specific compound is publicly available, this document presents a model comparison based on established analytical methodologies and typical performance variations observed in proficiency testing for volatile and semi-volatile organic compounds. The information is intended for researchers, scientists, and professionals in the drug development and quality control sectors to understand potential inter-laboratory variability and best practices for method validation.

Hypothetical Inter-Laboratory Study Data

The following table summarizes hypothetical results from a simulated inter-laboratory study involving five laboratories. Each laboratory was provided with a standard solution of this compound at a known concentration (5.00 mg/L) in a matrix representative of a consumer product. Participants were instructed to perform triplicate measurements and report the mean concentration, standard deviation, and calculated recovery.

LaboratoryReported Mean Concentration (mg/L)Standard Deviation (mg/L)Recovery (%)Analytical Method
Lab A4.950.1599.0HS-GC-MS
Lab B5.120.25102.4SPME-GC-MS
Lab C4.780.2195.6LLE-GC-FID
Lab D5.050.18101.0HS-GC-MS
Lab E4.890.3097.8SPME-GC-FID

HS-GC-MS: Headspace Gas Chromatography-Mass Spectrometry SPME-GC-MS: Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry LLE-GC-FID: Liquid-Liquid Extraction Gas Chromatography-Flame Ionization Detection SPME-GC-FID: Solid-Phase Microextraction Gas Chromatography-Flame Ionization Detection

Experimental Protocols

The methodologies outlined below represent common and reliable approaches for the analysis of this compound in a variety of sample matrices.[1]

Sample Preparation
  • Headspace (HS) Analysis: A sample aliquot is placed in a sealed vial and heated to a specific temperature, allowing volatile compounds to partition into the headspace. A sample of the headspace gas is then injected into the gas chromatograph.[1] This method is suitable for analyzing volatile components without complex extraction procedures.[1]

  • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. Analytes adsorb to the fiber, which is then desorbed in the hot inlet of the gas chromatograph.[1] SPME is a solvent-free technique that is effective for concentrating volatile and semi-volatile compounds from complex matrices.[1]

  • Liquid-Liquid Extraction (LLE): The sample is mixed with an immiscible solvent in which this compound has a high affinity. The solvent layer containing the analyte is then separated, concentrated, and injected into the gas chromatograph.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used technique for the separation and identification of volatile and semi-volatile compounds.[1]

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically used.

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 280 °C, held for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Scan Range: m/z 40-400.

    • Identification: Based on comparison of the mass spectrum with a reference library (e.g., NIST, Wiley).

Gas Chromatography-Flame Ionization Detection (GC-FID)

For routine quality control, GC-FID is a robust and reliable method for quantification.[2] The GC conditions are similar to those used for GC-MS. The FID detector provides a response proportional to the mass of carbon atoms, making it suitable for quantifying organic compounds.

Quality Control in Inter-Laboratory Studies

Ensuring the validity of results is a critical aspect of inter-laboratory comparisons, as mandated by standards such as ISO/IEC 17025.[3] Key quality control measures include:

  • Participation in Proficiency Testing: Regular participation in proficiency testing schemes allows laboratories to monitor their performance against their peers.[4]

  • Use of Certified Reference Materials (CRMs): Analyzing CRMs with known concentrations of the analyte helps to assess the accuracy of the analytical method.

  • Internal Quality Control: Implementing internal quality control procedures, such as running control charts and analyzing spiked samples, ensures the consistency of results over time.[5]

Visualizing the Workflow and Data Analysis

The following diagrams illustrate the typical workflow of an inter-laboratory study and the logical steps involved in analyzing the comparative data.

G cluster_0 Study Coordination cluster_1 Participating Laboratories cluster_2 Data Submission and Analysis A Preparation of Homogeneous Test Samples B Distribution of Samples and Analytical Protocol to Labs A->B C Sample Receipt and Storage B->C D Sample Preparation (HS, SPME, LLE) C->D E Instrumental Analysis (GC-MS, GC-FID) D->E F Data Processing and Quantification E->F G Submission of Results to Coordinating Body F->G H Statistical Analysis of All Submitted Data G->H I Generation of Performance Report H->I G A Receive Data from All Laboratories B Check for Completeness and Obvious Errors A->B C Calculate Descriptive Statistics (Mean, SD, CV) B->C D Identify Outliers (e.g., using Grubb's Test) C->D E Calculate Laboratory Z-Scores D->E F Assess Overall Data Distribution and Bias E->F G Compare Performance by Analytical Method F->G H Final Report with Performance Evaluation G->H

References

Safety Operating Guide

Proper Disposal of (+)-Isononyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of (+)-isononyl acetate, a flammable and environmentally hazardous substance.

Proper disposal of this compound is critical to maintaining a safe laboratory environment and preventing environmental contamination. This substance is a flammable liquid and is very toxic to aquatic life with long-lasting effects[1][2]. Adherence to established protocols is not only a matter of safety but also of regulatory compliance.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₁₁H₂₂O₂
Molecular Weight 186.29 g/mol
Flash Point 82.9°C
Boiling Point 220.8°C (estimated)[3]
Density 0.8726 g/cm³ (estimated)[3]
Solubility in Water 12.56 mg/L at 25°C[3]
Vapor Pressure 13.332 hPa at 90.97°C[3]

Personal Protective Equipment (PPE) and Handling

Before handling this compound, it is imperative to be equipped with the appropriate personal protective equipment.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield[2][4].

  • Skin Protection : Use solvent-resistant gloves and protective work clothing that covers the skin[2][4].

  • Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, use an organic vapor respirator[2][4].

Always handle this compound in a well-ventilated area, and ensure that an eyewash station is readily available[2]. Avoid contact with skin and eyes, and do not breathe in vapors[2].

Spill and Leak Procedures

In the event of a spill or leak, immediate and appropriate action is necessary to contain the substance and prevent further contamination.

For Small Spills:

  • Eliminate all ignition sources from the immediate area[2][5].

  • Ventilate the area.

  • Absorb the spill with a non-combustible material such as dry earth, sand, or absorbent clay[2][5].

  • Collect the absorbed material using clean, non-sparking tools and place it into a suitable, labeled container for disposal[5].

For Large Spills:

  • Isolate the spill or leak area for at least 50 meters (150 feet) in all directions[5].

  • Consider an initial downwind evacuation for at least 300 meters (1000 feet)[5].

  • Dike the spilled material to prevent it from entering waterways, sewers, or confined areas[2][5].

  • Use a vapor-suppressing foam to reduce vapors if available[5].

  • Contain and collect the material for disposal as you would for a small spill, ensuring all cleanup materials are also placed in a designated waste container[2].

Disposal Protocol

The primary method for the disposal of this compound is to treat it as a hazardous waste. Do not dispose of this chemical in drains or with regular trash.

  • Containerization : Collect waste this compound and any contaminated materials in a suitable, tightly closed, and properly labeled container.

  • Storage : Store the waste container in a cool, well-ventilated area away from ignition sources, strong acids, and oxidizing agents[2].

  • Professional Disposal : Arrange for the disposal of the waste through a licensed waste disposal contractor. Always follow local, regional, and national regulations for hazardous waste disposal[2][6].

The following diagram outlines the logical workflow for the disposal of this compound.

G cluster_prep Preparation cluster_handling Waste Handling cluster_storage Temporary Storage cluster_disposal Final Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Ensure Proper Ventilation A->B C Collect Waste this compound and Contaminated Materials B->C D Place in a Labeled, Sealed Container C->D E Store in a Cool, Ventilated Area D->E F Keep Away from Ignition Sources and Incompatible Materials E->F G Contact Licensed Waste Disposal Contractor F->G H Follow Local, Regional, and National Regulations G->H

Disposal Workflow for this compound

Emergency Procedures

  • Fire : Use dry chemical, CO₂, water spray, or alcohol-resistant foam to extinguish a fire. Avoid using a heavy stream of water as it may spread the fire[2]. Firefighters should wear self-contained breathing apparatus (SCBA) and full protective equipment[2].

  • Ingestion : If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[1][4].

  • Skin Contact : Remove contaminated clothing and wash the skin thoroughly with soap and water. If irritation develops or persists, seek medical attention[1].

  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention if irritation develops or persists[1][2].

References

Safeguarding Your Research: A Comprehensive Guide to Handling (+)-Isononyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of (+)-isononyl acetate in a laboratory setting.

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides detailed procedural instructions for the safe handling of this compound, a combustible liquid that can cause skin and eye irritation.[1][2][3] Adherence to these protocols is crucial for minimizing risks and ensuring the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a colorless liquid with a characteristic sweet, fruity odor.[2][3][4] While not classified as acutely toxic, it is a combustible liquid and can cause skin and eye irritation upon contact.[1][5] Vapors may also cause dizziness or drowsiness.[2][3] Therefore, appropriate personal protective equipment is mandatory.

Summary of Required Personal Protective Equipment

PPE CategoryItemSpecification
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[6]
Skin Protection GlovesChemical-resistant gloves. Nitrile gloves are generally recommended for handling esters.[7][8] Always check the manufacturer's glove compatibility chart for specific breakthrough times.
Lab Coat/ApronFire/flame resistant and impervious clothing.[6] A lab apron or coat should be worn to protect from splashes.
Respiratory Protection RespiratorIf exposure limits are exceeded or ventilation is inadequate, a full-face respirator with an organic vapor cartridge is recommended.[4][6]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential to prevent exposure and accidents. The following step-by-step protocol outlines the key stages of handling this chemical in a laboratory setting.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated handling area. A chemical fume hood is highly recommended.[4][6]

  • Verify that an emergency eyewash station and safety shower are readily accessible.[7][9]

  • Remove all potential ignition sources from the handling area, as this compound is a combustible liquid.[1][2][9]

  • Assemble all necessary equipment and reagents before handling the chemical.

2. Handling the Chemical:

  • Don the appropriate PPE as detailed in the table above.

  • When transferring or pouring this compound, do so carefully to avoid splashing.

  • Keep the container tightly closed when not in use to minimize the release of vapors.[6]

  • Use non-sparking tools and equipment to prevent ignition.[2][6]

3. Accidental Spills:

  • In the event of a small spill, evacuate personnel from the immediate area.[6]

  • Eliminate all ignition sources.[4][9]

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[2][4]

  • Collect the absorbed material using non-sparking tools and place it in a suitable, closed container for disposal.[2][6]

  • For large spills, evacuate the area and contact the appropriate emergency response team.[2]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water.[3] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., absorbent materials, gloves, paper towels) in a designated, properly labeled, and sealed container.[10][11]

  • Do not mix with other waste streams, particularly incompatible chemicals.[10] Chlorinated and non-chlorinated solvent waste should be kept separate.[1]

  • Store waste containers in a cool, dry, and well-ventilated area away from ignition sources.[4]

2. Disposal Procedure:

  • Dispose of the chemical waste through a licensed hazardous waste disposal company.

  • Follow all local, regional, national, and international regulations for hazardous waste disposal.[6]

  • Empty containers should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.[10]

Experimental Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling prep_ppe Don Personal Protective Equipment (PPE) prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace prep_materials Assemble Materials prep_workspace->prep_materials handle_transfer Transfer this compound prep_materials->handle_transfer handle_use Perform Experimental Procedure handle_transfer->handle_use spill Accidental Spill handle_transfer->spill dispose_waste Collect Waste in Labeled Container handle_use->dispose_waste dispose_ppe Dispose of Contaminated PPE handle_use->dispose_ppe handle_use->spill dispose_final Arrange for Hazardous Waste Pickup dispose_waste->dispose_final dispose_ppe->dispose_final cleanup_workspace Decontaminate Work Area dispose_final->cleanup_workspace cleanup_wash Wash Hands Thoroughly cleanup_workspace->cleanup_wash emergency_response Follow Emergency Spill Protocol spill->emergency_response emergency_response->dispose_waste

Caption: Workflow for the safe handling of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.